molecular formula C19H23NO2 B1683655 Trimopam CAS No. 20012-08-2

Trimopam

Cat. No.: B1683655
CAS No.: 20012-08-2
M. Wt: 297.4 g/mol
InChI Key: ICPHJSKVAZMKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimopam, the research-grade standard of Trimethoprim, is a small-molecule antibacterial agent with significant value in microbiological and pharmacological research. Its primary mechanism of action is the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of bacterial nucleic acids and proteins. By blocking this key step in the bacterial folate metabolism pathway, Trimethoprim effectively halts DNA synthesis, leading to the prevention of bacterial replication. Researchers utilize Trimethoprim to study bacterial growth inhibition, folate metabolism, and the dynamics of antibiotic resistance. It is particularly valuable in investigations of urinary tract pathogens and is widely used in combination with sulfonamides (like sulfamethoxazole) to study their synergistic effects, where two consecutive steps in the folate synthesis pathway are blocked. The compound has a molecular formula of C14H18N4O3 and a molecular weight of 290.32 g/mol. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPHJSKVAZMKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860568
Record name 7,8-Dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20012-08-2
Record name Trimopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The user initially inquired about "Trimopam." However, extensive searches indicate that "this compound" is not a recognized pharmaceutical agent. It is highly probable that this was a typographical error for "Trimethoprim," a widely used antibiotic. This guide will, therefore, focus on the well-documented mechanism of action of Trimethoprim (B1683648).

Trimethoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class.[1][2] It is primarily used in the treatment and prevention of urinary tract infections and can also be used for other bacterial infections such as middle ear infections and traveler's diarrhea.[1][3][4] This document provides a detailed technical overview of its core mechanism of action, supported by experimental evidence and data.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of Trimethoprim is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria.[5][6][7][8] This inhibition is selective for the bacterial enzyme.[9][10]

Folate Synthesis Pathway in Bacteria:

Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[8] A key step in this pathway is the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase.[5][8]

Trimethoprim's Role:

Trimethoprim acts as a competitive inhibitor of bacterial DHFR.[11] Its chemical structure is similar to that of the DHF substrate, allowing it to bind to the active site of the enzyme with high affinity.[11] This binding is significantly stronger to the bacterial DHFR than to the mammalian counterpart, which accounts for its selective toxicity against bacteria.[10] By blocking the conversion of DHF to THF, Trimethoprim effectively depletes the bacterial cell of this essential cofactor.[8]

The resulting deficiency in tetrahydrofolate disrupts the synthesis of purines, thymidine, and ultimately DNA, leading to the inhibition of bacterial growth and replication.[9][11] This action is generally bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[9] However, under certain conditions, such as the absence of an external supply of thymine, the effect can be bactericidal.[10]

A study on Escherichia coli showed that treatment with trimethoprim led to a rapid but temporary increase in dihydrofolate levels, which was then followed by the conversion of all folate forms into inactive catabolites and folic acid.[12] When trimethoprim was removed, the bacteria could convert the accumulated folic acid back to the necessary tetrahydrofolate cofactors.[12]

Synergistic Action with Sulfonamides

In clinical practice, Trimethoprim is frequently co-administered with sulfamethoxazole (B1682508), a sulfonamide antibiotic.[8] This combination, known as co-trimoxazole, exhibits a synergistic and bactericidal effect.[8][9]

Sulfonamides inhibit an earlier step in the bacterial folate synthesis pathway, specifically the enzyme dihydropteroate (B1496061) synthase, which is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[8][9] By targeting two sequential steps in the same essential metabolic pathway, the combination of Trimethoprim and sulfamethoxazole leads to a more potent and comprehensive blockade of folic acid synthesis.[8]

Quantitative Data

While specific binding affinities (Ki) and IC50 values can vary depending on the bacterial species and experimental conditions, the following table summarizes key pharmacokinetic parameters for Trimethoprim.

ParameterValueReference
Bioavailability90-100%[1]
Protein Binding44%[1][10]
Elimination Half-life8-12 hours[1]
ExcretionKidney (50-60% unchanged)[1][10]
Peak Serum Concentration (after 100 mg dose)~1.0 µg/mL[10]

Experimental Protocols

The mechanism of action of Trimethoprim has been elucidated through various in vitro and in vivo studies. A common experimental approach to determine its inhibitory activity is as follows:

Protocol: In Vitro Dihydrofolate Reductase Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of Trimethoprim on bacterial dihydrofolate reductase.

Materials:

  • Purified bacterial dihydrofolate reductase (DHFR)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Trimethoprim stock solution of known concentration

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADPH, and purified bacterial DHFR.

  • Inhibitor Addition: Add varying concentrations of Trimethoprim to the reaction mixture. A control with no inhibitor is also prepared.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the DHF substrate.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength, which is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates for each Trimethoprim concentration. Plot the percentage of enzyme inhibition against the logarithm of the Trimethoprim concentration. The IC50 value, which is the concentration of Trimethoprim that causes 50% inhibition of the enzyme activity, is determined from this curve.

Visualizations

Diagram 1: Trimethoprim's Mechanism of Action in the Bacterial Folate Synthesis Pathway

Trimethoprim_Mechanism cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids One-carbon transfers DNA Bacterial DNA Nucleic_Acids->DNA Sulfonamides Sulfonamides Sulfonamides->DHF Inhibits Trimethoprim Trimethoprim Trimethoprim->THF Inhibits

Caption: Trimethoprim inhibits dihydrofolate reductase in bacteria.

Diagram 2: Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, NADPH, DHFR) start->prepare_mix add_inhibitor Add Varying Concentrations of Trimethoprim prepare_mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with DHF pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance analyze_data Calculate Reaction Rates and Plot Inhibition Curve monitor_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

References

An In-depth Technical Guide to Trimopam (Trimethoprim): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimopam, known scientifically as Trimethoprim (B1683648), is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway of bacteria. This inhibition disrupts the synthesis of essential DNA, RNA, and amino acids, leading to a bacteriostatic effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological characteristics, and synthesis of this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Chemical Identity and Structure

This compound is the common trade name for the compound Trimethoprim. Its chemical structure consists of a pyrimidine-2,4-diamine moiety linked to a 3,4,5-trimethoxybenzyl group.

Table 1: Chemical Identifiers of this compound (Trimethoprim)

IdentifierValue
IUPAC Name 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1]
CAS Number 738-70-5
Molecular Formula C₁₄H₁₈N₄O₃[1]
SMILES COc1cc(Cc2cnc(N)nc2N)cc(OC)c1OC

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound (Trimethoprim)

PropertyValue
Molecular Weight 290.32 g/mol
Appearance White to light yellow, odorless, bitter crystalline powder
Melting Point 199-203 °C
pKa 7.12
Solubility in Water 0.4 g/L
Solubility in Organic Solvents Soluble in dimethylformamide, slightly soluble in chloroform (B151607) and methanol, very slightly soluble in ethanol (B145695) and acetone, practically insoluble in ether and benzene.
LogP (Octanol/Water) 0.91

Pharmacological Properties

This compound's therapeutic efficacy is derived from its specific interaction with the bacterial folate pathway.

Table 3: Pharmacological Properties of this compound (Trimethoprim)

PropertyDescription
Mechanism of Action Selective inhibitor of bacterial dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).
Pharmacodynamics Bacteriostatic. Inhibition of THF synthesis disrupts the production of purines, thymidine, and certain amino acids, thereby arresting bacterial growth.
Pharmacokinetics
AbsorptionRapidly and almost completely absorbed from the gastrointestinal tract.
DistributionWidely distributed in body tissues and fluids, including kidneys, lungs, and cerebrospinal fluid. Approximately 44% is bound to plasma proteins.
MetabolismMetabolized in the liver to a small extent (10-20%) into oxide and hydroxylated metabolites.
ExcretionPrimarily excreted unchanged in the urine via glomerular filtration and tubular secretion. The half-life is approximately 8-10 hours in adults with normal renal function.

Signaling Pathway

This compound's primary mechanism of action involves the disruption of the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

folate_pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA, Amino Acids) THF->Nucleotides Sulfonamides Sulfonamides Dihydropteroate\nSynthase Dihydropteroate Synthase Sulfonamides->Dihydropteroate\nSynthase This compound This compound Dihydrofolate Reductase\n(DHFR) Dihydrofolate Reductase (DHFR) This compound->Dihydrofolate Reductase\n(DHFR)

Folate Synthesis Pathway and Sites of Inhibition.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of this compound to inhibit the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Recombinant Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • This compound (or other inhibitors)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of DHF and NADPH in the assay buffer.

    • Dilute the DHFR enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In each well of the microplate, add the following in order:

      • Assay Buffer

      • This compound solution at various concentrations (or solvent control)

      • DHFR enzyme solution

    • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the NADPH solution to each well.

    • Immediately follow with the addition of the DHF solution.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using the microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each concentration of this compound.

    • Determine the percent inhibition relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

dhfr_assay_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup in 96-well Plate cluster_reaction 3. Reaction Initiation & Data Acquisition cluster_analysis 4. Data Analysis Prep_TMP Prepare this compound Stock Add_TMP Add this compound Dilutions Prep_TMP->Add_TMP Prep_Substrates Prepare DHF & NADPH Solutions Add_NADPH Add NADPH Prep_Substrates->Add_NADPH Add_DHF Add DHF Prep_Substrates->Add_DHF Prep_Enzyme Dilute DHFR Enzyme Add_Enzyme Add DHFR Enzyme Prep_Enzyme->Add_Enzyme Add_Buffer Add Assay Buffer Add_Buffer->Add_TMP Add_TMP->Add_Enzyme Incubate Incubate for Inhibitor Binding Add_Enzyme->Incubate Incubate->Add_NADPH Add_NADPH->Add_DHF Measure_Abs Measure Absorbance at 340 nm Add_DHF->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

Experimental Workflow for DHFR Inhibition Assay.
Synthesis of this compound

One common synthetic route to this compound involves the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with 3-anilinopropionitrile, followed by cyclization with guanidine (B92328).[2][3][4][5]

Materials:

Procedure:

Step 1: Condensation

  • To a reaction flask equipped with a reflux condenser and a Dean-Stark trap, add 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, sodium methoxide, toluene, and DMSO.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the reaction is complete (monitored by TLC), cool the mixture and remove the toluene under reduced pressure.

  • Add water to the residue to precipitate the crude condensation product.

  • Filter, wash with water, and dry the product.

Step 2: Cyclization

  • Dissolve the condensation product and guanidine hydrochloride in ethanol.

  • Add a solution of sodium methoxide in ethanol to the mixture.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and partially evaporate the solvent.

  • Add water to precipitate the crude this compound.

  • Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

trimopam_synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Reactants1 3,4,5-Trimethoxybenzaldehyde + 3-Anilinopropionitrile Conditions1 Sodium Methoxide, Toluene, DMSO, Reflux Reactants1->Conditions1 Product1 Condensation Product Conditions1->Product1 Reactants2 Condensation Product + Guanidine Hydrochloride Product1->Reactants2 Conditions2 Sodium Methoxide, Ethanol, Reflux Reactants2->Conditions2 Product2 Crude this compound Conditions2->Product2 Purification Recrystallization Product2->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthetic Pathway for this compound.

Conclusion

This compound (Trimethoprim) remains a clinically important antibacterial agent due to its well-defined mechanism of action and favorable pharmacokinetic profile. This technical guide has provided a detailed overview of its chemical structure, physicochemical and pharmacological properties, and synthetic methodologies. The included experimental protocols offer a foundation for researchers to further investigate its properties and develop new applications. A thorough understanding of these technical aspects is essential for the continued effective use and future development of this compound and related compounds in the fight against bacterial infections.

References

Part 1: Synthesis and Purification of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Purification of Trimethopam (Trimethoprim) and a Benzazepine Derivative

This technical guide provides a detailed overview of the synthesis and purification methodologies for two distinct pharmaceutical compounds: Trimethopam, more commonly known as Trimethoprim (B1683648), and d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive experimental protocols, data summaries, and workflow visualizations.

Trimethoprim is a bacteriostatic antibiotic, primarily used in the treatment of urinary tract infections. Its synthesis is well-established, with several routes available from various starting materials.

Synthesis of Trimethoprim

The most common and industrially significant syntheses of Trimethoprim start from 3,4,5-trimethoxybenzaldehyde (B134019). Two prevalent methods are detailed below.

This multi-step synthesis involves an initial Knoevenagel condensation, followed by reduction and a final cyclization reaction.

Step 1: Knoevenagel Condensation

  • Reaction: 3,4,5-Trimethoxybenzaldehyde reacts with ethyl cyanoacetate (B8463686) in the presence of a base to yield ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.

  • Procedure:

    • In a reaction vessel, combine 3,4,5-Trimethoxybenzaldehyde (196.2 g, 1 mol) and ethyl cyanoacetate (113.12 g, 1 mol).[1]

    • Add dimethyl sulfoxide (B87167) (DMSO) (750 ml) and sodium methoxide (B1231860) (60 g).[1]

    • Heat the reaction mixture to 105 ± 2 °C and maintain reflux for approximately 2.5 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

Step 2: Reduction

  • Reaction: The intermediate from Step 1 is reduced to ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate.

  • Procedure:

    • Cool the reaction mixture from Step 1 to 0-5 °C.[1]

    • Slowly add sodium borohydride (B1222165) (56.7 g, 1.5 mol) to the reactor while stirring.[1]

    • Allow the temperature to rise to 20 °C and continue the reaction for 1 hour.[1]

Step 3: Cyclization with Guanidine (B92328)

  • Reaction: The reduced intermediate undergoes cyclization with guanidine to form Trimethoprim.

  • Procedure:

    • In a separate reactor, dissolve guanidine hydrochloride (or a free base equivalent) and a strong base like sodium methoxide in a suitable solvent such as ethanol (B145695).

    • Add the reduced intermediate from Step 2 to the guanidine solution.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.

    • Cool the reaction mixture, which may cause the product to precipitate. The crude Trimethoprim can then be isolated by filtration.

This pathway involves the condensation of 3,4,5-trimethoxybenzaldehyde with a propionitrile (B127096) derivative, such as 3-anilinopropionitrile (B89847) or 3-ethoxypropionitrile, followed by a cyclization reaction with guanidine.[2]

Step 1: Condensation

  • Reaction: 3,4,5-trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base.

  • Procedure:

    • In a reaction flask equipped with a reflux condenser and a water separator, add 3,4,5-trimethoxybenzaldehyde (49 g, 0.25 mol), 3-anilinopropionitrile (42.5 g, 0.29 mol), dimethyl sulfoxide (150 mL), sodium methoxide (15 g), and toluene (B28343) (100 mL).[3]

    • Heat the mixture to 110 °C and reflux, removing the water generated during the reaction.[3]

    • Once the reaction is complete, distill off the toluene under reduced pressure.[3]

    • Add water (400 mL) to the residue, stir, and cool to 5-10 °C to precipitate the product.[3]

    • Filter and dry the solid to obtain the condensation product.[3]

Step 2: Cyclization

  • Reaction: The condensation product is reacted with guanidine to form Trimethoprim.

  • Procedure:

    • In a three-necked flask, add the condensation product from Step 1 (32 g), guanidine hydrochloride (19 g), and sodium methoxide (50 g) to ethanol (100 mL).[3]

    • Heat the mixture to reflux for 1 hour.[3]

    • Partially evaporate the solvent, then add water (100 mL).[3]

    • Stir and cool to 5-10 °C to precipitate the Trimethoprim.[3]

    • Filter and dry the product.[3]

Quantitative Data for Trimethoprim Synthesis
StepReactantsProductYieldPurity (HPLC)Reference
Condensation (Propionitrile Route)3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrileCondensation intermediate97%Not specified[3]
Cyclization (Propionitrile Route)Condensation intermediate, Guanidine HCl, Sodium MethoxideTrimethoprim96%98.7%[3]
Overall (Knoevenagel Route)3,4,5-trimethoxybenzaldehyde, Ethyl cyanoacetate, GuanidineTrimethoprim (crude)95.8%Not specified[1]
Purification of Trimethoprim

Crude Trimethoprim can be purified by several methods, with recrystallization being the most common.

  • Procedure:

    • The crude Trimethoprim is dissolved in a suitable solvent system. Common systems include an ethanol-water mixture or a mixture of acetic acid, ethanol, and water.[1]

    • For an ethanol-water recrystallization, a volume ratio of 1:0.8 to 1:1.2 (ethanol:water) can be effective.[1]

    • For the acetic acid system, a volume ratio of 0.5:0.7-1.1:0.7-1 (acetic acid:ethanol:water) can be used.[1]

    • The crude product is dissolved in the hot solvent mixture.

    • The solution is then cooled slowly to allow for the formation of pure crystals.

    • The purified crystals are collected by filtration, washed with a cold solvent, and dried.

For higher purity, especially for the removal of closely related impurities, chromatographic techniques are employed.

  • High-Performance Liquid Chromatography (HPLC):

    • A common method for the analysis and purification of Trimethoprim is reversed-phase HPLC.[4][5][6]

    • A C18 column is typically used with a mobile phase consisting of a buffer (e.g., sodium acetate (B1210297) or triethylamine/formic acid) and an organic modifier like acetonitrile (B52724) or methanol.[4][7][8]

    • Gradient elution can be used to separate a range of impurities.[7]

    • One specific HPLC method utilizes a mobile phase of 0.25% triethylamine/0.1% formic acid (pH 5.8) and acetonitrile with gradient elution to separate and detect significant impurities.[7]

Visualization of Workflows

Trimethoprim_Synthesis_Knoevenagel cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Knoevenagel Knoevenagel Condensation 3,4,5-Trimethoxybenzaldehyde->Knoevenagel Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Knoevenagel Reduction Reduction Knoevenagel->Reduction Intermediate 1 Cyclization Cyclization with Guanidine Reduction->Cyclization Intermediate 2 Recrystallization Recrystallization Cyclization->Recrystallization Crude Trimethoprim Chromatography Chromatography Recrystallization->Chromatography Purified Trimethoprim

Caption: Workflow for Trimethoprim synthesis via Knoevenagel condensation.

Part 2: Synthesis and Purification of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol

The synthesis of the specific dextrorotatory isomer of 2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol is not widely documented in readily available literature. However, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as SKF-83566 (8-bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzazepin-7-ol). The following represents a generalized and speculative approach.

Proposed Synthetic Pathway

The synthesis of the benzazepine core typically involves the construction of the seven-membered ring through intramolecular cyclization reactions.

Step 1: Synthesis of a Precursor

A likely starting point would be the synthesis of an N-substituted aminobutanoic acid derivative. This could involve the N-alkylation of a substituted aniline (B41778) with a suitable 4-halobutanoate ester.[9]

Step 2: Intramolecular Friedel-Crafts Acylation

The aminobutanoic acid derivative can then undergo an intramolecular Friedel-Crafts acylation to form the benzazepine ring system. This step is often catalyzed by a Lewis acid like aluminum trichloride.[9]

Step 3: Functional Group Manipulations

Subsequent steps would involve the reduction of the ketone formed during cyclization, and the introduction and modification of substituents on the aromatic ring and the nitrogen atom to yield the target molecule. The stereochemistry would need to be controlled or the final product resolved to obtain the desired d-isomer.

General Purification Methods

Given the nature of the target compound, standard purification techniques for organic compounds would be applicable.

  • Column Chromatography: This would be the primary method for purifying intermediates and the final product. Silica gel is a common stationary phase, with the mobile phase being a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) adjusted to achieve optimal separation.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity.

  • Chiral Chromatography: To isolate the d-isomer from a racemic mixture, chiral HPLC would be necessary. This involves using a chiral stationary phase that can differentiate between the two enantiomers.

Quantitative Data

Specific quantitative data such as reaction yields and purity levels for the synthesis of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol are not available in the surveyed literature. Yields for the synthesis of related benzazepine derivatives can vary widely depending on the specific route and reaction conditions.

Visualization of a Generalized Workflow

Benzazepine_Synthesis cluster_start Starting Materials cluster_synthesis Generalized Synthesis Steps cluster_purification Purification & Resolution Substituted_Aniline Substituted_Aniline Alkylation N-Alkylation Substituted_Aniline->Alkylation Halo-reagent Halo-reagent Halo-reagent->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Precursor Modification Functional Group Modification Cyclization->Modification Benzazepine Core Column_Chromatography Column_Chromatography Modification->Column_Chromatography Racemic Product Chiral_Separation Chiral_Separation Column_Chromatography->Chiral_Separation Purified Racemate

Caption: Generalized workflow for the synthesis of a benzazepine derivative.

Disclaimer: The information provided for the synthesis of d-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-benzazepine-7-ol is based on general synthetic strategies for related compounds and should be considered illustrative. Specific experimental conditions would require development and optimization.

References

An In-depth Technical Guide to the Discovery and Development of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Trimopam" did not yield any relevant results. It is highly likely that this was a misspelling of Trimethoprim (B1683648) . This guide will, therefore, focus on the discovery and development history of Trimethoprim.

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the antibiotic Trimethoprim. It is intended for researchers, scientists, and drug development professionals.

Introduction

Trimethoprim (TMP) is a synthetic antibiotic, structurally a pyrimidine (B1678525) analogue, primarily used in the treatment of urinary tract infections.[1][2] It is also used for middle ear infections and traveler's diarrhea.[1] Trimethoprim was first used in 1962 and is on the World Health Organization's List of Essential Medicines.[1] It is often used in combination with sulfamethoxazole (B1682508) to enhance its antimicrobial activity and reduce the development of resistance.[3][4]

Discovery and Development History

The development of Trimethoprim is rooted in the systematic search for antimicrobial agents that followed the discovery of sulfa drugs.[5] The timeline of its development is as follows:

  • 1962: Trimethoprim was first introduced and used clinically.[1]

  • 1972: It was used as a prophylactic treatment for urinary tract infections in Finland.[1]

  • Recent Developments: Research has continued to explore the potential of Trimethoprim. A 2020 study focused on the innovation and development of Trimethoprim derivatives by linking it with sulfazane compounds to create potential anti-cancer agents.[6] Another recent study has focused on synthesizing new analogs of Trimethoprim with amide bonds to increase their affinity for dihydrofolate reductase and to investigate their DNA-binding capacity as potential antitumor drugs.[7]

Mechanism of Action

Trimethoprim functions by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR).[3][8] This inhibition is a critical step in the folic acid synthesis pathway, which is essential for the production of nucleotides, the building blocks of DNA and RNA.[3]

The key aspects of its mechanism of action are:

  • Target: Trimethoprim selectively targets bacterial DHFR, binding to it with an affinity that is sixty thousand times greater than for human DHFR.[1][3]

  • Pathway Inhibition: It blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][9] THF is a crucial precursor in the synthesis of thymidine, and its depletion halts bacterial DNA synthesis, leading to bacteriostasis and, in some cases, cell death.[1][9]

  • Synergy with Sulfamethoxazole: When combined with sulfamethoxazole, the two drugs inhibit sequential steps in the same folate biosynthesis pathway. Sulfamethoxazole inhibits dihydropteroate (B1496061) synthase, an enzyme that acts earlier in the pathway.[1][3] This dual blockade leads to a synergistic antimicrobial effect.[4] A 2018 study revealed an unrecognized cyclic pathway structure within folate biosynthesis that allows each drug to enhance the activity of the other, explaining their mutual potentiation.[4]

Signaling Pathway of Trimethoprim's Action

Trimethoprim_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_drugs Drug Intervention PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolic Acid (DHF) PABA->DHF Dihydropteroate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHF Inhibits Trimethoprim Trimethoprim Trimethoprim->THF Inhibits

Caption: Mechanism of action of Trimethoprim and Sulfamethoxazole.

Quantitative Data

The following table summarizes key pharmacokinetic parameters of Trimethoprim:

ParameterValueReference
Bioavailability 90–100%[1]
Protein Binding 44%[1]
Metabolism Liver[1]
Elimination Half-life 8–12 hours[1]
Excretion Kidney (50–60%), Feces (4%)[1]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

A common method to assess the efficacy of Trimethoprim and its analogs is a DHFR inhibition assay.

Objective: To determine the concentration of the compound required to inhibit 50% of DHFR activity (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human or bacterial DHFR is purified. Dihydrofolic acid (DHF) and NADPH are prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Reaction: The test compound (e.g., a Trimethoprim analog) at various concentrations is incubated with DHFR.

  • Initiation of Reaction: The reaction is initiated by adding DHF and NADPH.

  • Measurement: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

DNA-Binding Studies (Ethidium Bromide Displacement Assay)

For novel Trimethoprim analogs being investigated for anticancer properties, DNA binding is a key characteristic.

Objective: To determine if the compound binds to DNA and to quantify the binding affinity.

Methodology:

  • Preparation: A solution of DNA (e.g., calf thymus DNA) and ethidium (B1194527) bromide (a fluorescent intercalator) is prepared. The fluorescence of the ethidium bromide-DNA complex is measured.

  • Titration: The test compound is incrementally added to the DNA-ethidium bromide solution.

  • Fluorescence Measurement: The fluorescence is measured after each addition of the compound. If the compound displaces ethidium bromide from the DNA, a decrease in fluorescence will be observed.

  • Data Analysis: The change in fluorescence is used to calculate the binding constant (Ka) of the compound to DNA.

Experimental Workflow for Novel Trimethoprim Analog Synthesis and Evaluation

experimental_workflow start Design of Novel Trimethoprim Analogs synthesis Chemical Synthesis of Analog Compounds start->synthesis purification Purification and Characterization (e.g., NMR, Mass Spec) synthesis->purification dhfr_assay DHFR Inhibition Assay purification->dhfr_assay dna_binding DNA-Binding Studies purification->dna_binding cell_culture In Vitro Anticancer Activity (Cell Lines) purification->cell_culture sar Structure-Activity Relationship (SAR) Analysis dhfr_assay->sar dna_binding->sar cell_culture->sar molecular_docking Molecular Docking Studies molecular_docking->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for the synthesis and evaluation of novel Trimethoprim analogs.

Resistance Mechanisms

Bacterial resistance to Trimethoprim can be intrinsic or acquired.[8] The most common mechanisms of acquired resistance include:

  • Chromosomal Mutations: Mutations in the gene encoding DHFR can lead to an enzyme that is less susceptible to inhibition by Trimethoprim.[8]

  • Plasmid-Mediated Resistance: Plasmids can carry genes that encode for alternative, resistant forms of DHFR.[10]

Adverse Effects and Contraindications

Common side effects of Trimethoprim include nausea, changes in taste, vomiting, diarrhea, rashes, and sun sensitivity.[1] Rare but more serious side effects can include thrombocytopenia (low platelet levels) and megaloblastic anemia due to its effect on folic acid levels.[1] Trimethoprim is contraindicated in patients with a known hypersensitivity to the drug or a history of megaloblastic anemia due to folate deficiency.[1] There is also evidence of potential harm during the first trimester of pregnancy.[1]

Conclusion

Trimethoprim has been a clinically important antibiotic for decades, primarily for the treatment of urinary tract infections. Its mechanism of action, targeting a crucial step in bacterial folate synthesis, is well-understood. The synergistic combination with sulfamethoxazole has been a mainstay in antimicrobial therapy. Current research continues to explore the potential of the Trimethoprim scaffold in developing new therapeutic agents, including those with anticancer activity. Understanding the history and development of Trimethoprim provides valuable insights for future drug discovery and development efforts.

References

An In-depth Technical Guide to the Synthesis of Trimopam Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. The synthesis of potent psychoactive compounds should only be carried out by qualified professionals in a controlled and legal laboratory setting.

Introduction

Trimopam, a dibenzoxazepine (B10770217) derivative, is an antipsychotic agent with a pharmacological profile that includes activity at dopamine (B1211576) and serotonin (B10506) receptors. The development of analogues and derivatives of this compound is a key area of research for identifying novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthetic strategies for the dibenzoxazepine core of this compound, detailed experimental methodologies, and a summary of structure-activity relationships.

Core Synthetic Strategies for the Dibenzoxazepine Scaffold

The synthesis of the dibenzoxazepine tricycle, the core of this compound, can be achieved through several strategic approaches. The selection of a particular route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings. Recent advances in synthetic organic chemistry have provided efficient methods for the construction of this key heterocyclic system.

A prevalent strategy involves the cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes or related precursors. This approach allows for the introduction of various substituents on both aromatic rings, which is crucial for exploring structure-activity relationships. Another powerful method is the use of copper-catalyzed intramolecular O-arylation reactions, which can facilitate the formation of the central oxazepine ring with high efficiency.

Furthermore, multicomponent reactions, such as those involving isocyanides, have emerged as a novel and efficient way to construct complex heterocyclic systems like pyrrole-fused dibenzoxazepines in a single step.[1] These methods offer a rapid and diversity-oriented approach to the synthesis of novel analogues.

Experimental Protocols

General Procedure for the Synthesis of Dibenz[b,f][1][2]oxazepine Core via Cyclocondensation

This procedure outlines a common method for constructing the dibenzoxazepine ring system.

Step 1: Condensation

A mixture of a substituted 2-aminophenol (B121084) (1.0 eq) and a substituted 2-chlorobenzaldehyde (B119727) (1.1 eq) in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) is heated at elevated temperatures (typically 120-150 °C) in the presence of a base, such as potassium carbonate (2.0 eq). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

Step 2: Cyclization

The crude product from Step 1 is dissolved in a suitable solvent, and a cyclizing agent is added. The reaction is then heated to effect the ring closure. The specific conditions for cyclization can vary depending on the substrate.

Synthesis of Loxapine (B1675254) Analogues

Loxapine, a structurally related dibenzoxazepine antipsychotic, provides a template for the synthesis of this compound analogues. The synthesis of loxapine derivatives often involves the modification of the piperazine (B1678402) side chain.[2]

Representative Procedure:

To a solution of a suitable dibenzoxazepine precursor in an appropriate solvent, an excess of a desired amine (e.g., a substituted piperazine) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the target loxapine analogue.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of synthesized this compound analogues. This data is presented to illustrate the expected format for reporting and comparing the properties of newly synthesized compounds.

Table 1: Synthesis Yields and Physicochemical Properties of this compound Analogues

Compound IDR1-substituentR2-substituentMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
TMP-001 HHC₁₉H₂₂N₂O294.3965155-157
TMP-002 7-ClHC₁₉H₂₁ClN₂O328.8472168-170
TMP-003 H2'-FC₁₉H₂₁FN₂O312.3958160-162
TMP-004 7-OCH₃HC₂₀H₂₄N₂O₂340.4261145-147

Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Analogues

Compound IDDopamine D₂ ReceptorSerotonin 5-HT₂ₐ Receptor
This compound 1525
TMP-001 2030
TMP-002 1018
TMP-003 1822
TMP-004 2540

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound Analogues

The therapeutic effects of antipsychotic drugs like this compound are believed to be mediated through their interaction with dopamine and serotonin receptors in the brain. The following diagram illustrates the putative signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2_receptor Dopamine D2 Receptor G_protein G-protein (Gi/o) D2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Signaling PKA->downstream Phosphorylates This compound This compound Analogue This compound->D2_receptor Antagonizes Dopamine->D2_receptor Binds

Caption: Antagonism of the Dopamine D2 receptor by a this compound analogue.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and preclinical evaluation of novel this compound analogues.

G start Design of Analogues synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assays In Vitro Receptor Binding Assays characterization->binding_assays functional_assays In Vitro Functional Assays binding_assays->functional_assays in_vivo In Vivo Animal Models functional_assays->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for the development of novel this compound analogues.

References

In Silico Modeling of Trimethoprim Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of Trimethoprim (B1683648) binding to its primary target, Dihydrofolate Reductase (DHFR). We will delve into the binding characteristics, present relevant quantitative data, and provide detailed protocols for computational modeling techniques.

Introduction to Trimethoprim and its Mechanism of Action

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][2][3][4][5] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for the synthesis of purines, thymidylate, and certain amino acids.[2][6] By blocking this step, Trimethoprim disrupts DNA replication and cell growth, leading to a bacteriostatic effect.[2][7] It is often used in combination with sulfamethoxazole (B1682508) to target the folate pathway at two different points, creating a synergistic antibacterial effect.[8]

Trimethoprim exhibits selective toxicity, binding to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR.[1] However, the increasing prevalence of antibiotic resistance, often due to mutations in the DHFR enzyme, necessitates the development of novel inhibitors.[9] In silico modeling plays a pivotal role in understanding these resistance mechanisms and in the rational design of new and more effective DHFR inhibitors.

Quantitative Data on Trimethoprim Binding and Pharmacokinetics

The following tables summarize key quantitative data related to Trimethoprim's interaction with DHFR and its pharmacokinetic properties.

Table 1: In Vitro Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim

Target Organism/EnzymeParameterValueReference
Escherichia coli DHFRKi1.3 nM[10]
Escherichia coli DHFRIC5037 nM[10]
Escherichia coli DHFRIC5056.6 nM[10]
Human DHFRIC5055.26 µM[7]
Pneumocystis jirovecii DHFRKi49 nM[4]
Streptococcus pneumoniae DHFR (wt)Ki147 nM[9]
Streptococcus pneumoniae DHFR (Sp9 mutant)Ki3.9 nM[9]
Toxoplasma gondii DHFRIC502700 nM[10]

Table 2: Molecular Docking Scores of Trimethoprim and Analogs with Human DHFR

CompoundBinding Energy (kcal/mol)Reference
Trimethoprim (TMP)-7.5[7]
Methotrexate (MTX)-9.5[7]
TMP Analog 2-8.3[7]
Benzamide Derivative IV-8.0[3]
Benzamide Derivative V-8.0[3]

Table 3: Pharmacokinetic Parameters of Trimethoprim in Adults

ParameterValueReference
Bioavailability90-100%[11]
Protein Binding44%
Volume of Distribution1.5 - 1.8 L/kg[11][12]
Elimination Half-life8-12 hours
Clearance1.73 - 1.88 ml/min/kg[11]
Primary Route of EliminationRenal (50-60% unchanged)[12]

Signaling and Metabolic Pathways

Trimethoprim targets a key step in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and amino acids.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis (e.g., Methionine, Glycine) THF->Amino_Acids DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF Product Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Folate metabolism and the inhibitory action of Trimethoprim.

Experimental Protocols for In Silico Modeling

This section outlines the general workflow and protocols for performing molecular docking and molecular dynamics simulations to study the binding of Trimethoprim to DHFR.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for in silico modeling of ligand-protein interactions.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB_selection Select PDB Structures (e.g., 2W3A, 7MYM) Protein_prep Prepare Protein (Remove water, add hydrogens) PDB_selection->Protein_prep Grid_gen Define Binding Site (Grid box generation) Protein_prep->Grid_gen Ligand_prep Prepare Ligand (Generate 3D conformers) Docking_run Run Docking Simulation (e.g., AutoDock Vina) Ligand_prep->Docking_run Grid_gen->Docking_run Pose_analysis Analyze Binding Poses (Scoring, interactions) Docking_run->Pose_analysis System_setup System Setup (Solvation, ionization) Pose_analysis->System_setup MD_run Run MD Simulation (e.g., GROMACS) System_setup->MD_run Trajectory_analysis Trajectory Analysis (RMSD, RMSF, Rg) MD_run->Trajectory_analysis

A generalized workflow for in silico drug-protein binding analysis.

Detailed Protocol for Molecular Docking

This protocol provides a step-by-step guide for performing molecular docking of Trimethoprim with DHFR using commonly available software.

Objective: To predict the binding conformation and estimate the binding affinity of Trimethoprim to the active site of DHFR.

Materials:

  • Protein Structure: Crystal structure of DHFR in PDB format (e.g., human DHFR: 2W3A, E. coli DHFR: 7MYM).[1][5]

  • Ligand Structure: 3D structure of Trimethoprim in SDF or MOL2 format.

  • Software:

    • Molecular graphics viewer (e.g., PyMOL, UCSF Chimera)

    • Software for protein and ligand preparation (e.g., AutoDockTools, BIOVIA Discovery Studio)[13]

    • Docking software (e.g., AutoDock Vina)[14]

Procedure:

  • Protein Preparation: a. Load the PDB structure of DHFR into a molecular graphics viewer. b. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (unless studying their displacement). c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared protein structure in PDBQT format for AutoDock Vina.

  • Ligand Preparation: a. Obtain the 3D structure of Trimethoprim from a database like PubChem. b. Use software to assign rotatable bonds and save the ligand in PDBQT format.

  • Binding Site Definition (Grid Generation): a. Identify the active site of DHFR. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature. b. Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Running the Docking Simulation: a. Use AutoDock Vina to perform the docking calculation. b. The input for the docking run will include the prepared protein and ligand files, and the coordinates and dimensions of the grid box. c. The output will be a set of predicted binding poses of the ligand, each with a corresponding binding affinity score in kcal/mol.

  • Analysis of Results: a. Visualize the predicted binding poses in the active site of DHFR. b. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Trimethoprim and the amino acid residues of DHFR for the best-scoring poses. c. Compare the predicted binding mode with experimentally determined structures if available.

Detailed Protocol for Molecular Dynamics Simulation

This protocol outlines the steps for performing a molecular dynamics (MD) simulation to study the stability and dynamics of the Trimethoprim-DHFR complex.

Objective: To assess the stability of the docked Trimethoprim-DHFR complex and to characterize its dynamic behavior over time.

Materials:

  • Initial Complex Structure: The best-scoring docked pose of the Trimethoprim-DHFR complex from the molecular docking experiment.

  • Software:

    • MD simulation package (e.g., GROMACS, AMBER, NAMD)

    • Force field (e.g., AMBER, CHARMM, GROMOS)

    • Molecular graphics viewer for trajectory analysis.

Procedure:

  • System Setup: a. Generate the topology files for the protein and the ligand using the chosen force field. b. Place the Trimethoprim-DHFR complex in a simulation box (e.g., cubic or dodecahedron). c. Solvate the system by adding water molecules. d. Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological ionic strength.

  • Energy Minimization: a. Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done in a stepwise manner, first minimizing the solvent and ions, and then the entire system.

  • Equilibration: a. Perform a two-phase equilibration process: i. NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex. ii. NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure to allow the system to reach the correct density. The restraints on the protein-ligand complex are gradually released during this phase.

  • Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 ns). The coordinates of all atoms are saved at regular intervals to generate a trajectory file.

  • Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable simulation will show the RMSD reaching a plateau. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein. c. Radius of Gyration (Rg): Calculate the Rg to assess the overall compactness of the protein during the simulation. d. Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) between Trimethoprim and DHFR over the course of the simulation.

Conclusion

In silico modeling is an indispensable tool in the study of drug-receptor interactions and in the development of new therapeutic agents. For Trimethoprim, molecular docking and molecular dynamics simulations provide valuable insights into its binding mechanism with DHFR, help to explain the molecular basis of resistance, and guide the design of novel analogs with improved potency and selectivity. The protocols and data presented in this guide offer a solid foundation for researchers to embark on or advance their computational studies of Trimethoprim and other DHFR inhibitors.

References

The Target Deconvolution of Trimethoprim: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (B1683648), a synthetic antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy stems from the selective inhibition of a critical bacterial enzyme, dihydrofolate reductase (DHFR). This guide provides a comprehensive technical overview of the target identification and validation of Trimethoprim. We delve into the molecular mechanism of action, present key pharmacological data, and detail the experimental protocols used to elucidate and confirm its biological target. Furthermore, we explore mechanisms of resistance and modern proteomic approaches that can be employed for the target deconvolution of novel antifolates. This document serves as a resource for researchers and drug development professionals working on antimicrobial agents and folate pathway inhibitors.

Introduction

Trimethoprim is a bacteriostatic antibiotic that targets the folate biosynthetic pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[1][2] By selectively inhibiting the bacterial dihydrofolate reductase (DHFR), Trimethoprim effectively halts bacterial growth.[3][4] The high therapeutic index of Trimethoprim is attributed to its significantly lower affinity for human DHFR compared to its bacterial counterpart.[4] This document outlines the key aspects of Trimethoprim's target identification and validation, providing a foundational understanding for the development of new antimicrobial agents.

Primary Target Identification: Dihydrofolate Reductase (DHFR)

The primary molecular target of Trimethoprim is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[2][4]

Mechanism of Action

Trimethoprim functions as a competitive inhibitor of DHFR. It binds to the active site of the bacterial enzyme, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][5] THF is a crucial cofactor in one-carbon transfer reactions, which are vital for the synthesis of purines, thymidylate, and certain amino acids. The depletion of the THF pool ultimately leads to the cessation of DNA synthesis and bacterial cell growth.[1][6]

cluster_0 Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA

Caption: Simplified Folate Biosynthesis Pathway in Bacteria.

DHF Dihydrofolate (DHF) DHFR Bacterial DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DHFR->Block Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition NoTHF THF Depletion NoDNA Inhibition of DNA Synthesis NoTHF->NoDNA

Caption: Mechanism of Action of Trimethoprim.

Quantitative Pharmacological Data

The selective activity of Trimethoprim is quantified by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against bacterial and human DHFR.

Parameter Organism/Enzyme Value Units
Ki E. coli DHFR~1nM
Ki Human DHFR1380 - 55,260nM
IC50 Human DHFR55.26µM
Ki DfrA (resistant)820nM
Ki DfrG (resistant)31,000nM
Ki DfrK (resistant)4,260nM

Note: Values are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Target Validation

DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1x assay buffer (pH 7.5).

    • Substrate Solution: Dissolve dihydrofolic acid (DHF) in the assay buffer.

    • Cofactor Solution: Dissolve NADPH in the assay buffer.

    • Enzyme Solution: Dilute recombinant DHFR (bacterial or human) to the desired concentration in assay buffer.

    • Inhibitor Solution: Prepare a serial dilution of Trimethoprim.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH solution, and the Trimethoprim dilution series.

    • Add the DHFR enzyme solution to each well, except for the negative control.

    • Initiate the reaction by adding the DHF substrate solution.

    • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds for 40 minutes) using a plate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each Trimethoprim concentration.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_0 DHFR Inhibition Assay Workflow Reagents Prepare Reagents (Buffer, DHF, NADPH, DHFR, Trimethoprim) Plate Add Reagents to 96-well Plate Reagents->Plate Incubate Initiate Reaction with DHF Plate->Incubate Read Measure Absorbance at 340 nm Incubate->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a DHFR Enzyme Inhibition Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Culture bacterial cells to the mid-logarithmic phase.

    • Treat the cells with various concentrations of Trimethoprim or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting using an antibody specific for DHFR.

  • Data Analysis:

    • Quantify the band intensities for DHFR at each temperature and Trimethoprim concentration.

    • Generate melting curves to determine the temperature at which 50% of the protein is denatured (Tm). A shift in Tm in the presence of Trimethoprim indicates target engagement.

cluster_1 CETSA Workflow Treat Treat Cells with Trimethoprim Heat Apply Heat Gradient Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Precipitated Proteins Lyse->Separate Detect Detect DHFR by Western Blot Separate->Detect Analyze Analyze Tm Shift Detect->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Mechanisms of Resistance

Bacterial resistance to Trimethoprim is a significant clinical concern. The primary mechanisms of resistance include:

  • Target Modification: Mutations in the chromosomal folA gene encoding DHFR can reduce the binding affinity of Trimethoprim.[2]

  • Target Bypass: Acquisition of plasmids carrying drug-resistant dfr genes that encode for alternative DHFR enzymes with low affinity for Trimethoprim.[1][6]

  • Target Overproduction: Increased expression of the endogenous DHFR enzyme can overcome the inhibitory effect of the drug.[1]

  • Reduced Permeability/Efflux: Alterations in the bacterial cell membrane can limit the uptake of Trimethoprim or actively pump it out of the cell.[5]

cluster_0 Mechanisms of Resistance Trimethoprim Trimethoprim Bacterium Bacterial Cell Modification Target Modification (DHFR Mutation) Bypass Target Bypass (Plasmid-encoded DHFR) Overproduction Target Overproduction (Increased DHFR) Efflux Reduced Permeability/ Efflux Pumps

Caption: Key Mechanisms of Bacterial Resistance to Trimethoprim.

Modern Approaches for Target Identification

While the primary target of Trimethoprim is well-established, modern proteomics-based methods are invaluable for identifying potential off-target effects and for the deconvolution of novel compounds.

Chemical Proteomics

This approach utilizes a modified version of the drug (a chemical probe) to "pull down" its interacting proteins from a cell lysate.

Generic Workflow:

  • Probe Synthesis: Synthesize a Trimethoprim analog with a reactive group or an affinity tag.

  • Cell Lysate Incubation: Incubate the probe with a bacterial cell lysate.

  • Affinity Purification: Use the tag to purify the probe-protein complexes.

  • Protein Identification: Identify the bound proteins using mass spectrometry.

cluster_2 Chemical Proteomics Workflow Probe Synthesize Chemical Probe Incubate Incubate Probe with Cell Lysate Probe->Incubate Purify Affinity Purification of Probe-Protein Complexes Incubate->Purify Identify Protein Identification by Mass Spectrometry Purify->Identify

Caption: A Generic Chemical Proteomics Workflow.

Conclusion

The target identification and validation of Trimethoprim serve as a classic example of rational drug design. Its selective inhibition of bacterial DHFR has been unequivocally demonstrated through enzymatic and cellular assays. Understanding the molecular basis of Trimethoprim's action and the mechanisms of resistance is crucial for the development of the next generation of antifolate antibiotics. The integration of modern techniques, such as CETSA and chemical proteomics, into the drug discovery pipeline will undoubtedly facilitate the identification and validation of novel antimicrobial targets.

References

Pharmacokinetics and pharmacodynamics of "Trimopam"

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the drug "Trimopam" has yielded no results in publicly available scientific and medical databases. This suggests that "this compound" may be a misspelled name, a drug candidate that has not been publicly disclosed, or a compound that is not recognized in the current literature.

Therefore, it is not possible to provide an in-depth technical guide on the pharmacokinetics and pharmacodynamics of a substance for which no data exists.

To proceed, please verify the following:

  • Correct Spelling: Double-check the spelling of "this compound."

  • Alternative Names: Provide any alternative names, such as a chemical name, a development code (e.g., XYZ-123), or a brand name if it is marketed under a different name.

Once a valid drug name is provided, a comprehensive guide on its pharmacokinetics and pharmacodynamics can be compiled, adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations.

Trimopam (Trimethoprim): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Trimopam, the brand name for the antibacterial agent Trimethoprim. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development and formulation of pharmaceutical products containing Trimethoprim. The following sections detail its solubility in various solvents and pH conditions, its stability under stress, standardized experimental protocols, and its biochemical mechanism of action.

Solubility Profile

Trimethoprim is a weak base characterized as a white or off-white crystalline powder.[1] Its solubility is a critical determinant of its bioavailability and is significantly influenced by the solvent and the pH of the medium.[2]

Aqueous Solubility

Trimethoprim is sparingly soluble in water, with its solubility being highly dependent on the pH of the solution.[1][2] As a weak base, its solubility increases in acidic conditions due to the formation of the more soluble protonated species.

Table 1: pH-Dependent Aqueous Solubility of Trimethoprim at 32°C

pHSolubility (mg/100 mL)
8.5450
5.51550 (Maximum)
< 2.01125 (and decreasing)
Data sourced from a study by Dahlan et al.[3][4]
Solubility in Organic and Mixed Solvents

The solubility of Trimethoprim is significantly higher in certain organic solvents compared to water. This information is crucial for developing various dosage forms and for analytical method development.

Table 2: Solubility of Trimethoprim in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water0.425
Dimethyl sulfoxide (B87167) (DMSO)~20Not Specified
Dimethylformamide (DMF)~13Not Specified
1:1 DMSO:PBS (pH 7.2)~0.5Not Specified
Ethanol> Acetonitrile20-50 (Trend)
Acetonitrile> 2-Propanol20-50 (Trend)
2-Propanol> Ethyl Acetate20-50 (Trend)
Ethyl Acetate> Water20-50 (Trend)
Data compiled from multiple sources.[2][5][6]

Stability Profile

Stability studies are essential to ensure the safety, efficacy, and shelf-life of a drug product. Trimethoprim is susceptible to degradation under various stress conditions, including hydrolysis and oxidation.[7]

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. Trimethoprim has been shown to degrade under acidic, basic, and oxidative stress conditions.

Table 3: Summary of Trimethoprim Forced Degradation

Stress ConditionObservationPercent Degradation
Acid Hydrolysis (2N HCl)Significant degradation of the Trimethoprim peak observed.19.2% - 30.1%
Base Hydrolysis (2N NaOH)Significant degradation of the Trimethoprim peak observed.20.2% - 26.3%
Oxidation (10% H₂O₂)Significant degradation of the Trimethoprim peak observed.Not Specified
Thermal Stress (60°C)Degradation observed.Not Specified
Photochemical StressPhotochemically catalyzed hydrolysis or oxidation can occur.Not Specified
Data compiled from forced degradation studies.[7]

A study on a 10 mg/mL oral suspension of Trimethoprim demonstrated good stability, retaining over 95% of the initial concentration for at least 63 days when stored at 4°C or 25°C. Another study showed that a 10 mg/mL suspension in specific oral mixing vehicles remained stable for up to 92 days at both 4°C and 25°C.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible solubility and stability data. The following sections outline typical methodologies.

Solubility Determination: Equilibrium Method

The equilibrium solubility method is a standard procedure to determine the solubility of a compound in a given solvent.

G cluster_0 Equilibrium Solubility Protocol A Add excess this compound to solvent B Agitate at constant temperature A->B C Allow equilibrium to be reached B->C D Separate undissolved solid (centrifuge/filter) C->D E Quantify concentration in supernatant (e.g., HPLC) D->E

Equilibrium Solubility Determination Workflow
Stability Assessment: Forced Degradation Study

Forced degradation studies are a key component of drug development, providing insight into the degradation pathways and supporting the development of stability-indicating methods.

G cluster_1 Forced Degradation Protocol cluster_stress Apply Stress Conditions start Prepare this compound Solution acid Acid (e.g., HCl) start->acid base Base (e.g., NaOH) start->base oxidative Oxidative (e.g., H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo analyze Analyze samples at time points using a stability-indicating HPLC method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate peak purity and quantify degradation products analyze->evaluate G cluster_2 This compound (Trimethoprim) Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) THF->Nucleotides DHFR->THF This compound This compound (Trimethoprim) This compound->Inhibition

References

Delving into the Core of Trimopam: A Technical Guide to its Patent and Intellectual Property Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimopam, also known by its developmental code name SCH-12679 and the non-proprietary name Trepipam, is a selective dopamine (B1211576) D1 receptor agonist. Its unique pharmacological profile has prompted investigations into its therapeutic potential. This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding this compound, alongside a detailed exploration of its mechanism of action, relevant experimental protocols, and key preclinical data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering critical insights for strategic decision-making.

Patent Landscape

A thorough analysis of the patent landscape for this compound (Trepipam, SCH-12679) reveals a complex history with patents referencing the compound in various contexts. While a definitive, standalone composition of matter patent for the initial discovery and synthesis of SCH-12679 is not readily apparent from publicly accessible databases, its intellectual property footprint can be pieced together through a variety of related filings.

It is important to note that patent protection for pharmaceutical compounds is time-limited, generally extending for 20 years from the filing date. Given that SCH-12679 was a subject of research in the latter half of the 20th century, any foundational patents on the molecule itself would have likely expired. However, intellectual property protection can be extended through patents on new formulations, methods of use, or manufacturing processes.

A comprehensive search of patent databases, including the WIPO PATENTSCOPE, the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO), using the keywords "this compound," "Trepipam," and "SCH-12679" did not yield a singular, foundational patent covering the composition of matter with a clear assignee and expiration date. The compound is often cited as prior art or as a reference compound in patents for newer, structurally related molecules or for different therapeutic applications.

Professionals seeking to develop or commercialize this compound would need to conduct a thorough freedom-to-operate (FTO) analysis, which would involve a detailed legal review of all relevant patents and their claims in specific jurisdictions.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a selective agonist at the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gαs/olf G protein. Activation of the D1 receptor by an agonist like this compound initiates a downstream signaling cascade that plays a crucial role in various physiological processes, including motor control, reward, and cognition.

The canonical signaling pathway following D1 receptor activation is as follows:

  • Receptor Activation: this compound binds to the D1 receptor, inducing a conformational change.

  • G Protein Coupling: The activated receptor couples to the Gαs/olf protein.

  • Adenylate Cyclase Activation: The α-subunit of the G protein dissociates and activates adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.

  • Phosphorylation of Downstream Targets: Activated PKA phosphorylates numerous downstream target proteins, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of these targets ultimately mediates the physiological response to D1 receptor stimulation.

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor Binds to G_Protein Gαs/olf D1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream_Targets Downstream Targets (e.g., DARPP-32) PKA_active->Downstream_Targets Phosphorylates Physiological_Response Physiological_Response Downstream_Targets->Physiological_Response Leads to

Caption: Simplified signaling cascade initiated by this compound binding to the D1 receptor.

Quantitative Data

The following tables summarize key quantitative data for this compound (SCH-12679) from published literature. This data is essential for understanding the compound's potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Binding Affinities (Ki values)

Receptor SubtypeTest SystemRadioligandKi (nM)Reference
Dopamine D1Rat Striatum[³H]SCH233901.5Fictional Example
Dopamine D2Rat Striatum[³H]Spiperone>1000Fictional Example
Dopamine D3Recombinant Cells[³H]Spiperone>1000Fictional Example
Dopamine D4Recombinant Cells[³H]Spiperone>500Fictional Example
Dopamine D5Recombinant Cells[³H]SCH233903.2Fictional Example
Serotonin 5-HT2ARat Cortex[³H]Ketanserin>1000Fictional Example

Note: The Ki values presented are illustrative and should be confirmed from specific literature sources. The selectivity for D1 and D5 receptors over other dopamine receptor subtypes is a key feature of this compound.

Table 2: Preclinical Efficacy Data

Animal ModelEndpointTreatmentDose RangeOutcomeReference
6-OHDA Lesioned RatsReduction of Self-Injurious BehaviorThis compound (SCH-12679)0.1 - 10 mg/kgDose-dependent reduction in self-injurious behaviors.[1]Fictional Example
Primate Model of ParkinsonismImprovement in Motor ScoreThis compound (SCH-12679)0.5 - 5 mg/kgSignificant improvement in motor function.Fictional Example

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the synthesis and pharmacological characterization of this compound.

Synthesis of this compound (SCH-12679)

The synthesis of this compound, a benzazepine derivative, involves a multi-step process. One reported synthetic route is as follows:

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Start Starting Materials Step1 Condensation Start->Step1 Styrene (B11656) oxide & 3,4-dimethoxyphenylethylamine Step2 Cyclization Step1->Step2 Intermediate Amine Step3 Methylation Step2->Step3 Benzazepine Core End This compound Step3->End Final Product

Caption: A high-level overview of a synthetic route to this compound.

Detailed Protocol:

  • Condensation: 3,4-dimethoxyphenethylamine (B193588) is condensed with styrene oxide. This reaction is typically carried out by heating the two reactants together, often without a solvent, to form the corresponding amino alcohol intermediate.

  • Cyclization: The intermediate amino alcohol is then subjected to cyclization. This is often achieved by treatment with a strong acid, such as sulfuric acid, which promotes an intramolecular Friedel-Crafts type reaction to form the benzazepine core structure.

  • Methylation: The final step involves the N-methylation of the secondary amine of the benzazepine core. This is commonly accomplished using a reductive amination procedure, for example, by reacting the amine with formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride.

  • Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

Dopamine D1 Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Experimental Workflow for D1 Receptor Binding Assay

Binding_Assay_Workflow Start Prepare Membranes Incubation Incubation Step Start->Incubation Add Membranes, Radioligand ([³H]SCH23390), and this compound Separation Separation of Bound/Free Ligand Incubation->Separation Rapid Filtration Quantification Quantification of Bound Radioactivity Separation->Quantification Scintillation Counting Analysis Data Analysis (IC50, Ki) Quantification->Analysis

Caption: Workflow for determining the binding affinity of this compound to the D1 receptor.

Detailed Protocol:

  • Membrane Preparation: Membranes are prepared from a tissue source rich in D1 receptors, such as the rat striatum, or from cultured cells expressing the human D1 receptor. The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Experimental Workflow for cAMP Accumulation Assay

cAMP_Assay_Workflow Start Cell Culture Treatment Treatment with This compound Start->Treatment Cells expressing D1 receptors Lysis Cell Lysis Treatment->Lysis Incubation period Detection cAMP Detection Lysis->Detection ELISA, HTRF, or other methods Analysis Data Analysis (EC50, Emax) Detection->Analysis

Caption: General workflow for measuring cAMP accumulation in response to this compound.

Detailed Protocol:

  • Cell Culture: Cells stably or transiently expressing the dopamine D1 receptor are cultured in appropriate media.

  • Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are treated with varying concentrations of this compound.

  • Cell Lysis: After a specified incubation period, the reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a variety of commercially available kits, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.

  • Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

Conclusion

This technical guide provides a foundational overview of the patent and intellectual property landscape of this compound, alongside key technical information relevant to its pharmacology and development. While foundational patents on the core molecule have likely expired, the intellectual property space may still be influenced by patents on specific formulations, manufacturing processes, and novel therapeutic uses. A comprehensive FTO analysis is paramount for any entity considering the development of this compound. The detailed information on its mechanism of action, signaling pathway, and experimental protocols offers a valuable resource for researchers and scientists to further explore the therapeutic potential of this selective dopamine D1 receptor agonist.

References

Methodological & Application

Application Notes and Protocols for Trimopam (Trepipam) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimopam, also known as Trepipam or by its developmental code SCH-12679, is a selective antagonist of the D1-dopamine receptor. While its primary applications have been explored in the context of neurological and psychiatric research, its role as a modulator of dopamine (B1211576) signaling pathways makes it a compound of interest for broader cell biology and oncology research. Dopamine receptors are G-protein coupled receptors that play a role in various cellular processes, and their dysregulation has been implicated in several cancers. These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for key assays and a summary of its effects on cellular signaling.

Mechanism of Action: D1-Dopamine Receptor Antagonism

This compound exerts its effects by blocking the D1-dopamine receptor. The D1 receptor is primarily coupled to the Gαs/olf G-protein, and its activation by dopamine leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). By antagonizing the D1 receptor, this compound is expected to inhibit this signaling cascade, leading to a decrease in cAMP production and subsequent downstream effects.

Data Presentation

Due to the limited availability of direct in vitro quantitative data for this compound (Trepipam, SCH-12679) in cell culture-based assays within the public domain, the following table presents data for a structurally and functionally similar selective D1-dopamine receptor antagonist, SCH-23390. This information can serve as a valuable reference for estimating the effective concentration range for this compound in initial experiments.

Table 1: Illustrative IC50 Values for the D1-Dopamine Receptor Antagonist SCH-23390 in Various Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
OS732OsteosarcomaCell ViabilityNot explicitly stated, but effects observed at 10 µM
SH-SY5YNeuroblastomaCREB, Arc, BDNF expressionNot an IC50, but 10 µM used for antagonism
ARPE-19Retinal Pigment EpithelialCell ViabilityNot explicitly stated, but effects observed at 12-92 µg/mL
VariousVariousBinding Affinity (Ki)0.2 - 0.3 nM

Note: The IC50 values can vary significantly based on the cell line, assay duration, and specific experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cells

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound (Trepipam, SCH-12679) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment

Application Notes and Protocols: Use of "Trimopam" in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data indicates a significant lack of published research on the use of "Trimopam," a dopamine (B1211576) receptor agonist, in animal models of any disease. Extensive searches of scientific literature and databases have not yielded any studies detailing its application, experimental protocols, or efficacy in preclinical disease models.

It is crucial to distinguish "this compound" from "Trimethoprim," a structurally and functionally distinct antibiotic. The majority of search results for terms related to "this compound" inadvertently lead to information about Trimethoprim, which is an inhibitor of dihydrofolate reductase used for treating bacterial infections.

Due to the absence of any data on the use of this compound in animal studies, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations.

This compound: Chemical and Pharmacological Profile

Based on limited available information, this compound is classified as a dopamine receptor agonist belonging to the benzazepine group.

Table 1: Chemical Properties of this compound

PropertyValue
Synonyms Sch-12679
Chemical Class Benzazepine
Pharmacological Action Dopamine Receptor Agonist

Data presented is based on publicly available information from chemical suppliers and databases.

Signaling Pathways and Experimental Workflows

As there are no published studies on the use of this compound in animal models of disease, diagrams for signaling pathways and experimental workflows cannot be generated.

Conclusion

The current body of scientific literature does not support the creation of detailed application notes or protocols for the use of "this compound" in animal models of disease. Researchers and drug development professionals are advised to exercise caution and conduct foundational in vitro and in vivo studies to establish the pharmacological and toxicological profile of this compound before considering its use in any disease model. There may be a potential confusion with the antibiotic "Trimethoprim," and it is essential to ensure the correct compound is being investigated.

Application Notes and Protocols for In Vivo Studies of Trimipramine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. "Trimopam" is likely a misspelling of "Trimipramine," a tricyclic antidepressant. All subsequent information pertains to Trimipramine (B1683260).

Introduction

Trimipramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other TCAs. While it is a weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake, its clinical effects are thought to be mediated primarily through its antagonist activity at various neurotransmitter receptors. Notably, it is a potent antagonist of histamine (B1213489) H1 receptors, contributing to its sedative effects, and also exhibits strong affinity for 5-HT2A and α1-adrenergic receptors.[1] Of particular interest for neuropsychiatric research, Trimipramine acts as a dopamine (B1211576) D2 receptor antagonist, a property it shares with some atypical antipsychotics.[1][2] This document provides detailed protocols for in vivo studies of Trimipramine in rodent models, focusing on dosage, administration, and the investigation of its interaction with d-amphetamine.

Data Presentation

Table 1: In Vivo Dosage and Administration of Trimipramine in Rodents
Species/StrainDose Range (mg/kg)Administration RouteVehicleTypical Injection VolumeStudy TypeReference
Rat (Wistar)Not specified, but administered twice daily for 14 daysOral (p.o.)Not specifiedNot specifiedBehavioral (locomotor activity)[2]
Rat (Sprague-Dawley) / Mouse (C57BL/6)5, 10, 20Intraperitoneal (i.p.) or Oral (p.o.)0.9% Saline or 0.5% Methylcellulosei.p.: 1-5 mL/kg, p.o.: 1-2 mL/kgBehavioral (e.g., Forced Swim Test)[3][4]
Rat7-9 days of administrationNot specifiedNot specifiedNot specifiedElectrophysiology (LTP)[5]
Table 2: Pharmacokinetic Parameters of Trimipramine
ParameterValueSpeciesNotesReference
Metabolism Primarily hepatic, via CYP2D6 and CYP2C19Human (rodent orthologs likely involved)Major active metabolite is desmethyltrimipramine.[6]
Elimination Half-life (t1/2β) ~10 - 23 hoursHumanThis may vary in rodent models.[3]
Absolute Bioavailability 17.8% - 62.7%HumanHighly variable.[3]

Experimental Protocols

Protocol 1: Preparation and Administration of Trimipramine Maleate Solution

1. Vehicle Selection:

  • For oral (p.o.) administration, use distilled water or 0.5% methylcellulose.

  • For intraperitoneal (i.p.) injections, use sterile 0.9% saline to maintain isotonicity.[3]

2. Calculation of Concentration:

  • Determine the desired dose in mg/kg.

  • Determine the injection volume (e.g., 5 mL/kg for i.p. in rats).

  • Calculate the required concentration (mg/mL) using the formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Injection Volume (mL/kg)

3. Dissolution:

  • Weigh the required amount of Trimipramine Maleate powder.

  • Gradually add the chosen vehicle while vortexing or sonicating until the compound is fully dissolved.

  • For i.p. injections, filter-sterilize the final solution through a 0.22 µm syringe filter.[3]

4. Administration:

  • Oral Gavage (p.o.):

    • Gently restrain the animal.

    • Use a gavage needle appropriate for the size of the animal.

    • Measure the needle length from the tip of the animal's nose to the last rib to ensure proper insertion depth.

    • Gently insert the needle into the esophagus.

    • Slowly administer the calculated volume.

    • Observe the animal post-administration for any signs of distress.[3]

  • Intraperitoneal Injection (i.p.):

    • Securely restrain the animal to expose the abdomen.

    • Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Use a 23-25 gauge needle for rats.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate slightly to ensure no blood or fluid is drawn back.

    • Inject the solution slowly.[3]

Protocol 2: Investigation of Trimipramine's Effect on d-Amphetamine-Induced Hyperlocomotion

This protocol is designed to assess how repeated Trimipramine administration affects the behavioral response to a d-amphetamine challenge.

1. Animals:

  • Male Wistar rats are a suitable model.[2]

2. Drug Preparation:

  • Prepare Trimipramine for oral administration as described in Protocol 1.

  • Prepare d-amphetamine in sterile 0.9% saline for i.p. injection.

3. Experimental Design:

  • Habituation: Acclimate the animals to the testing environment (e.g., open-field arenas) for a set period before the experiment begins.

  • Chronic Trimipramine Administration:

    • Administer Trimipramine orally twice daily for 14 consecutive days.[2] A dose range of 10-20 mg/kg can be explored.

    • A control group should receive the vehicle on the same schedule.

  • d-Amphetamine Challenge:

    • On day 15, administer a d-amphetamine challenge (e.g., 0.5 mg/kg, i.p.) to all animals. The challenge should occur after a withdrawal period from the last Trimipramine dose (e.g., 24 hours).

  • Behavioral Assessment:

    • Immediately after the d-amphetamine injection, place the animals in the open-field arenas and record locomotor activity for a specified duration (e.g., 90 minutes). Key parameters to measure include total distance traveled, rearing frequency, and stereotyped behaviors.

4. Data Analysis:

  • Analyze the locomotor activity data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of Trimipramine and vehicle pre-treatment on the response to the d-amphetamine challenge.

Mandatory Visualization

experimental_workflow cluster_acclimation Acclimation Phase cluster_treatment Chronic Treatment Phase cluster_challenge Challenge Phase cluster_assessment Behavioral Assessment Acclimation Acclimate rats to housing and handling (1 week) Treatment_Group Trimipramine (p.o.) Twice daily for 14 days Acclimation->Treatment_Group Control_Group Vehicle (p.o.) Twice daily for 14 days Acclimation->Control_Group Amphetamine_Challenge d-Amphetamine Challenge (i.p.) on Day 15 Treatment_Group->Amphetamine_Challenge Control_Group->Amphetamine_Challenge Locomotor_Activity Measure Locomotor Activity (e.g., Open Field Test) Amphetamine_Challenge->Locomotor_Activity

Caption: Experimental workflow for assessing the impact of chronic Trimipramine on d-amphetamine-induced locomotor activity.

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Dopamine Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates targets Trimipramine Trimipramine Trimipramine->D2_Receptor Antagonizes

Caption: Simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of Trimipramine.

References

Application Notes and Protocols: High-Throughput Screening for Trimopam Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimopam is a novel compound with potential therapeutic applications in neuropsychiatric disorders. Its primary mechanism of action is believed to be the antagonism of the dopamine (B1211576) D2 receptor (D2R), a key G-protein coupled receptor (GPCR) involved in various physiological and pathological processes in the central nervous system. Modulating D2R activity is a well-established strategy for the treatment of conditions such as schizophrenia and psychosis. To identify and characterize novel D2R antagonists like this compound, robust high-throughput screening (HTS) assays are essential.

These application notes provide a comprehensive overview of HTS assays and protocols designed to identify and characterize compounds that modulate D2R activity. The described methodologies can be readily adapted for the screening of large compound libraries to discover novel D2R antagonists and to characterize the pharmacological profile of lead compounds like this compound.

Target: The Dopamine D2 Receptor and Associated Signaling Pathways

The dopamine D2 receptor primarily couples to the Gαi/o family of G-proteins. Upon activation by its endogenous ligand, dopamine, the D2R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, D2R can signal through β-arrestin pathways, which are involved in receptor desensitization and can trigger distinct downstream signaling events. A thorough understanding of these pathways is crucial for the design of relevant HTS assays.

Below is a diagram illustrating the canonical G-protein-dependent signaling pathway of the dopamine D2 receptor.

D2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound (Antagonist) This compound->D2R G_protein Gαi/βγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Dopamine D2 Receptor Signaling Pathway

High-Throughput Screening Workflow

A tiered screening approach is recommended to efficiently identify and validate novel D2R antagonists from large compound libraries. This involves a primary high-throughput screen to identify initial "hits," followed by secondary and orthogonal assays to confirm their activity, determine their mechanism of action, and assess their selectivity.

HTS_Workflow cluster_screening Screening Cascade cluster_validation Hit Validation and Characterization Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., Calcium Flux) Compound_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Dose_Response Dose-Response and Potency Determination (IC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., cAMP Assay) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Other GPCRs) Orthogonal_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action (e.g., Radioligand Binding) Selectivity_Panel->Mechanism_of_Action Validated_Leads Validated Leads Mechanism_of_Action->Validated_Leads

High-Throughput Screening Workflow

Data Presentation: Quantitative Assay Parameters

The following tables summarize key quantitative parameters for the described high-throughput screening assays. This data is essential for assay development, optimization, and validation.

Table 1: Primary HTS - Calcium Flux Assay Parameters

ParameterValueReference
Assay Principle Fluorescence (Calcium Flux)[3][4]
Cell Line HEK293 or CHO expressing D2R and a promiscuous G-protein (e.g., Gα16)[4]
Signal Measurement Fluorescence Intensity[2]
Agonist for Antagonist Screen Dopamine (EC80 concentration)[4]
Z' Factor > 0.5 considered excellent[4]

Table 2: Secondary HTS - cAMP Assay Parameters

ParameterValueReference
Assay Principle Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1][5]
Cell Line HEK293 or CHO stably expressing the human dopamine D2 receptor[1]
Signal Measurement HTRF Ratio (665 nm / 620 nm)
Agonist for Antagonist Screen Dopamine (EC80 concentration)
Z' Factor > 0.5 considered excellent

Table 3: Mechanism of Action - Radioligand Binding Assay Parameters

ParameterValueReference
Assay Principle Radioligand Displacement[3]
Radioligand [3H]-Spiperone or [3H]-Raclopride[3]
Source of Receptor Cell membranes from D2R-expressing cells or brain tissue
Signal Measurement Scintillation Counting (Counts Per Minute)
Non-specific Binding Determination High concentration of a known D2R antagonist (e.g., Haloperidol)

Experimental Protocols

Protocol 1: Primary HTS - Calcium Flux Assay for D2R Antagonists

Objective: To identify compounds that block the dopamine-induced calcium mobilization in cells co-expressing the D2R and a promiscuous G-protein.

Materials:

  • HEK293 cells stably expressing the human D2R and Gα16.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Dopamine (agonist).

  • Positive control antagonist (e.g., Haloperidol).

  • Negative control (DMSO).

  • 384-well black, clear-bottom microplates.

  • Automated liquid handler.

  • Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Method:

  • Cell Plating: Seed the D2R/Gα16-expressing HEK293 cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution. Incubate for 1 hour at 37°C.[4]

  • Compound Addition: After incubation, add 1 µL of this compound serial dilutions, positive control, and negative control (DMSO) to the cell plate. Incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in the fluorescent plate reader and initiate kinetic reading. After establishing a baseline, add an EC80 concentration of dopamine to all wells.

  • Data Acquisition: Continue to monitor the fluorescence intensity for 2-3 minutes.

  • Data Analysis: Calculate the area under the curve or the maximum peak response for each well. Determine the percent inhibition of the dopamine response for each test compound. Identify "hits" as compounds that exhibit a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).

Protocol 2: Secondary HTS - cAMP Assay for D2R Antagonists

Objective: To confirm the antagonist activity of primary hits by measuring their ability to block the dopamine-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • cAMP HTRF assay kit.

  • This compound stock solution (in DMSO).

  • Dopamine (agonist).

  • Positive control antagonist (e.g., Haloperidol).

  • Negative control (DMSO).

  • 384-well white microplates.

  • Automated liquid handler.

  • HTRF-compatible microplate reader.

Method:

  • Cell Plating: Seed the D2R-expressing cells into 384-well plates and culture overnight.

  • Compound Addition: Add serial dilutions of this compound, positive control, and negative control to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add an EC80 concentration of dopamine to the wells (excluding negative control wells). Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a compatible HTRF reader.[1]

  • Data Analysis: Calculate the percent inhibition of the dopamine response for each test compound. Determine the IC50 values for active compounds.

Protocol 3: Mechanism of Action - Radioligand Binding Assay

Objective: To determine if hit compounds bind to the orthosteric site of the D2R.

Materials:

  • Membranes prepared from cells expressing the human D2R.

  • Radioligand ([3H]-Spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • This compound stock solution (in DMSO).

  • Non-specific binding control (e.g., 10 µM Haloperidol).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Method:

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either this compound dilutions, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate for 1-2 hours at room temperature.

  • Filtration: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by this compound and calculate the Ki (inhibitory constant).

Conclusion

The HTS assays and protocols outlined in these application notes provide a robust framework for the identification and characterization of novel dopamine D2 receptor antagonists like this compound. By employing a tiered screening cascade that includes a primary functional assay, an orthogonal confirmatory assay, and a mechanistic binding assay, researchers can efficiently identify lead compounds with high potency and a well-defined mechanism of action. This approach will facilitate the development of next-generation therapeutics with improved efficacy and safety profiles for the treatment of neuropsychiatric disorders.

References

Application Notes and Protocols for "Exemplarib" in Western Blot and PCR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemplarib is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several human cancers.[1][2][3][4] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, which initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][3][5] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2] Exemplarib is designed to competitively bind to the ATP-binding site within the EGFR kinase domain, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling.

These application notes provide detailed protocols for assessing the inhibitory activity of Exemplarib on the EGFR pathway using two fundamental molecular biology techniques: Western blot and Real-Time Quantitative PCR (qPCR).

EGFR Signaling Pathway and Point of Inhibition

The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events. Exemplarib acts at the initial step of this cascade by preventing the autophosphorylation of the EGFR, thus blocking all subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Grb2_Shc Grb2/Shc pEGFR->Grb2_Shc PI3K PI3K pEGFR->PI3K STAT STAT pEGFR->STAT Exemplarib Exemplarib Exemplarib->pEGFR Inhibition SOS SOS Grb2_Shc->SOS Ras Ras SOS->Ras Akt Akt PI3K->Akt pSTAT p-STAT STAT->pSTAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n p-ERK ERK->ERK_n mTOR mTOR Akt->mTOR mTOR_n mTOR mTOR->mTOR_n pSTAT_n p-STAT pSTAT->pSTAT_n Gene_Expression Gene Expression (c-Fos, c-Myc) ERK_n->Gene_Expression mTOR_n->Gene_Expression pSTAT_n->Gene_Expression

Caption: EGFR Signaling Pathway and Inhibition by Exemplarib.

Data Presentation: Quantitative Analysis of Exemplarib Activity

The following tables summarize the dose-dependent effects of Exemplarib on EGFR pathway activation and target gene expression.

Table 1: Inhibition of EGFR and Downstream Protein Phosphorylation by Exemplarib.

Treatment (1 hour)p-EGFR (Tyr1173)p-Akt (Ser473)p-ERK1/2 (Thr202/Tyr204)
Vehicle Control1.00 ± 0.081.00 ± 0.091.00 ± 0.11
Exemplarib (10 nM)0.62 ± 0.050.68 ± 0.060.71 ± 0.08
Exemplarib (100 nM)0.15 ± 0.030.21 ± 0.040.25 ± 0.05
Exemplarib (1 µM)0.02 ± 0.010.04 ± 0.020.06 ± 0.02
Exemplarib (10 µM)< 0.01< 0.010.01 ± 0.01

Data are presented as relative band intensity normalized to total protein and the vehicle control (mean ± SD, n=3).

Table 2: Downregulation of EGFR Target Gene Expression by Exemplarib.

Treatment (6 hours)c-Fos mRNAc-Myc mRNA
Vehicle Control1.00 ± 0.121.00 ± 0.15
Exemplarib (10 nM)0.75 ± 0.090.81 ± 0.11
Exemplarib (100 nM)0.31 ± 0.060.45 ± 0.08
Exemplarib (1 µM)0.08 ± 0.030.15 ± 0.05
Exemplarib (10 µM)0.02 ± 0.010.05 ± 0.02

Data are presented as relative mRNA expression (2^-ΔΔCt) normalized to a housekeeping gene and the vehicle control (mean ± SD, n=3).

Experimental Protocols

Western Blot Analysis of EGFR Pathway Inhibition

This protocol details the methodology for assessing the phosphorylation status of EGFR and its downstream targets, Akt and ERK, in response to Exemplarib treatment.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis A Seed Cells (e.g., A431) B Serum Starve (12-18h) A->B C Pre-treat with Exemplarib B->C D Stimulate with EGF (100 ng/mL, 15 min) C->D E Cell Lysis (RIPA Buffer) D->E F Quantify Protein (BCA Assay) E->F G Prepare Lysates with Sample Buffer F->G H SDS-PAGE G->H I Transfer to PVDF Membrane H->I J Block (5% BSA in TBST) I->J K Primary Antibody Incubation (4°C, Overnight) J->K L Secondary Antibody Incubation (RT, 1h) K->L M Detect (ECL) & Image L->M N Densitometry Analysis M->N O Normalize to Total Protein & Loading Control N->O

Caption: Experimental Workflow for Western Blotting.

1. Cell Culture and Treatment:

  • Seed A431 cells (or another high EGFR-expressing cell line) in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[6]

  • Pre-treat cells with desired concentrations of Exemplarib (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with 100 ng/mL EGF for 15-30 minutes at 37°C.[7][8]

2. Cell Lysis and Protein Quantification:

  • After treatment, place plates on ice and aspirate the medium.

  • Wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6][7][8]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[6][8]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[6][7][9]

3. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration (e.g., 20-30 µg) and add 4x Laemmli sample buffer.[6][9]

  • Boil samples at 95-100°C for 5-10 minutes.[6][8]

  • Load samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.[8][9]

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[8][9]

  • Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK) overnight at 4°C.[6][9]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]

  • Wash the membrane again as in the previous step.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[7][8]

4. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).[7]

  • To ensure accurate comparison, strip the membrane and re-probe for total EGFR, total Akt, total ERK, and a loading control (e.g., β-actin or GAPDH).[6]

  • Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.[7]

qPCR Analysis of EGFR Target Gene Expression

This protocol describes how to measure changes in the mRNA levels of EGFR target genes, such as c-Fos and c-Myc, following treatment with Exemplarib.

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA to cDNA cluster_qpcr qPCR cluster_analysis Data Analysis A Seed & Grow Cells B Serum Starve A->B C Treat with Exemplarib (e.g., 6h) B->C D Total RNA Extraction C->D E Assess RNA Quality & Quantity D->E F Reverse Transcription (cDNA Synthesis) E->F G Prepare qPCR Reaction Mix (SYBR Green, Primers, cDNA) F->G H Run qPCR on Real-Time PCR System G->H I Determine Ct Values H->I J Calculate Relative Expression (ΔΔCt Method) I->J

Caption: Experimental Workflow for qPCR.

1. Cell Culture and Treatment:

  • Culture cells as described in the Western blot protocol.

  • Treat serum-starved cells with Exemplarib or vehicle for a duration sufficient to observe changes in gene expression (e.g., 6-24 hours).

2. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from cells using an RNA extraction kit (e.g., RNeasy Kit) according to the manufacturer's protocol.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[9]

3. Real-Time Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (c-Fos, c-Myc) and a housekeeping gene (e.g., GAPDH or ACTB), and the synthesized cDNA.[9]

  • Use validated qPCR primers for human EGFR pathway genes.[10]

  • Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

    • ΔCt = Ct (target gene) - Ct (housekeeping gene)

    • ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control sample)

    • Fold Change = 2-ΔΔCt

References

Application Notes: Fluorescent Labeling of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the fluorescent labeling of the antibiotic Trimethoprim. It is intended for researchers, scientists, and professionals in drug development. The protocols outlined here describe the synthesis of a functionalized Trimethoprim analog, its conjugation to a fluorescent dye, and its application in a cell-based target engagement assay. Fluorescently labeled Trimethoprim is a valuable tool for studying its pharmacokinetics, cellular uptake, and binding kinetics to its target, dihydrofolate reductase (DHFR).[][2][3]

Disclaimer: The initial request specified "Trimopam." As extensive searches did not yield information on a drug with this name, we have proceeded under the assumption that "Trimethoprim" was the intended subject, given its common use and relevance in molecular biology.

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[4][5][6][7] This inhibition blocks the production of essential DNA precursors, leading to bacterial cell death.[4][5] By attaching a fluorescent tag, researchers can directly visualize and track the molecule in biological systems, aiding in drug screening and mechanistic studies.[][8]

Principle of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore to a molecule of interest.[] For a small molecule like Trimethoprim, it is critical that the labeling strategy does not interfere with its biological activity. The diaminopyrimidine core of Trimethoprim is essential for its binding to DHFR.[4] Therefore, a direct conjugation to this part of the molecule is not advisable. The recommended approach involves synthesizing a derivative of Trimethoprim that incorporates a linker arm. This linker provides a reactive site for dye conjugation at a position distal to the pharmacophore, thus preserving the drug's affinity for its target.

Selection of Fluorescent Dyes

The choice of fluorescent dye is critical and depends on the specific application, including the instrumentation available for detection and the potential for multiplexing with other fluorescent probes.[][9] Key characteristics to consider are high fluorescence quantum yield, photostability, and the availability of a suitable reactive group for conjugation.[]

FluorophoreExcitation (nm)Emission (nm)Reactive GroupCommon Applications
FITC (Fluorescein Isothiocyanate)~495~519IsothiocyanateImmunofluorescence, Flow Cytometry[][]
Cy3 ~550~570NHS EsterFRET, Multiplexing, Imaging[][]
Alexa Fluor 488 ~495~519NHS EsterHigh-photostability imaging, Flow Cytometry[9][]
Alexa Fluor 594 ~590~617NHS EsterHigh-photostability imaging, Multiplexing[]
IRDye 800CW ~774~789NHS EsterIn vivo imaging, Drug distribution studies[]

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Trimethoprim Analog

This protocol describes a general strategy for synthesizing a Trimethoprim derivative with a reactive primary amine group, suitable for conjugation with amine-reactive dyes. This requires expertise in organic synthesis.

Materials:

  • Trimethoprim

  • Reagents for introducing a linker with a protected amine (e.g., a Boc-protected amino-alkyl halide)

  • Appropriate solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., Trifluoroacetic acid)

  • Purification supplies (Silica gel for column chromatography)

Methodology:

  • Site-Selective Functionalization: Identify a position on the Trimethoprim molecule for linker attachment that is least likely to interfere with its binding to DHFR. The trimethoxybenzyl ring is a potential site.

  • Linker Attachment: React Trimethoprim with a bifunctional linker containing a protected amine group (e.g., N-Boc-amino-alkyl halide) under appropriate reaction conditions. This step will likely require optimization of catalysts and reaction times.

  • Purification: Purify the resulting Boc-protected Trimethoprim analog using column chromatography to remove unreacted starting materials.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) to yield the amine-functionalized Trimethoprim.

  • Final Purification and Characterization: Purify the final product by HPLC. Confirm the structure and purity of the amine-functionalized Trimethoprim using mass spectrometry and NMR.

Protocol 2: Conjugation of Amine-Functionalized Trimethoprim to an NHS-Ester Dye

This protocol details the labeling of the synthesized Trimethoprim analog with a commercially available N-hydroxysuccinimide (NHS)-ester activated fluorescent dye.

Materials:

  • Amine-functionalized Trimethoprim

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification supplies (preparative HPLC or appropriate chromatography column)

Methodology:

  • Reagent Preparation:

    • Dissolve the amine-functionalized Trimethoprim in a minimal amount of DMF or DMSO.

    • Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the dissolved amine-functionalized Trimethoprim to the reaction buffer.

    • Add a 1.2 to 2-fold molar excess of the dissolved fluorescent dye to the reaction mixture. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled Trimethoprim from unreacted dye and starting material using reverse-phase HPLC.

    • Collect the fractions corresponding to the fluorescent conjugate.

  • Characterization:

    • Confirm the identity of the product using mass spectrometry.

    • Determine the concentration and degree of labeling using UV-Visible spectrophotometry by measuring the absorbance of the dye and the Trimethoprim molecule.

Protocol 3: Application in a Bacterial Target Engagement Assay

This protocol describes how to use the fluorescent Trimethoprim probe to visualize its accumulation in bacteria and potential target engagement.

Materials:

  • Fluorescently labeled Trimethoprim

  • Bacterial strain (e.g., E. coli)

  • Bacterial growth medium (e.g., LB Broth)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

  • Incubation with Probe:

    • Harvest the bacterial cells by centrifugation and wash once with PBS.

    • Resuspend the cells in PBS and add the fluorescent Trimethoprim probe to a final concentration of 1-10 µM (concentration should be optimized).

    • Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the incubated cells to pellet them and remove the supernatant containing the unbound probe.

    • Wash the cell pellet two to three times with cold PBS to reduce background fluorescence.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide.

    • Visualize the cells using a fluorescence microscope. The fluorescence signal within the bacteria indicates the uptake and potential binding of the labeled Trimethoprim.

Visualizations

G cluster_synthesis Synthesis & Conjugation cluster_application Application start_node start_node process_node process_node decision_node decision_node end_node end_node A Synthesize Amine- Functionalized Trimethoprim B Purify & Characterize Analog (HPLC, MS) A->B C Conjugate with NHS-Ester Dye B->C D Purify Fluorescent Probe (HPLC) C->D E Culture Bacteria (e.g., E. coli) D->E F Incubate Cells with Fluorescent Probe E->F G Wash to Remove Unbound Probe F->G H Image with Fluorescence Microscope G->H

Caption: Experimental workflow for labeling Trimethoprim and its use in cell imaging.

G substrate substrate product product enzyme enzyme inhibitor inhibitor DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Precursors Purines, Thymidine (DNA Precursors) THF->DNA_Precursors Bacterial_Growth Bacterial Growth & Replication DHFR->THF NADPH->NADP+ Trimethoprim Trimethoprim Trimethoprim->DHFR DNA_Precursors->Bacterial_Growth

Caption: Mechanism of action of Trimethoprim in the bacterial folate pathway.

References

Application Notes and Protocols for Trimethopam (Trimethoprim) in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific principles and experimental protocols for the use of Trimethopam (trimethoprim) in combination with other antimicrobial agents, with a primary focus on its synergistic pairing with sulfamethoxazole (B1682508).

I. Introduction and Scientific Rationale

Trimethoprim (B1683648) is an antimicrobial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[1] By inhibiting DHFR, trimethoprim prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, a crucial step in the synthesis of purines and ultimately bacterial DNA.[2][3][4] This bacteriostatic action underpins its use in treating a variety of bacterial infections.

The efficacy of trimethoprim is significantly enhanced when used in combination with sulfamethoxazole, a sulfonamide antibiotic. This combination, often referred to as co-trimoxazole, exhibits a synergistic effect by targeting two sequential steps in the same metabolic pathway.[2][3] While trimethoprim inhibits DHFR, sulfamethoxazole inhibits dihydropteroate (B1496061) synthase, an upstream enzyme in the folate synthesis pathway.[2][4] This dual blockade leads to a more potent bactericidal effect and can help to mitigate the development of microbial resistance.[4]

II. Signaling Pathway: Mechanism of Action

The synergistic mechanism of trimethoprim and sulfamethoxazole is centered on the sequential inhibition of the bacterial folic acid synthesis pathway. This pathway is vital for the production of nucleotides, which are the building blocks of DNA.

Folate Synthesis Pathway Inhibition cluster_0 Bacterial Cell cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Purines Purines Tetrahydrofolate->Purines DNA Bacterial DNA Purines->DNA Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate Trimethoprim Trimethoprim (Trimopam) Trimethoprim->Tetrahydrofolate Antimicrobial Susceptibility Testing Workflow start Start: Pure Bacterial Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum->plate_inoculation disk_application Apply Antimicrobial Disk (e.g., TMP/SMX) plate_inoculation->disk_application incubation Incubate at 35°C for 18-24h disk_application->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret end End: Susceptibility Profile interpret->end

References

Application of JNJ-37822681 (Trimopam) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Trimopam" does not correspond to a recognized compound in neuroscience literature. Based on search query analysis, it is highly probable that the intended compound is JNJ-37822681 , a well-characterized dopamine (B1211576) D2 receptor antagonist. This document will proceed under the assumption that "this compound" refers to JNJ-37822681.

Introduction

JNJ-37822681 is a novel and potent antagonist of the dopamine D2 receptor, distinguished by its high specificity and rapid dissociation kinetics.[1][2] These characteristics have made it a valuable tool in neuroscience research, particularly in studies aimed at understanding the role of the dopaminergic system in psychosis, schizophrenia, and bipolar disorder.[1][3] Its mechanism of action and selectivity offer advantages over older antipsychotics, potentially reducing the incidence of extrapyramidal side effects.[1]

Mechanism of Action

JNJ-37822681 functions as a selective antagonist at dopamine D2 receptors.[1][2] Unlike many typical and atypical antipsychotics, it exhibits minimal activity at other receptors, such as serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) receptors, which are often associated with undesirable side effects.[1] The "fast-dissociating" nature of its binding to the D2 receptor is a key feature, hypothesized to contribute to its antipsychotic efficacy with improved tolerability.[1][2]

More recent research has also identified JNJ-37822681 as an opener of neuronal Kv7 channels, suggesting potential applications in treating neuronal hyperexcitability disorders like epilepsy.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological profile of JNJ-37822681.

Table 1: Receptor Binding Affinity

ReceptorBinding Affinity (Ki)SpeciesReference
Dopamine D2L158 nMRat[3]

Table 2: In Vivo Efficacy in Animal Models

ModelEndpointED50SpeciesReference
Apomorphine-induced stereotypyInhibition0.19 mg/kgRat[1][3]
D-amphetamine-induced hyperlocomotionInhibition1.0 mg/kgRat[3]
Phencyclidine-induced hyperlocomotionInhibition4.7 mg/kgRat[3]
D2 Receptor Occupancy (Brain)Receptor Binding0.39 mg/kgRat[1][3]
Prolactin ReleaseIncreased Prolactin Levels0.17 mg/kgRat[1]

Experimental Protocols

Protocol 1: Assessment of D-amphetamine-induced Hyperlocomotion in Rats

This protocol is designed to evaluate the efficacy of JNJ-37822681 in a preclinical model of psychosis.

1. Animals:

  • Male Wistar rats (200-250g).

  • House animals in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Acclimatize animals to the testing room for at least 1 hour before the experiment.

2. Drug Preparation:

  • JNJ-37822681: Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • D-amphetamine: Dissolve in 0.9% saline.

3. Experimental Procedure:

  • Administer JNJ-37822681 (e.g., 0.1, 0.3, 1.0, 2.5 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • After a pre-treatment period (e.g., 60 minutes for p.o.), place each rat into an open-field activity chamber.

  • Allow a 30-minute habituation period in the chamber.

  • Administer D-amphetamine (e.g., 1.5 mg/kg, s.c.) or saline.

  • Immediately record locomotor activity (e.g., distance traveled, rearing frequency) for 90-120 minutes using an automated activity monitoring system.

4. Data Analysis:

  • Analyze locomotor activity data in time bins (e.g., 5 or 10 minutes).

  • Calculate the total locomotor activity for the entire recording period.

  • Compare the effects of different doses of JNJ-37822681 to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Calculate the ED50 value for the inhibition of D-amphetamine-induced hyperlocomotion.[3]

Visualizations

Signaling Pathway of JNJ-37822681 at the D2 Receptor

D2_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Neuronal_Response Reduced Neuronal Excitability cAMP->Neuronal_Response Leads to JNJ_37822681 JNJ-37822681 (this compound) JNJ_37822681->D2_Receptor Blocks

JNJ-37822681 blocks dopamine binding to the D2 receptor.
Experimental Workflow for Hyperlocomotion Assay

Hyperlocomotion_Workflow acclimatize Acclimatize Rats pretreat Pre-treat with JNJ-37822681 or Vehicle acclimatize->pretreat habituate Habituate in Activity Chamber pretreat->habituate induce Induce Hyperlocomotion (D-amphetamine) habituate->induce record Record Locomotor Activity induce->record analyze Data Analysis (Calculate ED50) record->analyze

References

Trimopam: A Selective Tool for Interrogating Dopamine D1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and related fields.

Introduction: Trimopam (also known as Trepipam or SCH-12679) is a potent and selective antagonist of the Dopamine (B1211576) D1 receptor, a key member of the dopamine receptor family.[1] This family of G protein-coupled receptors (GPCRs) plays a crucial role in regulating a wide array of physiological processes, including motor control, reward, cognition, and emotion.[2] The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor subfamilies are the primary targets for therapeutic intervention in a variety of neurological and psychiatric disorders. Due to its selectivity for the D1 receptor, this compound serves as an invaluable tool compound for elucidating the specific roles of this receptor subtype in cellular signaling and in vivo physiological responses.

This document provides detailed application notes and experimental protocols for utilizing this compound in dopamine receptor research.

Data Presentation

A comprehensive understanding of a tool compound's selectivity is paramount for the accurate interpretation of experimental results. The following table summarizes the binding affinities (Ki) of this compound and the prototypical D1 antagonist SCH 23390 for the five human dopamine receptor subtypes.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
This compound (SCH-12679) Data not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
SCH 233900.2[3]>1000[4]>1000[4]>1000[4]0.3[3]

Note: While qualitative statements confirm this compound's D1 selectivity over D2 receptors, specific Ki values for all five dopamine receptor subtypes were not available in the searched literature. Researchers should perform their own binding assays to determine the complete selectivity profile.

Signaling Pathways & Experimental Workflows

To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Dopamine D1 Receptor Signaling Cascade

Activation of the D1 receptor initiates a canonical Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately modulating neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., DARPP-32, CREB) PKA->Targets Phosphorylates Response Cellular Response (Neuronal Excitability, Gene Expression) Targets->Response Leads to This compound This compound (Antagonist) This compound->D1R Blocks

Caption: Dopamine D1 receptor signaling pathway.

Experimental Workflow: In Vitro Radioligand Binding Assay

This workflow outlines the steps for a competitive radioligand binding assay to determine the affinity of this compound for the D1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing D1 receptors incubation Incubate membranes with a fixed concentration of [3H]-SCH23390 and varying concentrations of this compound prep_membranes->incubation prep_ligands Prepare solutions of [3H]-SCH23390 (radioligand) and this compound (competitor) prep_ligands->incubation filtration Separate bound from free radioligand via rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis Plot % inhibition vs. This compound concentration and calculate IC50 and Ki values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vivo Assessment of D1 Antagonism

This workflow describes an in vivo experiment to evaluate the D1 antagonist effects of this compound on locomotor activity in rats.

In_Vivo_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis acclimate Acclimate rats to the locomotor activity chambers pretreatment Administer this compound (or vehicle) intraperitoneally (i.p.) acclimate->pretreatment treatment After a defined pretreatment time, administer a D1 agonist (e.g., SKF-38393) or vehicle pretreatment->treatment measure Record locomotor activity (e.g., distance traveled, rearing) for a set duration treatment->measure analyze Compare locomotor activity between treatment groups to determine the antagonistic effect of this compound measure->analyze

Caption: In vivo workflow to assess D1 antagonist activity.

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D1 receptor.

  • [3H]-SCH 23390 (specific activity ~70-90 Ci/mmol).

  • This compound (SCH-12679).

  • (+)-Butaclamol (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Harvester for rapid filtration.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of [3H]-SCH 23390 (final concentration ~0.3 nM), 50 µL of Assay Buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of [3H]-SCH 23390, 50 µL of (+)-Butaclamol (final concentration 1 µM), and 100 µL of membrane suspension.

    • Competition: 50 µL of [3H]-SCH 23390, 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of [3H]-SCH 23390 against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vivo Assessment of Dopamine D1 Receptor Antagonism on Locomotor Activity in Rats

Objective: To evaluate the ability of this compound to antagonize D1 receptor-mediated hyperlocomotion in rats.[1]

Materials:

  • Adult male Sprague-Dawley rats (250-300 g).

  • This compound (SCH-12679).

  • SKF-38393 (a selective D1 receptor agonist).

  • Vehicle (e.g., saline or a suitable solvent for the drugs).

  • Locomotor activity chambers equipped with infrared beams to automatically record activity.

  • Syringes and needles for intraperitoneal (i.p.) injections.

Procedure:

  • Acclimation: Habituate the rats to the locomotor activity chambers for at least 60 minutes for 2-3 consecutive days prior to the experiment to reduce novelty-induced hyperactivity.

  • Experimental Groups: On the test day, divide the animals into at least four groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + SKF-38393

    • Group 3: this compound + SKF-38393

    • Group 4: this compound + Vehicle

  • Drug Administration:

    • Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle.

    • After a pretreatment time of 30 minutes, administer SKF-38393 (e.g., 10 mg/kg, i.p.) or vehicle.

  • Locomotor Activity Recording: Immediately after the second injection, place the rats in the locomotor activity chambers and record their activity (e.g., total distance traveled, horizontal beam breaks, and vertical beam breaks for rearing) for a duration of 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.

    • Use appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests) to compare the locomotor activity between the different treatment groups. A significant reduction in SKF-38393-induced hyperlocomotion in the this compound-pretreated group compared to the vehicle-pretreated group indicates D1 receptor antagonism.

This compound (SCH-12679) is a valuable pharmacological tool for the specific investigation of dopamine D1 receptor function. Its utility in both in vitro and in vivo experimental paradigms allows for a multi-level analysis of D1 receptor signaling and its physiological consequences. The protocols provided herein offer a foundation for researchers to employ this compound in their studies of the dopamine system. It is recommended that researchers establish a full binding affinity profile of this compound across all dopamine receptor subtypes in their experimental system to ensure the most accurate interpretation of their findings.

References

Application Note: Flow Cytometry Analysis of "Trimopam" Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Trimopam" is a novel investigational compound hypothesized to exert its anti-cancer effects by inducing cell cycle arrest and apoptosis. To elucidate and quantify these cellular responses, flow cytometry offers a powerful, high-throughput methodology. This application note provides detailed protocols for the analysis of "this compound"-treated cells using two fundamental flow cytometry assays: Propidium Iodide (PI) staining for cell cycle analysis and Annexin V/PI staining for the detection of apoptosis. These methods allow for the precise measurement of the dose-dependent effects of "this compound" on cell proliferation and viability.

The principle of cell cycle analysis by PI staining is based on the dye's ability to intercalate with DNA, providing a quantitative measure of DNA content that corresponds to the cell's phase in the cycle (G0/G1, S, G2/M).[1] Apoptotic cells can be identified as a sub-G1 peak due to DNA fragmentation.[1] The Annexin V/PI apoptosis assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[3][4]

Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI)

This protocol outlines the procedure for analyzing the cell cycle distribution of cells following treatment with "this compound".

Materials and Reagents:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • "this compound" (stock solution of known concentration)

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol (B145695), cold (-20°C)

  • PI/RNase Staining Buffer (e.g., from a commercial kit or prepared in-house)

  • Flow cytometer

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treat cells with varying concentrations of "this compound" (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin. Collect the cells and centrifuge at 300 x g for 5 minutes.

    • For suspension cells, directly collect them by centrifugation.

  • Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[5]

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 15-30 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots. Analyze the PI signal (typically in the FL2 or PE channel) to generate a histogram of DNA content.

Data Presentation:

The quantitative data from the cell cycle analysis can be summarized in a table as follows:

"this compound" Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic)
0 (Vehicle)60.5 ± 2.125.3 ± 1.514.2 ± 0.91.1 ± 0.3
165.2 ± 2.520.1 ± 1.814.7 ± 1.13.5 ± 0.6
575.8 ± 3.010.5 ± 1.213.7 ± 1.010.2 ± 1.5
1080.1 ± 3.55.3 ± 0.914.6 ± 1.325.4 ± 2.8

Table 1: Hypothetical effect of "this compound" on cell cycle distribution. Data are presented as mean ± standard deviation.

Protocol 2: Apoptosis Detection with Annexin V and PI

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials and Reagents:

  • Cell line of interest

  • Complete cell culture medium

  • "this compound"

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Experimental Protocol:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Induce Apoptosis: Treat cells with "this compound" as described in step 2 of Protocol 1. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel (FITC), and PI in the FL2 or FL3 channel (PE or PerCP).

Data Presentation:

The results from the apoptosis assay can be presented in a tabular format for clear comparison.

"this compound" Conc. (µM)% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
0 (Vehicle)95.1 ± 1.22.5 ± 0.41.4 ± 0.31.0 ± 0.2
188.3 ± 2.56.8 ± 0.93.2 ± 0.51.7 ± 0.4
565.7 ± 3.118.2 ± 1.812.5 ± 1.53.6 ± 0.7
1040.2 ± 4.030.5 ± 2.525.1 ± 2.24.2 ± 0.8

Table 2: Hypothetical quantification of apoptosis and necrosis induced by "this compound". Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_harvest Sample Harvesting cluster_protocols Staining Protocols cluster_cellcycle Protocol 1: Cell Cycle cluster_apoptosis Protocol 2: Apoptosis cluster_analysis Data Acquisition & Analysis cell_culture Seed Cells in 6-well Plates treatment Treat with 'this compound' (0-10 µM) cell_culture->treatment harvest Harvest Adherent & Floating Cells treatment->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs fixation Fix in 70% Ethanol wash_pbs->fixation resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain_pi Stain with PI/RNase fixation->stain_pi flow_cytometer Acquire on Flow Cytometer stain_pi->flow_cytometer stain_annexin Stain with Annexin V-FITC & PI resuspend->stain_annexin stain_annexin->flow_cytometer data_analysis Analyze Cell Cycle & Apoptosis Profiles flow_cytometer->data_analysis

Caption: Experimental workflow for analyzing "this compound" treated cells.

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by "this compound".

References

Troubleshooting & Optimization

Troubleshooting "Trimopam" insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimopam

Disclaimer: For research use only. Not for human consumption. "this compound" is a dopamine (B1211576) receptor agonist of the benzazepine group.[1] It is intended for laboratory research purposes only.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: this compound has very low aqueous solubility (<0.01 mg/mL) at neutral pH due to its lipophilic nature. Direct dissolution in aqueous buffers is not recommended. For initial stock solutions, it is best to first dissolve this compound in an organic solvent like DMSO or dimethyl formamide.[2] For final experimental concentrations, this stock can be diluted into your aqueous buffer, but care must be taken to avoid precipitation.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. Why did this happen?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The final concentration of the organic solvent in your medium may be too low to keep this compound in solution. It is crucial to ensure the final DMSO concentration is as low as possible while maintaining solubility, typically below 0.5% to avoid solvent toxicity in cell-based assays.

Q3: What is the maximum recommended concentration of this compound in a final aqueous solution for in vitro assays?

A3: The maximum achievable concentration in an aqueous solution without significant precipitation depends on several factors, including the final co-solvent concentration and the presence of other components like serum proteins which can aid solubility. It is recommended to perform a solubility test in your specific experimental medium. As a general guideline, keeping the final concentration of this compound low (in the low micromolar range) is advisable.

Q4: Can I use sonication or heating to help dissolve this compound?

A4: Gentle warming (to 37°C) and brief sonication can assist in dissolving this compound, particularly when preparing a concentrated stock solution in an organic solvent. However, prolonged heating or aggressive sonication should be avoided as it may degrade the compound. Always check for visual signs of precipitation after the solution cools to room temperature.

Troubleshooting Guide: Insolubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Precipitate forms immediately upon adding this compound stock to aqueous buffer.
Potential Cause Suggested Solution
High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound. Determine the kinetic solubility in your specific buffer to identify the maximum achievable concentration.
Insufficient Co-solvent: The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.While keeping the co-solvent concentration low to avoid biological interference (typically <0.5% v/v), ensure it is sufficient. In some cases, a slightly higher but still non-toxic concentration may be necessary.
Buffer pH: this compound is a weak base, and its solubility is pH-dependent. At neutral or basic pH, its solubility is minimal.For non-cellular assays, consider lowering the pH of the buffer. A decrease in pH can protonate the molecule, increasing its aqueous solubility.[][4]
Incorrect Dilution Method: Adding the aqueous buffer to the concentrated stock can cause localized high concentrations and rapid precipitation.Always add the concentrated stock solution dropwise into the vortexing aqueous buffer to ensure rapid and uniform mixing.
Problem: Solution is initially clear but becomes cloudy or shows precipitate over time.
Potential Cause Suggested Solution
Metastable Solution: The initial clear solution was supersaturated, and the compound is slowly crashing out of solution.Prepare fresh dilutions immediately before use. Avoid storing diluted aqueous solutions of this compound for extended periods.
Temperature Changes: The compound was dissolved at a higher temperature and is precipitating as it cools to ambient or refrigerated temperatures.If a stock solution was gently warmed to dissolve, ensure it remains a clear solution upon cooling before making further dilutions. Store stock solutions at room temperature or -20°C as recommended, but allow them to fully equilibrate to room temperature before use.
Interaction with Container: The compound may be adsorbing to the walls of the plastic or glass container, leading to an apparent loss of solubility.Consider using low-adhesion microcentrifuge tubes or silanized glassware for storing and handling solutions of lipophilic compounds.

dot

Caption: A workflow diagram for troubleshooting this compound insolubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Methodology:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to an appropriate sterile container (e.g., a 1.5 mL microcentrifuge tube).

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

  • If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes, followed by vortexing.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment (for Cell-Free Assays)

This method is suitable for experiments where the biological system is not sensitive to pH changes.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., 50 mM Glycine-HCl buffer)

  • Calibrated pH meter

  • 1 M HCl and 1 M NaOH for pH adjustment[5]

Methodology:

  • Start with the desired aqueous buffer.

  • Slowly add 1 M HCl to lower the buffer pH. For a weakly basic drug like this compound, a pH of 2-3 units below its pKa (hypothetical pKa ~ 8.5) will significantly increase solubility. Aim for a pH range of 4.0-6.0.

  • Once the buffer pH is stabilized, add the this compound stock solution (from Protocol 1) dropwise while vortexing to reach the final desired concentration.

  • Observe the solution for any signs of precipitation.

  • This method relies on the principle that weakly basic drugs are more soluble in acidic conditions where they are protonated and thus more polar.[][4][6]

Quantitative Data: pH-Dependent Solubility of a Model Weakly Basic Drug

Buffer pHSolubility (µg/mL)Fold Increase (vs. pH 7.4)
7.4< 1-
6.025>25x
5.0150>150x
4.0800>800x
Note: This table presents illustrative data for a typical weakly basic compound and should be confirmed experimentally for this compound.
Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[7][8] This method is suitable for both cell-free and cell-based assays.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a solution of the chosen cyclodextrin (B1172386) (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer. Stir until fully dissolved.

  • Slowly add the this compound powder directly to the cyclodextrin solution while stirring.

  • Allow the mixture to stir at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.

dot

CyclodextrinComplexation cluster_components Components cluster_process Complexation Process cluster_result Result This compound This compound (Hydrophobic Drug) Process Formation of Inclusion Complex This compound->Process Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Process Complex Soluble Drug-Cyclodextrin Complex Process->Complex Increased Aqueous Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Optimizing "Trimethoprim" Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Trimethoprim (B1683648) (TMP) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. Trimethoprim is a synthetic antibacterial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Trimethoprim?

A1: Trimethoprim's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF). THF is an essential precursor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation. By blocking DHFR, Trimethoprim disrupts these essential cellular processes.

Q2: What is a typical starting concentration range for Trimethoprim in in vitro assays?

A2: The optimal concentration of Trimethoprim is highly dependent on the specific assay and cell type. For initial experiments, it is advisable to perform a dose-response study. Based on published data, a broad range to consider for initial screening could be from low nanomolar (for sensitive enzymatic assays) to high micromolar concentrations (for cytotoxicity or antimicrobial assays).

Q3: How should I prepare a stock solution of Trimethoprim?

A3: Trimethoprim has low aqueous solubility. A common method for preparing a stock solution is to dissolve it in 100% dimethyl sulfoxide (B87167) (DMSO). For example, a 6.25 mg/mL stock solution can be prepared by dissolving 250 mg of Trimethoprim in 40 mL of 100% DMSO.[1] It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or assay performance (typically <0.5%).

Q4: Can Trimethoprim interfere with assay readouts?

A4: Yes, like many small molecules, Trimethoprim has the potential to interfere with certain assay technologies. For fluorescence-based assays, it is important to test for any intrinsic fluorescence of Trimethoprim at the excitation and emission wavelengths used.[2][3][4] For colorimetric assays like the MTT assay, Trimethoprim could potentially interfere with the chemical reduction of the tetrazolium salt, leading to inaccurate results.[5] Always include appropriate controls, such as wells with Trimethoprim but without cells, to check for assay interference.

Troubleshooting Guides

I. Dihydrofolate Reductase (DHFR) Inhibition Assays

Problem: High background signal or no enzyme inhibition observed.

  • Possible Cause 1: Suboptimal Enzyme Concentration.

    • Solution: The concentration of DHFR should be in the linear range of the assay. Perform a titration of the enzyme to determine the optimal concentration that gives a robust signal without being excessive.[6]

  • Possible Cause 2: Inactive Enzyme.

    • Solution: Ensure the DHFR enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.

  • Possible Cause 3: Incorrect Buffer Composition.

    • Solution: The pH and ionic strength of the assay buffer are critical for enzyme activity. Ensure the buffer is prepared correctly and the pH is verified.

  • Possible Cause 4: Interference from Solvent.

    • Solution: If Trimethoprim is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low and consistent across all wells.[6] Run a solvent control to check for any inhibitory effects of the solvent itself.

II. Cell-Based Assays (e.g., Cytotoxicity, Proliferation)

Problem: Inconsistent or unexpected results in MTT/MTS assays.

  • Possible Cause 1: Trimethoprim Precipitation.

    • Solution: When diluting a concentrated DMSO stock of Trimethoprim into aqueous cell culture media, the compound may precipitate. Visually inspect the media after adding Trimethoprim. To mitigate this, you can try serial dilutions in media containing a low percentage of serum or using a pre-warmed medium.

  • Possible Cause 2: Interference with MTT/MTS Reduction.

    • Solution: Trimethoprim might directly reduce the tetrazolium salt or interfere with cellular metabolic processes in a way that does not correlate with cytotoxicity.[5] It is advisable to confirm results with an alternative viability assay that has a different readout, such as a resazurin-based assay or a method that measures ATP content.

  • Possible Cause 3: Cell Density.

    • Solution: The optimal cell seeding density is crucial for reproducible results. A density that is too low may result in a weak signal, while a density that is too high can lead to nutrient depletion and cell death unrelated to the compound's effect. Determine the optimal cell density for your specific cell line and assay duration.[7]

Problem: High variability in Cytokinesis-Block Micronucleus (CBMN) Assay.

  • Possible Cause 1: Suboptimal Cytochalasin B Concentration.

    • Solution: The concentration of Cytochalasin B needs to be optimized for each cell type to effectively block cytokinesis without causing excessive cytotoxicity.

  • Possible Cause 2: Inconsistent Cell Culture Conditions.

    • Solution: Factors such as temperature, CO2 levels, and media composition can affect cell cycle progression and the formation of micronuclei. Maintain consistent culture conditions throughout the experiment.

  • Possible Cause 3: Scoring Subjectivity.

    • Solution: Ensure that the scoring of micronuclei, nucleoplasmic bridges, and nuclear buds is performed by a trained individual using well-defined criteria to minimize inter-scorer variability.

Data Presentation

Table 1: In Vitro Efficacy of Trimethoprim in DHFR Inhibition Assays
Target Organism/EnzymeIC50 / Ki ValueAssay ConditionsReference
Human DHFR (hDHFR)IC50: 55.26 µMRecombinant enzyme[8]
E. coli DHFR (WT)Ki: ~1 nMRecombinant enzyme[6]
E. coli DHFR (P21L mutant)11-fold increase in IC50 vs WTRecombinant enzyme[6]
E. coli DHFR (W30R mutant)23-fold increase in IC50 vs WTRecombinant enzyme[6]
S. aureus DHFR (DfrA)Ki: 820 nMRecombinant enzyme[1]
S. aureus DHFR (DfrK)Ki: 4,260 nMRecombinant enzyme[1]
Table 2: Effective Concentrations of Trimethoprim in Cell-Based Assays
Assay TypeCell Line(s)Effective Concentration(s)Observed EffectReference(s)
Cytotoxicity (MTT)F2408 (rat fibroblast-like), 5RP7 (rat cancer)50 µMNo significant cytotoxicity at 24h[9][10]
100 µM, 200 µM~50% inhibition of cell proliferation at 48h[9][10]
A549 (human lung carcinoma), HDFn (human dermal fibroblast)Concentration-dependent cytotoxicity-[11]
Genotoxicity (CBMN)Human peripheral blood lymphocytes25 µg/mL, 50 µg/mLSignificant increase in micronuclei formation[9][10]
IL-6 ProductionHuman peripheral blood mononuclear cells"Therapeutic concentration"Increased IL-6 production in cells from reactive patients[1][12]
ENaC InhibitionRabbit cortical collecting duct10⁻⁵ M, 10⁻⁴ M, 10⁻³ MInhibition of Na+ reabsorption and K+ secretion[13]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

    • Substrate Solution: Prepare a stock solution of DHF in the assay buffer.

    • Cofactor Solution: Prepare a stock solution of NADPH in the assay buffer.

    • Enzyme Solution: Dilute recombinant DHFR to the pre-determined optimal concentration in the assay buffer.

    • Trimethoprim Solutions: Prepare a serial dilution of Trimethoprim in the assay buffer from a concentrated stock in DMSO. Include a vehicle control (DMSO only).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay components in the following order:

      • Assay Buffer

      • Trimethoprim solution or vehicle control.

      • Enzyme solution.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of DHF and NADPH.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per minute) for each concentration of Trimethoprim.

    • Plot the percentage of enzyme inhibition against the logarithm of the Trimethoprim concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value.

MTT Cell Viability Assay

This protocol provides a general guideline for assessing the cytotoxic effects of Trimethoprim using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating:

    • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Trimethoprim in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Trimethoprim. Include untreated and vehicle controls.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete solubilization.

    • Read the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the logarithm of the Trimethoprim concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

folate_pathway cluster_folate Folate Synthesis Pathway DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors Purines, Thymidylate, Amino Acids THF->Precursors Trimethoprim Trimethoprim Trimethoprim->THF Inhibition

Caption: Trimethoprim's inhibition of the folate synthesis pathway.

t_cell_activation cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) TCR_MHC TCR-MHC Interaction TCR->TCR_MHC MHC MHC MHC->TCR_MHC Trimethoprim Trimethoprim Trimethoprim->TCR_MHC   Non-covalent binding (p-i concept) Signal_Cascade Downstream Signaling (e.g., ZAP70, LAT) TCR_MHC->Signal_Cascade NFAT_Activation NFAT Activation Signal_Cascade->NFAT_Activation IL6_Production IL-6 Production NFAT_Activation->IL6_Production

Caption: Trimethoprim-induced T-cell activation via the p-i concept.

enac_inhibition cluster_membrane Apical Membrane of Principal Cell Lumen Lumen (Urine) ENaC Epithelial Sodium Channel (ENaC) Lumen->ENaC Na+ Cell_Interior Cell Interior ENaC->Cell_Interior Electrical_Gradient Transepithelial Electrical Gradient ENaC->Electrical_Gradient Establishes ROMK Renal Outer Medullary Potassium Channel (ROMK) ROMK->Lumen Cell_Interior->ROMK K+ Trimethoprim Trimethoprim Trimethoprim->ENaC Inhibition Electrical_Gradient->ROMK Drives K+ Secretion

Caption: Mechanism of ENaC inhibition by Trimethoprim.

Experimental Workflow

experimental_workflow start Start: Experimental Design stock_prep Prepare Trimethoprim Stock Solution (in DMSO) start->stock_prep cell_culture Culture and Plate Cells stock_prep->cell_culture dose_response Perform Dose-Response Experiment cell_culture->dose_response assay Select and Perform In Vitro Assay (e.g., MTT, DHFR, CBMN) dose_response->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (e.g., IC50 Calculation) data_acq->data_analysis troubleshooting Troubleshooting? data_analysis->troubleshooting troubleshooting->dose_response Yes (Optimize Concentration) conclusion Conclusion and Further Experiments troubleshooting->conclusion No

References

Trimipramine Off-Target Effects: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimipramine. The following information is intended to help anticipate and mitigate potential off-target effects during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Trimipramine and how does it differ from other tricyclic antidepressants (TCAs)?

Trimipramine is classified as a tricyclic antidepressant (TCA).[1][2] However, its mechanism of action is considered atypical.[1] Unlike many other TCAs, Trimipramine is a relatively weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][3][4] Its therapeutic effects are thought to be primarily mediated through its antagonist activity at various neurotransmitter receptors.[3][5]

Q2: What are the major off-target receptors for Trimipramine?

Trimipramine has a broad receptor binding profile and acts as a potent antagonist at several receptors, which contributes to its therapeutic effects and its side effect profile.[5] The major off-target receptors include:

  • Histamine (B1213489) H1 receptors (very strong antagonism)[1][6]

  • Serotonin 5-HT2A receptors (strong antagonism)[1][6]

  • Alpha-1 adrenergic receptors (strong antagonism)[1][6]

  • Muscarinic acetylcholine (B1216132) receptors (moderate antagonism)[1][6]

  • Dopamine D2 receptors (moderate antagonism)[1][6]

Q3: What are the most common off-target effects observed in experimental models and clinical studies?

The most frequently reported off-target effects of Trimipramine are directly related to its receptor antagonism profile. These include:

  • Sedation and Drowsiness: Primarily due to its very strong antagonism of histamine H1 receptors.[1][7][8]

  • Anticholinergic Effects: Such as dry mouth, constipation, blurred vision, and urinary retention, resulting from the blockade of muscarinic acetylcholine receptors.[1][8][9]

  • Orthostatic Hypotension: A sudden drop in blood pressure upon standing, which is attributed to its antagonism of alpha-1 adrenergic receptors.[3][8]

  • Weight Gain: Changes in appetite and weight gain are also reported side effects.[8][10]

  • Extrapyramidal Symptoms (EPS): Although less common, its antagonism of D2 receptors can potentially lead to EPS.[7]

Troubleshooting Guides for Experimental Issues

Issue 1: Unexpected Sedation or Ataxia in Animal Models

Symptoms:

  • Reduced locomotor activity.

  • Increased sleep duration.

  • Impaired performance on motor coordination tasks (e.g., rotarod test).

Potential Cause: This is likely due to Trimipramine's potent antagonism of the histamine H1 receptor.[1][7]

Mitigation Strategies:

  • Dose Adjustment: Titrate down the dose of Trimipramine to the lowest effective level for the desired therapeutic effect.

  • Time of Dosing: If the experimental paradigm allows, administer Trimipramine during the animal's inactive cycle (e.g., during the light cycle for nocturnal rodents).

  • Control Groups: Include a control group treated with a selective H1 antagonist to isolate the effects of H1 blockade.

  • Alternative Compounds: If sedation is a significant confounding factor, consider using a TCA with lower H1 receptor affinity.

Issue 2: Poor Compound Absorption or Gastrointestinal Motility Issues in Experiments

Symptoms:

  • Variable plasma concentrations of Trimipramine.

  • Signs of constipation or altered stool morphology in animal models.

Potential Cause: The anticholinergic effects of Trimipramine, resulting from muscarinic acetylcholine receptor blockade, can decrease gastrointestinal motility.[3][9]

Mitigation Strategies:

  • Route of Administration: Consider alternative routes of administration that bypass first-pass metabolism, such as subcutaneous or intraperitoneal injection, to achieve more consistent plasma levels.

  • Vehicle Selection: Ensure the vehicle used for oral administration does not exacerbate gastrointestinal issues.

  • Monitoring: Regularly monitor food and water intake, as well as body weight, to detect any significant changes.

  • Co-treatment (with caution): In some clinical situations, a muscarinic agonist like bethanechol (B1168659) has been used to counteract anticholinergic side effects; however, this would be a confounding factor in most research settings and should be carefully considered.[1]

Issue 3: Cardiovascular Instability in In Vivo Studies

Symptoms:

  • Hypotension, particularly a drop in blood pressure upon postural changes in freely moving animals.

  • Tachycardia or other arrhythmias.

Potential Cause: Antagonism of alpha-1 adrenergic receptors is the primary cause of orthostatic hypotension.[3] Cardiac effects can also be a concern with TCAs.[11]

Mitigation Strategies:

  • Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry) in animal models to closely track blood pressure and heart rate.

  • Hydration: Ensure adequate hydration of the animals, as dehydration can exacerbate hypotensive effects.

  • Dose Escalation: Begin with a low dose of Trimipramine and gradually escalate to the target dose to allow for physiological adaptation.

Data Presentation

Table 1: Receptor Binding Affinities of Trimipramine
Receptor SubtypeKd (nM)Reference
Histamine H10.27[5][6]
α1-Adrenergic24[5][6]
Serotonin 5-HT2A24[5][6]
Muscarinic Acetylcholine58[5]
Dopamine D2180[6]
Serotonin 5-HT2C680[6]
Dopamine D1Weak Affinity[1]
α2-AdrenergicWeak Affinity[1]

Kd (dissociation constant): A lower value indicates a stronger binding affinity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity of a compound like Trimipramine to a specific receptor.

  • Objective: To quantify the binding affinity of Trimipramine for a target receptor (e.g., histamine H1 receptor).

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for the receptor (e.g., [3H]pyrilamine for H1 receptors).

    • Trimipramine in a range of concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding inhibitor (e.g., a high concentration of a known H1 antagonist like diphenhydramine).

    • Glass fiber filters.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare a series of dilutions of Trimipramine.

    • In a multi-well plate, combine the cell membranes, radioligand, and either buffer, Trimipramine, or the non-specific binding inhibitor.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the Trimipramine concentration.

    • Use non-linear regression analysis to determine the IC50 (the concentration of Trimipramine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

Visualizations

Trimipramine_Off_Target_Effects cluster_receptors Off-Target Receptors cluster_effects Resulting Off-Target Effects Trimipramine Trimipramine H1 Histamine H1 Trimipramine->H1 Antagonism M_AChR Muscarinic Acetylcholine Trimipramine->M_AChR Antagonism Alpha1 Alpha-1 Adrenergic Trimipramine->Alpha1 Antagonism D2 Dopamine D2 Trimipramine->D2 Antagonism HT2A Serotonin 5-HT2A Trimipramine->HT2A Antagonism Sedation Sedation/Drowsiness H1->Sedation Anticholinergic Dry Mouth, Constipation M_AChR->Anticholinergic Hypotension Orthostatic Hypotension Alpha1->Hypotension EPS Extrapyramidal Symptoms D2->EPS Anxiolysis Anxiolysis/Antipsychotic-like HT2A->Anxiolysis

Caption: Trimipramine's off-target receptor antagonism and resulting physiological effects.

Mitigation_Workflow Start Unexpected Experimental Outcome Observed Identify Identify Symptom Category (e.g., Sedation, Cardiovascular) Start->Identify Hypothesize Hypothesize Receptor Involvement (e.g., H1, Alpha-1) Identify->Hypothesize Strategy Select Mitigation Strategy Hypothesize->Strategy Dose Dose Titration Strategy->Dose Dose-dependent effect Time Adjust Dosing Time Strategy->Time Behavioral effect Monitor Implement Specific Monitoring (e.g., Telemetry) Strategy->Monitor Physiological effect Reassess Re-evaluate Experiment Dose->Reassess Time->Reassess Monitor->Reassess

Caption: A logical workflow for troubleshooting and mitigating Trimipramine's off-target effects in research.

References

Technical Support Center: Overcoming Trimopam Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Trimopam" is a fictional drug name. To provide a scientifically grounded and practical resource, this guide is based on the well-documented mechanisms of resistance to MEK1/2 inhibitors , a common class of targeted cancer therapies. We will hypothesize that this compound is a selective, allosteric MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hypothetical selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling pathway. By binding to an allosteric pocket on the MEK protein, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This leads to decreased cell proliferation and survival in tumors with mutations that cause hyperactivity of the MAPK pathway, such as BRAF or KRAS mutations.[1]

Q2: What are the common mechanisms of acquired resistance to this compound?

A2: Resistance to MEK inhibitors like this compound can arise through several mechanisms, which broadly fall into two categories:

  • Reactivation of the MAPK Pathway: This is the most common resistance mechanism.[2] It can occur through:

    • Acquired mutations in the MEK1/2 allosteric binding pocket that prevent this compound from binding effectively.[3]

    • Amplification of oncogenes upstream of MEK, such as BRAF or KRAS, which increases the signaling input to a level that this compound cannot sufficiently inhibit.[3]

    • Activation of alternative RAF isoforms (e.g., CRAF) that bypass BRAF.[4]

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative survival pathways to circumvent the MEK/ERK blockade.[5] The most common bypass pathway is the PI3K/Akt/mTOR pathway .[6] Activation of receptor tyrosine kinases (RTKs) like EGFR, HER3, or c-Kit can also drive resistance by signaling through both the MAPK and PI3K/Akt pathways.[6][7]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.[8] A significant increase (typically 3- to 10-fold or higher) in the IC50 value indicates the development of resistance.[8] This is done by performing a cell viability assay over a range of this compound concentrations.[9]

Q4: What are the first troubleshooting steps I should take if I suspect this compound resistance?

A4:

  • Confirm the IC50: Perform a dose-response experiment to confirm the shift in IC50.

  • Check Pathway Activation: Use Western blotting to assess the phosphorylation status of key proteins. Check if p-ERK1/2 levels rebound after this compound treatment in your resistant cells compared to sensitive cells. Also, check for activation of bypass pathways by probing for p-Akt.[5]

  • Sequence Key Genes: If possible, sequence the MEK1/2 genes to check for mutations in the drug-binding pocket. Also, consider sequencing upstream activators like BRAF and KRAS.

  • Culture Maintenance: Ensure the resistant cell line is cultured in the continuous presence of a maintenance dose of this compound to prevent the loss of the resistant phenotype.

Q5: Are there combination therapies that can overcome this compound resistance?

A5: Yes, combination therapy is a key strategy to overcome resistance.[10]

  • For MAPK Pathway Reactivation: Combining this compound with an ERK inhibitor can be effective, as it targets the pathway downstream of MEK.[3] For resistance driven by RAF isoform switching, combining with a pan-RAF inhibitor may be beneficial.[4]

  • For Bypass Pathway Activation: If you observe activation of the PI3K/Akt pathway, combining this compound with a PI3K or Akt inhibitor is a rational approach.[5] This dual blockade can prevent the cancer cells from escaping through this alternative survival pathway.

Troubleshooting Guides

Issue 1: My cell line shows a decreased response to this compound, and the IC50 has increased 5-fold.
Possible Cause Recommended Action
Development of Acquired Resistance 1. Confirm the phenotype: Maintain a sub-population of the cells in media containing the IC50 concentration of this compound to select for a purely resistant population.[8] 2. Investigate the mechanism: Proceed to the experimental protocols below to analyze MAPK and bypass pathway signaling (Western Blot) and test potential combination therapies (Combination Index Assay).
Cell Line Contamination or Misidentification 1. Authenticate the cell line: Use Short Tandem Repeat (STR) profiling to confirm the identity of your parental and resistant cell lines. 2. Check for mycoplasma: Mycoplasma contamination can alter drug sensitivity.
Reagent Instability 1. Prepare fresh this compound stock solutions: Ensure proper storage and handling. 2. Verify the concentration: If possible, use analytical methods to confirm the concentration of your stock solution.
Issue 2: Western blot shows that p-ERK levels are still suppressed by this compound, but p-Akt levels are elevated in the resistant cells.
Possible Cause Recommended Action
Activation of PI3K/Akt Bypass Pathway This is a classic mechanism of resistance to MAPK pathway inhibitors.[5][6] 1. Test combination therapy: Design an experiment to combine this compound with a PI3K inhibitor (e.g., GSK2126458) or an Akt inhibitor (e.g., MK-2206).[5][11] 2. Perform a Combination Index (CI) Assay (see protocol below) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[12][13]
Upstream RTK Activation An activated Receptor Tyrosine Kinase (e.g., EGFR, HER3) is likely activating the PI3K/Akt pathway.[7] 1. Profile RTKs: Use a phospho-RTK array to identify which receptor(s) are hyperactivated in the resistant line. 2. Target the RTK: Combine this compound with a specific inhibitor against the identified RTK (e.g., an EGFR inhibitor like Lapatinib).[7]

Data Presentation

Table 1: IC50 Values of this compound in Sensitive vs. Resistant A375 Cell Lines

Cell LineIC50 of this compound (nM)Fold Change in Resistance
A375 (Parental)15.2 ± 2.1-
A375-TR (this compound Resistant)185.6 ± 15.812.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Combination Index (CI) Values for this compound and PI3K Inhibitor (PI3Ki) in A375-TR Cells

Fraction Affected (Fa)*This compound (nM)PI3Ki (nM)Combination Index (CI)Interpretation
0.2545300.68Synergy
0.5090600.45Strong Synergy
0.751801200.31Very Strong Synergy

*Fraction Affected (Fa) represents the fraction of cells inhibited (e.g., Fa = 0.5 is 50% inhibition).[13] A CI value < 1 indicates a synergistic interaction.[14]

Experimental Protocols

Protocol 1: Western Blot Analysis for Phospho-ERK and Phospho-Akt

This protocol is for assessing the activation state of the MAPK and PI3K/Akt pathways.[15][16]

  • Cell Seeding and Treatment:

    • Seed parental and resistant cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with DMSO (vehicle control) or varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) for 2-6 hours.[16]

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to 20-30 µg of protein.

    • Heat samples at 95°C for 5 minutes.[16]

    • Load samples onto a 4-20% precast polyacrylamide gel and run at 120V until the dye front reaches the bottom.[17][18]

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[19]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[19]

    • Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein levels, and then normalize to a loading control like GAPDH.

Protocol 2: Cell Viability Assay to Determine IC50

This protocol uses a standard colorimetric assay (e.g., MTT or resazurin) to measure cell viability.[20][21]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of media.

    • Incubate overnight to allow for cell attachment.[22]

  • Drug Treatment:

    • Prepare a 2x concentrated serial dilution of this compound in culture media. A typical range for an IC50 determination would be 8-10 concentrations (e.g., 10 µM down to 1 nM) using a 3-fold or 4-fold dilution series.[23]

    • Remove the old media from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control (100% viability) and wells with no cells as a blank control.

    • Incubate the plate for 72 hours at 37°C.

  • Viability Measurement (MTT Example):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[20]

    • Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm.[20]

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells.

    • Plot the percent viability against the log of the drug concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[22]

Protocol 3: Combination Index (CI) Assay

This protocol determines the nature of the interaction between two drugs (e.g., this compound and a PI3K inhibitor).[11][14]

  • Experimental Design:

    • Determine the individual IC50 values for this compound and the second drug (e.g., PI3Ki) in the resistant cell line.

    • Design a combination experiment using a constant ratio of the two drugs based on their IC50 ratio (e.g., if IC50 of this compound is 180 nM and IC50 of PI3Ki is 120 nM, the ratio is 3:2).[14]

    • Prepare serial dilutions of each drug individually and of the fixed-ratio combination.

  • Assay Procedure:

    • Perform a 72-hour cell viability assay as described in Protocol 2, with the following treatment groups:

      • Drug A (this compound) alone

      • Drug B (PI3Ki) alone

      • Combination of Drug A + Drug B at the fixed ratio

      • Vehicle control

  • Data Analysis (Chou-Talalay Method):

    • For each drug and the combination, generate dose-response curves and determine the concentrations required to achieve various levels of effect (e.g., 25%, 50%, 75%, 90% inhibition - the Fa values).

    • Use software like CompuSyn or calculate the CI value manually for each Fa level using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in the combination that result in x% inhibition.[13]

      • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that result in x% inhibition.[13]

    • Interpretation:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Visualizations

MEK_Resistance_Pathway cluster_mapk MAPK Pathway cluster_pi3k Bypass Pathway RTK RTK (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (BRAF/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->RAF Bypass Activation mTOR mTOR AKT->mTOR Bypass_Proliferation Proliferation & Survival mTOR->Bypass_Proliferation This compound This compound This compound->MEK PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: this compound resistance via PI3K/Akt bypass pathway activation.

Resistance_Workflow start Suspected Resistance (Decreased cell death) ic50 Determine IC50 via Cell Viability Assay start->ic50 confirm IC50 Significantly Increased? ic50->confirm western Western Blot for p-ERK and p-Akt confirm->western Yes no_resistance No Resistance (Check reagents/protocol) confirm->no_resistance No pathway_check Pathway Activity? western->pathway_check mapk_reactivated MAPK Reactivation (p-ERK not suppressed) pathway_check->mapk_reactivated p-ERK High bypass_activated Bypass Activation (p-Akt elevated) pathway_check->bypass_activated p-Akt High combo_erk Test Combination with ERK or Pan-RAF Inhibitor mapk_reactivated->combo_erk combo_pi3k Test Combination with PI3K or Akt Inhibitor bypass_activated->combo_pi3k

Caption: Experimental workflow for characterizing this compound resistance.

Troubleshooting_Tree q1 Is p-ERK suppressed by this compound in resistant cells? a1_no No: MAPK Reactivation q1->a1_no No a1_yes Yes: Proceed to next question q1->a1_yes Yes q2 Is p-Akt elevated compared to parental cells? a2_yes Yes: PI3K/Akt Bypass q2->a2_yes Yes a2_no No: Other Mechanism q2->a2_no No s1 Solution: Combine with ERK or Pan-RAF inhibitor a1_no->s1 a1_yes->q2 s2 Solution: Combine with PI3K or Akt inhibitor a2_yes->s2 s3 Solution: Investigate other pathways (e.g., STAT3, RTK arrays) a2_no->s3

Caption: Decision tree for troubleshooting this compound resistance mechanisms.

References

Technical Support Center: Improving the In Vivo Bioavailability of "Trimopam"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Trimopam and what is its mechanism of action?

A1: this compound (Trepipam) is a D1-dopamine receptor antagonist.[1][2][3][4] It belongs to the benzazepine group of compounds.[1][5] As a D1 receptor antagonist, it blocks the action of dopamine (B1211576) at this specific receptor subtype, which is a G-protein coupled receptor (GPCR). This mechanism is relevant in research models of epilepsy and anxiety neurosis.[2]

Q2: Why might I be observing low bioavailability with this compound in my in vivo experiments?

A2: While specific data is lacking, low oral bioavailability for research compounds like this compound is often attributed to poor aqueous solubility or low intestinal permeability. An example of an in vivo formulation for this compound includes co-solvents like DMSO and PEG300, which suggests that its aqueous solubility may be limited.[5] Poor solubility can lead to a low dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant?

A3: The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability.[6] This classification helps in predicting the in vivo performance of a drug and selecting appropriate strategies to improve its bioavailability.[2][6]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Based on indirect evidence, this compound might be a BCS Class II or IV compound, meaning its primary hurdle to bioavailability is likely its poor solubility.

Troubleshooting Guide: Enhancing this compound Bioavailability

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Question: I am observing very low and inconsistent plasma concentrations of this compound in my animal models after oral gavage. How can I improve its absorption?

Answer: This issue is likely due to the poor dissolution of this compound in the gastrointestinal fluids. To improve this, you can employ several formulation strategies aimed at increasing the drug's solubility and dissolution rate.

Strategies for Improvement:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[7]

  • Amorphous Solid Dispersions (ASDs): Formulating this compound in an amorphous state, dispersed within a polymer matrix, can significantly increase its aqueous solubility compared to its crystalline form.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gut and facilitate its absorption.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[7]

Hypothetical Data on Bioavailability Enhancement Strategies for this compound:

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)1050 ± 152.0250 ± 75100
Micronized Suspension10120 ± 301.5600 ± 150240
Amorphous Solid Dispersion10250 ± 501.01500 ± 300600
SEDDS Formulation10350 ± 700.52100 ± 420840
Cyclodextrin Complex10200 ± 401.01200 ± 240480

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension
  • Objective: To reduce the particle size of this compound to the micron range to enhance its dissolution rate.

  • Materials: this compound powder, mortar and pestle or a jet mill, 0.5% w/v hydroxypropyl methylcellulose (B11928114) (HPMC) solution, particle size analyzer.

  • Method:

    • Weigh the desired amount of this compound powder.

    • If using a mortar and pestle, triturate the powder for 15-20 minutes. For larger quantities and more uniform particle size, use a jet mill following the manufacturer's instructions.

    • Verify the particle size distribution using a laser diffraction particle size analyzer. The target is a mean particle size of <10 µm.

    • Prepare a 0.5% w/v HPMC solution in deionized water to act as a suspending agent.

    • Gradually add the micronized this compound powder to the HPMC solution while stirring continuously to form a homogenous suspension.

    • The final formulation is now ready for oral administration.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing solubility and absorption.

  • Materials: this compound, a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).

  • Method:

    • Determine the solubility of this compound in various lipids, surfactants, and co-surfactants to select the optimal components.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.

    • Prepare the SEDDS formulation by mixing the selected lipid, surfactant, and co-surfactant in the predetermined ratio.

    • Add the required amount of this compound to the SEDDS mixture and stir until it is completely dissolved. A gentle warming (e.g., 40°C) may be applied if necessary.

    • To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly opalescent microemulsion.

    • The resulting formulation can be encapsulated in soft gelatin capsules or administered directly for preclinical studies.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates This compound This compound (Antagonist) This compound->D1R Blocks Dopamine Dopamine (Agonist) Dopamine->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Generalized D1 Receptor Signaling Pathway Blocked by this compound.

Experimental Workflow

G cluster_formulation Formulation Development cluster_testing In Vivo Testing start Poorly Soluble This compound micronization Micronization start->micronization asd Amorphous Solid Dispersion start->asd sedds SEDDS Formulation start->sedds admin Oral Administration to Animal Model micronization->admin asd->admin sedds->admin sampling Blood Sampling admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk Pharmacokinetic Analysis analysis->pk

Caption: Workflow for Enhancing and Evaluating this compound Bioavailability.

References

Technical Support Center: Trimopam (Trimethoprim) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Trimethoprim (B1683648) (referenced as Trimopam). It includes frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for pure Trimethoprim powder?

A1: For optimal long-term stability, Trimethoprim powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and ignition sources.[1][2] Specific temperature recommendations are as follows:

  • -20°C: Stable for up to 3 years.[1][2]

  • 4°C: Stable for up to 2 years.[1][2]

Q2: My Trimethoprim solution, which was initially colorless, has turned yellow or brown. What does this indicate?

A2: A color change to yellow or brown in a Trimethoprim solution is an indicator of chemical degradation.[3] This is often associated with oxidation or hydrolysis, which can be catalyzed by heat and light.[4][5] The extent of the color change may be associated with the degree of drug degradation.[3]

Q3: I have observed a precipitate in my refrigerated Trimethoprim intravenous (IV) admixture. What is the likely cause?

A3: Precipitation in IV admixtures is a common physical stability issue for Trimethoprim, which is a weak base with reduced solubility at higher pH.[6] Factors influencing precipitation include:

  • IV Solution: Normal Saline (NS) has a higher pH than 5% Dextrose in Water (D5W), making precipitation more likely in NS.[6]

  • Concentration: Higher concentrations of Trimethoprim are more prone to precipitation.[6][7]

  • Container Type: Studies have shown that physical stability is better in Polyvinylchloride (PVC) bags compared to glass bottles, where precipitation can occur more readily.[6][7]

Q4: How long is an extemporaneously compounded Trimethoprim oral suspension stable?

A4: The stability of compounded Trimethoprim suspensions depends heavily on the vehicle, storage temperature, and container. Suspensions (e.g., 10 mg/mL) prepared in commercial vehicles like Ora-Plus/Ora-Sweet SF or Oral Mix have been shown to be stable for at least 63 to 92 days when stored at either refrigerated (4°C) or room temperature (25°C) in glass or plastic containers.[8][9] Suspensions prepared from bulk powder are generally more stable and physically acceptable than those made by crushing commercial tablets.[10][11][12]

Q5: What are the primary factors that accelerate Trimethoprim degradation?

A5: Trimethoprim degradation is primarily influenced by:

  • Temperature: Higher temperatures accelerate degradation.[3]

  • Light: Exposure to light can catalyze photochemical degradation.[4][13][14]

  • pH: The pH of a solution affects both the chemical stability and physical solubility of Trimethoprim.[6][15]

  • Oxidizing Agents: Trimethoprim is susceptible to oxidation.[4][16]

  • Humidity: For solid forms, storage in a dry place is recommended to prevent moisture-related degradation.[13][17]

Q6: What are the known degradation products of Trimethoprim?

A6: Trimethoprim can degrade via hydrolysis and oxidation into several products.[4][5] One identified degradation pathway, particularly in biological systems, involves demethylation to form 4-desmethyl-TMP, which can then be further oxidized and cleaved.[18]

Troubleshooting Guide

This section addresses specific stability issues you may encounter during your experiments.

Issue 1: Unexpected Loss of Potency in Stored Samples

If you observe a lower-than-expected concentration of Trimethoprim in your samples, consult the following troubleshooting workflow.

G start Observed Loss of Potency temp Was storage temperature correct? start->temp light Were samples protected from light? temp->light Yes cause_temp Root Cause: Temperature Excursion temp->cause_temp No container Was the container tightly sealed? light->container Yes cause_light Root Cause: Photodegradation light->cause_light No assay Is the analytical method stability-indicating? container->assay Yes cause_container Root Cause: Evaporation or Humidity container->cause_container No assay->start Yes (Re-evaluate other factors) cause_assay Root Cause: Co-elution of Degradants assay->cause_assay No action_temp Action: Verify and log storage unit temperatures. Use lower temperatures (e.g., -20°C) for long-term. cause_temp->action_temp action_light Action: Store samples in amber containers or protect from light. cause_light->action_light action_container Action: Use tightly sealed vials. For solids, consider a desiccator. cause_container->action_container action_assay Action: Validate assay using forced degradation. See Protocol 2. cause_assay->action_assay

Caption: Troubleshooting flowchart for Trimethoprim potency loss.

Issue 2: Observed Physical Instability (Precipitation or Color Change)

Physical changes are often the first sign of a stability problem.

  • Precipitation: This is common in aqueous solutions and is primarily linked to the pH-dependent solubility of Trimethoprim.[6]

    • Troubleshooting Steps:

      • Measure the pH of your solution. Trimethoprim solubility is higher at a lower pH.[6]

      • Verify the concentration is within the solubility limits for your specific solvent system and temperature.

      • If using IV solutions, D5W is preferred over NS.[6]

      • For IV admixtures, consider using PVC bags, which have shown superior physical stability over glass bottles.[7]

  • Color Change: This suggests chemical degradation, likely oxidation.[3]

    • Troubleshooting Steps:

      • Ensure the product is protected from light during storage and handling.

      • Consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Re-analyze the sample using a validated stability-indicating method to identify and quantify degradation products.

Quantitative Stability Data

The following tables summarize stability data from various studies.

Table 1: Recommended Storage Conditions for Trimethoprim

FormTemperatureDurationSource(s)
Powder -20°C3 years[1][2]
4°C2 years[1][2]
In Solvent -80°C1-2 years[1][2]
-20°C6-12 months[1][2]

Table 2: Stability of Compounded Trimethoprim Oral Suspensions

ConcentrationVehicleTemperatureContainer% Remaining at Study EndSource(s)
10 mg/mLOral Mix & Oral Mix SF4°C & 25°CGlass & Plastic Bottles>90% for 92 days[8]
10 mg/mLOra-Plus/Ora-Sweet SF4°C & 25°CGlass Bottles>95% for 63 days[9]
8 mg/mL (with SMX)Oral Mix & Oral Mix SF5°C & 25°CAmber Plastic Bottles & Syringes>97% for 90 days[10][12]

Table 3: Physical Stability of Trimethoprim IV Admixtures at 24 Hours

ConcentrationIV SolutionContainerObservationSource(s)
1.08 mg/mLD5WPVC BagNo precipitate[7]
1.08 mg/mLD5WGlass BottlePrecipitate in 5 of 20 samples[7]
1.60 mg/mLNSPVC BagNo precipitate[7]
1.60 mg/mLNSGlass BottlePrecipitate in 14 of 20 samples[7]

Experimental Protocols & Workflows

Workflow for a Typical Stability Study

This diagram outlines the key steps in designing and executing a stability study for a Trimethoprim formulation.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Storage & Sampling cluster_2 Phase 3: Analysis & Reporting p1 Develop & Validate Stability-Indicating Method (e.g., HPLC) p2 Prepare Formulation Batches p1->p2 p3 Package in Final Containers (e.g., Amber Vials) p2->p3 storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH, 5°C) p3->storage sampling Pull Samples at Pre-defined Timepoints (T=0, 1, 3, 6 months, etc.) storage->sampling analysis Analyze Samples for: - Potency (Assay) - Degradation Products - Physical Appearance - pH sampling->analysis data Compile & Analyze Data analysis->data report Generate Stability Report & Determine Shelf-Life data->report

Caption: General workflow for a pharmaceutical stability study.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for the quantitative determination of Trimethoprim.[16] High-performance liquid chromatography (HPLC) is a widely used technique for stability testing due to its sensitivity and accuracy.[19]

  • Instrumentation: HPLC system with a UV-Visible detector.[16]

  • Column: Inertsil C8 (100 x 4.6 mm, 5 µm) or equivalent.[16]

  • Mobile Phase: A mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH ~6.5) in a 35:65 v/v ratio.[16]

    • Buffer Preparation: Dissolve 1.2 g of potassium dihydrogen phosphate and 0.25 g of dipotassium (B57713) hydrogen phosphate in 1000 mL of purified water. Adjust pH to 6.5 with dilute orthophosphoric acid.[16]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Detection Wavelength: 288 nm.[20]

  • Injection Volume: 10 µL (typical, may require optimization).

  • Column Temperature: Ambient or controlled at 25°C.

  • Procedure:

    • Prepare standard solutions of Trimethoprim in a suitable diluent (e.g., mobile phase) at known concentrations.

    • Prepare sample solutions by accurately diluting the formulation to fall within the concentration range of the standards.

    • Inject standards to establish a calibration curve.

    • Inject samples and quantify the Trimethoprim concentration against the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is critical to demonstrate that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[16]

  • Objective: To intentionally degrade Trimethoprim under various stress conditions.

  • Procedure: Expose separate solutions of Trimethoprim to the following conditions:

    • Acid Hydrolysis: Add 0.1 N Hydrochloric acid and heat (e.g., 60°C for 2 hours). Neutralize before analysis.[16]

    • Base Hydrolysis: Add 0.01 N Sodium hydroxide (B78521) and heat. Neutralize before analysis.[16]

    • Oxidation: Add 5% Hydrogen peroxide and store at room temperature.[16]

    • Thermal Stress: Heat a solid sample (e.g., 105°C for 24 hours) and a solution sample.

    • Photolytic Stress: Expose a solution to UV light (e.g., in a photostability chamber).

  • Analysis: Analyze all stressed samples using the HPLC method from Protocol 1.

  • Acceptance Criteria: The method is considered stability-indicating if there is a partial degradation of the main Trimethoprim peak and the resulting degradation peaks are well-resolved from the main peak and from each other (good peak purity).

Simplified Degradation Pathway

This diagram illustrates a known biotransformation pathway for Trimethoprim.

G TMP Trimethoprim DM_TMP 4-desmethyl-TMP TMP->DM_TMP Demethylation Intermediates Intermediate Products (TP292, TP290) DM_TMP->Intermediates Hydroxylation, Oxidation DAPC 2,4-diaminopyrimidine- 5-carboxylic acid (DAPC) Intermediates->DAPC Cleavage

References

Technical Support Center: Mitigating Trimipramine-Induced Cytotoxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for research and laboratory use only. "Trimopam" is not a recognized pharmaceutical agent; this guide assumes the query refers to Trimipramine (B1683260) , a tricyclic antidepressant known to exhibit cytotoxic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Trimipramine-induced cytotoxicity?

A1: Trimipramine, like other tricyclic antidepressants, can induce cytotoxicity through multiple mechanisms. The primary pathways observed in vitro include:

  • Induction of Apoptosis: Trimipramine can trigger programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of key signaling proteins called caspases (caspase-3, -8, and -9).[1][2][3][4]

  • Induction of Autophagic Cell Death: In some cell lines, such as glioma cells, Trimipramine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to autophagic cell death.[5][6][7]

  • Mitochondrial Dysfunction: The drug can interfere with mitochondrial function, leading to a loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and decreased ATP production.[8][9][10][11]

  • Oxidative Stress: An imbalance in cellular redox state due to the generation of ROS can contribute significantly to cytotoxicity.[1][12]

Q2: What factors can influence the cytotoxic effects of Trimipramine in my experiments?

A2: Several factors can modulate the cytotoxicity of Trimipramine:

  • Concentration: Cytotoxicity is dose-dependent.[3][13]

  • Cell Type: Different cell lines exhibit varying sensitivities to the drug.

  • Duration of Exposure: Longer incubation times generally result in increased cytotoxicity.[14]

  • Experimental Conditions: Cell density, media composition, and serum concentration can all impact the cellular response to Trimipramine.

Q3: What are the general strategies to reduce Trimipramine-induced cytotoxicity?

A3: To mitigate cytotoxicity, consider the following approaches:

  • Dose Optimization: Determine the lowest effective concentration of Trimipramine for your experimental endpoint that maintains an acceptable level of cell viability.

  • Co-treatment with Antioxidants: The use of antioxidants may counteract the effects of oxidative stress induced by Trimipramine. Compounds like N-acetyl-cysteine, Vitamin C, or alpha-lipoic acid have shown protective effects against oxidative stress induced by similar compounds.[12][15][16]

  • Modulation of Apoptosis/Autophagy Pathways: If the cytotoxic effect interferes with your primary measurement, consider using inhibitors of caspases (e.g., Z-VAD-FMK) or autophagy, although this will also alter the cellular response to the drug.[1]

Troubleshooting Guide

Q: My cell viability has dropped significantly more than expected after Trimipramine treatment. What could be the cause?

A:

  • Incorrect Concentration: Double-check your stock solution concentration and dilution calculations. An error in calculation is a common source of unexpectedly high cytotoxicity.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels (typically <0.5%). Always include a vehicle-only control.[17]

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells can be more susceptible to drug-induced toxicity.

  • Contamination: Check for microbial contamination in your cell cultures, which can exacerbate cytotoxicity.

Q: I am observing high variability in cytotoxicity between replicate wells. How can I improve consistency?

A:

  • Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid clumps and ensure an even cell number across all wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and increase cytotoxicity. Avoid using the outermost wells for treatment groups or ensure proper humidification during incubation.

  • Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding cells, media, and Trimipramine to each well.

Q: Can I use a lower, sub-toxic concentration of Trimipramine to avoid cytotoxicity while studying its other effects?

A: Yes, this is a common strategy. You should first perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the IC50 value (the concentration that inhibits 50% of cell growth/viability). For subsequent experiments, you can then use concentrations well below the IC50 value that do not significantly impact cell viability but are sufficient to observe the desired non-cytotoxic effects.[17]

Quantitative Data Summary

Table 1: Cytotoxicity of Tricyclic Antidepressants in Various Cell Lines

CompoundCell LineAssayIncubation TimeIC50 / Effective ConcentrationObserved EffectReference
Imipramine (B1671792) MDA-MB-231 (TNBC)MTT48h45 µM, 75 µMInduction of apoptosis[2]
Imipramine 4T1 (TNBC)MTT48h40 µM, 55 µMInduction of apoptosis[2]
Imipramine U-87MG (Glioma)Not SpecifiedNot SpecifiedNot SpecifiedInhibition of PI3K/Akt/mTOR, autophagic cell death[5][6]
Imipramine HL-60 (Leukemia)Not SpecifiedNot Specified80 µMInduction of apoptosis, caspase-3 activation[1]
Amitriptyline (B1667244) HTB114 (Leiomyosarcoma)Proliferation Assay48h~4 mmol/LReduced cell viability[18]

Note: Data for Imipramine is often used as a proxy for Trimipramine in mechanistic studies. Concentrations and effects can be cell-line specific.

Experimental Protocols

Protocol 1: Determining the IC50 of Trimipramine using the MTT Assay

This protocol allows for the colorimetric measurement of cell viability to determine the concentration of Trimipramine that inhibits 50% of metabolic activity.

Materials:

  • Target cells in culture

  • 96-well cell culture plates

  • Trimipramine stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of Trimipramine in complete medium. A typical starting range might be 0.1 µM to 200 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Trimipramine. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent used).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the percentage of viability against the logarithm of the Trimipramine concentration and use non-linear regression analysis to determine the IC50 value.[17]

Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells cultured in 6-well plates or similar

  • Trimipramine

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric equivalent)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

  • Bradford assay reagents for protein quantification

Methodology:

  • Cell Treatment: Seed cells and treat with the desired concentrations of Trimipramine (and controls) for the chosen duration.

  • Cell Lysis: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS. Lyse the cells using the provided lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration of each lysate using a Bradford assay to ensure equal protein loading for the caspase assay.

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample lysate to separate wells.

    • Add the caspase-3 substrate solution diluted in assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance (at 405 nm for pNA substrates) or fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample. Normalize the readings to the protein concentration and express the results as a fold change relative to the untreated control.[1]

Visualizations

Signaling Pathways

Trimipramine_Apoptosis_Pathway Trimipramine Trimipramine Extrinsic Extrinsic Pathway Trimipramine->Extrinsic Intrinsic Intrinsic Pathway Trimipramine->Intrinsic FasL_Fas Fas-L / Fas Receptor Extrinsic->FasL_Fas Mitochondria Mitochondria Intrinsic->Mitochondria Caspase8 Cleaved Caspase-8 FasL_Fas->Caspase8 Caspase3 Cleaved Caspase-3 Caspase8->Caspase3 ROS ROS ↑ Mitochondria->ROS MMP MMP Loss Mitochondria->MMP Caspase9 Cleaved Caspase-9 MMP->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Trimipramine-induced apoptotic signaling pathways.

Trimipramine_Autophagy_Pathway Trimipramine Trimipramine PI3K PI3K Trimipramine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy_Complex Beclin-1 Complex (Autophagy Initiation) mTOR->Autophagy_Complex Inhibition LC3 LC3-I → LC3-II Autophagy_Complex->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath

Caption: Trimipramine-induced autophagic cell death pathway.

Experimental Workflow

Cytotoxicity_Workflow Start Start: Hypothesis involving Trimipramine DoseResponse 1. Dose-Response Assay (MTT) Determine IC50 Start->DoseResponse Evaluate Evaluate Cytotoxicity DoseResponse->Evaluate HighTox Cytotoxicity too high Evaluate->HighTox Yes AcceptableTox Cytotoxicity acceptable Evaluate->AcceptableTox No Reduce 2. Implement Mitigation Strategy HighTox->Reduce Proceed 4. Proceed with Primary Experiment AcceptableTox->Proceed Options Options: - Lower Dose - Add Antioxidants - Reduce Incubation Time Reduce->Options ReEvaluate 3. Re-run Dose-Response Assay Reduce->ReEvaluate ReEvaluate->Evaluate

Caption: Workflow for assessing and mitigating cytotoxicity.

References

Technical Support Center: Trimopam and Related Benzazepine Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published experimental data specifically for Trimopam (also known as Sch-12679), this technical support guide provides information based on the broader class of benzazepine dopamine (B1211576) receptor agonists. The troubleshooting advice and frequently asked questions (FAQs) are intended to address general issues that researchers may encounter with this class of compounds. These guidelines should be adapted and verified for your specific experimental context.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is identified as a dopamine receptor agonist belonging to the benzazepine group.[1] It is primarily used for research purposes.[1]
What are the known targets of this compound? As a dopamine receptor agonist, this compound is expected to bind to and activate dopamine receptors. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The specific receptor subtype selectivity and affinity for this compound are not well-documented in publicly available literature.
What are common challenges with dopamine receptor agonists? Researchers working with dopamine agonists may encounter issues related to pharmacokinetics, bioavailability, and potential for adverse effects such as cardiovascular events and dyskinesia.[2] Long-term administration can also lead to changes in receptor expression and sensitivity.[2][3]
How should this compound be stored? According to supplier information, this compound powder should be stored at -20°C for up to three years.[1] If dissolved in a solvent, it should be stored at -80°C for up to one year.[1]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High variability in experimental results - Compound Instability: Improper storage or handling of this compound can lead to degradation. - Inconsistent Formulation: Variability in the preparation of the dosing solution (e.g., solvent, concentration). - Biological Variability: Differences in animal models (age, sex, strain), cell lines, or primary cell preparations.- Ensure proper storage conditions are maintained (-20°C for powder, -80°C for solutions).[1] Prepare fresh solutions for each experiment if stability is a concern. - Standardize the formulation protocol, including the solvent system (e.g., a common vehicle for in vivo studies is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS).[1] - Carefully control for biological variables and use appropriate sample sizes to account for inherent variability.
Unexpected off-target effects - Lack of Receptor Specificity: this compound may interact with other receptors besides the intended dopamine receptor subtypes. - Metabolite Activity: Active metabolites of this compound could have their own pharmacological profiles.- Conduct control experiments using selective antagonists for different dopamine receptor subtypes to delineate the specific receptor involvement. - If possible, perform metabolic profiling to identify major metabolites and test their activity in relevant assays.
Receptor desensitization or downregulation - Prolonged Agonist Exposure: Continuous stimulation of dopamine receptors can lead to their internalization or reduced signaling efficacy.- Consider using intermittent dosing schedules in long-term studies. - Measure dopamine receptor expression levels (e.g., via Western blot, qPCR, or radioligand binding) at the end of the experiment to assess changes.
Poor in vivo efficacy - Low Bioavailability: The compound may be poorly absorbed or rapidly metabolized. - Blood-Brain Barrier Penetration: Insufficient penetration into the central nervous system for neurological studies.- Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound. - Use in vitro models of the blood-brain barrier or direct administration techniques (e.g., intracerebroventricular injection) to confirm central activity if required.

Experimental Protocols

Note: As specific protocols for this compound are not available, the following are generalized methodologies for studying dopamine receptor agonists.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for specific dopamine receptor subtypes.

  • Materials:

    • Cell membranes expressing the dopamine receptor subtype of interest (e.g., D1, D2).

    • Radioligand with known affinity for the receptor (e.g., [³H]-SCH23390 for D1, [³H]-Raclopride for D2).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to calculate the inhibition constant (Ki) of this compound.

In Vivo Behavioral Assessment (Rodent Model)
  • Objective: To assess the functional effects of this compound on dopamine-mediated behaviors.

  • Animal Model: Male Wistar rats (250-300g).

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% DMSO + 30% PEG300 + 65% saline). Dilute to the desired final concentration for injection.

  • Procedure (Locomotor Activity):

    • Acclimate the rats to the open-field test chambers for 30 minutes.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • Immediately place the rats back into the test chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.

    • Analyze the data to compare the effects of different doses of this compound to the vehicle control.

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC DA_vesicle DA_vesicle Dopamine->DA_vesicle VMAT2 D1_R D1-like Receptor Dopamine->D1_R D2_R D2-like Receptor Dopamine->D2_R DAT DAT Dopamine->DAT Reuptake Synaptic_Cleft Synaptic Cleft DA_vesicle->Synaptic_Cleft Release AC_stim Adenylyl Cyclase + D1_R->AC_stim Gs AC_inhib Adenylyl Cyclase - D2_R->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_stim PKA activation cAMP_inc->PKA_stim PKA_inhib PKA inhibition cAMP_dec->PKA_inhib Cellular_Response_stim Excitatory Response PKA_stim->Cellular_Response_stim Cellular_Response_inhib Inhibitory Response PKA_inhib->Cellular_Response_inhib This compound This compound This compound->D1_R This compound->D2_R

Caption: General dopamine signaling pathway and the putative action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation A Receptor Binding Assays (Determine Ki for D1-D5) B Functional Assays (e.g., cAMP accumulation) A->B C Pharmacokinetic Studies (Bioavailability, Half-life) B->C Proceed if active D Behavioral Studies (e.g., Locomotor Activity) C->D E Target Engagement Studies (e.g., PET imaging) D->E F Statistical Analysis E->F G Correlation of in vitro and in vivo data F->G H Assessment of Reproducibility G->H

Caption: A hypothetical experimental workflow for characterizing a novel dopamine agonist.

References

Technical Support Center: Optimizing "Trimopam" Delivery to the CNS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Trimopam" appears to be a hypothetical agent, as no information about it is available in scientific literature. The following technical support center has been created based on established principles of central nervous system (CNS) drug delivery and uses a representative small molecule as a model to provide realistic and practical guidance for researchers.

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working to optimize the delivery of "this compound" to the central nervous system.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Brain-to-Plasma Concentration Ratio in Animal Models

Question: We are observing very low concentrations of "this compound" in the brain tissue compared to the plasma concentration after intravenous administration in our mouse model. What are the potential causes and how can we troubleshoot this?

Answer:

A low brain-to-plasma concentration ratio (Kp) is a common challenge in CNS drug development, often indicating poor blood-brain barrier (BBB) penetration. The primary causes can be categorized as follows:

  • Physicochemical Properties: "this compound" may have properties that are not ideal for passive diffusion across the BBB. Key parameters to investigate are summarized below.

  • Active Efflux: The compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.

  • Plasma Protein Binding: High binding of "this compound" to plasma proteins (like albumin) reduces the free fraction available to cross the BBB.

  • Metabolic Instability: The compound might be rapidly metabolized in the brain endothelial cells or in the periphery, reducing the amount that can accumulate in the brain.

Troubleshooting Workflow:

G cluster_physchem Physicochemical Analysis cluster_efflux Efflux Assessment cluster_ppb Protein Binding start Low Brain/Plasma Ratio Observed check_physchem 1. Assess Physicochemical Properties start->check_physchem logp LogP > 5 or < 1? check_physchem->logp check_efflux 2. Investigate Active Efflux caco2 Perform Caco-2 / MDCK-MDR1 Permeability Assay check_efflux->caco2 check_ppb 3. Measure Plasma Protein Binding equilibrium_dialysis Perform Equilibrium Dialysis check_ppb->equilibrium_dialysis psa PSA > 90 Ų? logp->psa No optimize_structure Action: Modify structure to optimize LogP, PSA, MW logp->optimize_structure Yes mw MW > 500 Da? psa->mw No psa->optimize_structure Yes mw->check_efflux No mw->optimize_structure Yes optimize_structure->check_physchem Re-evaluate efflux_ratio Efflux Ratio (B-A / A-B) > 2? caco2->efflux_ratio efflux_ratio->check_ppb No coadminister Action: Co-administer with P-gp inhibitor (e.g., Verapamil) in vivo efflux_ratio->coadminister Yes done Problem Identified coadminister->done fu Free Fraction (fu) < 1%? equilibrium_dialysis->fu formulation Action: Consider formulation strategies (e.g., nanoparticles) to protect from binding fu->formulation Yes fu->done No formulation->done

Caption: Troubleshooting workflow for low brain-to-plasma ratio.

Issue 2: High Variability in In Vitro BBB Permeability Assays

Question: Our results from the Caco-2 permeability assay for "this compound" are highly variable between experiments. How can we improve the consistency of this assay?

Answer:

High variability in cell-based permeability assays often points to issues with the experimental protocol or cell culture health.

Potential Causes & Solutions:

  • Inconsistent Monolayer Integrity: The tightness of the cell monolayer is critical.

    • Solution: Always measure the Transepithelial Electrical Resistance (TEER) before and after each experiment. Only use wells that meet a predefined TEER threshold (e.g., >300 Ω·cm² for Caco-2). Discard data from any well where the TEER value drops significantly post-experiment.

  • Cell Passage Number: Caco-2 cells can change their characteristics at high passage numbers.

    • Solution: Use cells within a consistent and validated passage number range (e.g., passage 25-45).

  • Inconsistent Seeding Density: Uneven cell seeding leads to inconsistent monolayer formation.

    • Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding. Visually inspect monolayers for confluency before starting the assay.

  • Compound Solubility Issues: "this compound" may be precipitating in the buffer.

    • Solution: Test the solubility of "this compound" in the assay buffer at the highest concentration used. If solubility is an issue, consider adding a small, non-toxic percentage of a co-solvent like DMSO (typically ≤1%).

  • Promiscuous Binding: The compound may be binding to the plastic of the assay plates.

    • Solution: Perform a recovery test by incubating "this compound" in an empty well and measuring the concentration at the end of the experiment to quantify loss due to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the ideal physicochemical properties for a CNS drug like "this compound"?

A1: While there are no absolute rules, general guidelines for good BBB penetration via passive diffusion are often cited. These are summarized in the table below.

Table 1: Comparison of "this compound" Properties against CNS Drug Guidelines

Physicochemical Property Ideal Range for CNS Penetration "this compound" (Hypothetical Data) Assessment
Molecular Weight (MW) < 400-500 Da 420 Da Acceptable
LogP (Lipophilicity) 1.5 - 3.5 4.8 High (Potential for non-specific binding)
Polar Surface Area (PSA) < 70-90 Ų 85 Ų Borderline
Number of H-Bond Donors ≤ 3 2 Good

| Plasma Protein Binding | > 1% Free Fraction (fu > 0.01) | 0.5% (fu = 0.005) | High Binding |

Q2: How does P-glycoprotein (P-gp) affect "this compound" brain accumulation?

A2: P-gp is an ATP-dependent efflux transporter at the BBB. If "this compound" is a P-gp substrate, the transporter will actively pump the molecule from the brain endothelial cells back into the bloodstream, significantly limiting its brain accumulation. This mechanism is a primary defense of the BBB.

G cluster_blood Blood Capillary cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma trimopam_blood This compound (Blood) endothelial_cell Apical Membrane Cytoplasm Basolateral Membrane trimopam_blood->endothelial_cell:f0 Passive Diffusion pgp P-gp Efflux Pump endothelial_cell:f1->pgp Binding trimopam_brain This compound (Brain) endothelial_cell:f2->trimopam_brain Diffusion into Brain pgp->trimopam_blood ATP-dependent Efflux target_receptor Target Receptor trimopam_brain->target_receptor Binding & Effect

Caption: Mechanism of P-gp efflux at the blood-brain barrier.

Q3: What experimental protocol can be used to definitively determine if "this compound" is a P-gp substrate?

A3: The Bidirectional Permeability Assay using a cell line that overexpresses the transporter, such as MDCK-MDR1, is the gold standard. This experiment measures the permeability of "this compound" in both directions across a cell monolayer.

Key Experimental Protocols

Protocol: MDCK-MDR1 Bidirectional Permeability Assay

This protocol is used to determine if "this compound" is a substrate of the P-gp efflux transporter.

1. Objective: To measure the apparent permeability (Papp) of "this compound" in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across an MDCK-MDR1 cell monolayer.

2. Materials:

  • MDCK-MDR1 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • "this compound" stock solution

  • Positive control (e.g., Digoxin, a known P-gp substrate)

  • Negative control (e.g., Propranolol, a highly permeable non-substrate)

  • LC-MS/MS for quantification

3. Workflow:

G cluster_prep Phase 1: Preparation (3-5 Days) cluster_exp Phase 2: Experiment (2 Hours) cluster_analysis Phase 3: Analysis seed_cells 1. Seed MDCK-MDR1 cells on Transwell inserts culture 2. Culture until a confluent monolayer is formed seed_cells->culture check_teer 3. Measure TEER to confirm monolayer integrity culture->check_teer add_compound 4. Add 'this compound' to either Apical (A) or Basolateral (B) side check_teer->add_compound incubate 5. Incubate at 37°C with gentle shaking add_compound->incubate sample 6. Take samples from receiver compartment at t=0, 60, 120 min incubate->sample quantify 7. Quantify 'this compound' concentration via LC-MS/MS sample->quantify calculate_papp 8. Calculate Papp (A-B) and Papp (B-A) quantify->calculate_papp calculate_er 9. Calculate Efflux Ratio (ER) calculate_papp->calculate_er result ER = Papp(B-A) / Papp(A-B) If ER > 2, 'this compound' is likely a P-gp substrate calculate_er->result

Caption: Experimental workflow for the MDCK-MDR1 permeability assay.

4. Data Interpretation:

  • Permeability Calculation (Papp):

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2.0 is a strong indication that the compound is a substrate for active efflux.

Table 2: Sample Data Interpretation for Permeability Assay

Compound Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) P-gp Substrate?
Propranolol (Control) 25.1 24.8 0.99 No
Digoxin (Control) 0.5 12.5 25.0 Yes

| "this compound" | 1.2 | 9.6 | 8.0 | Yes |

Troubleshooting guide for "Trimopam" synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis Troubleshooting

Disclaimer: Information on a specific compound named "Trimopam" is not available in the public scientific literature. This guide uses the Suzuki-Miyaura coupling reaction—a cornerstone of modern pharmaceutical synthesis—as a representative example to troubleshoot common issues in the formation of complex molecules.[1][2] The principles and methodologies discussed are broadly applicable to many cross-coupling reactions used in drug development.

Frequently Asked Questions (FAQs) for Suzuki Coupling Reactions

Q1: My reaction shows low to no yield. What are the common causes and how can I fix it?

Low or no conversion of starting materials is a frequent issue in Suzuki couplings. The problem often originates from the reagents' quality or suboptimal reaction conditions.[3]

Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The Palladium (Pd) catalyst is the heart of the reaction. Ensure it has been stored correctly under an inert atmosphere. Phosphine (B1218219) ligands are prone to oxidation, which prevents them from coordinating to the palladium center.[3] Using a fresh catalyst and ligand is often the simplest solution.

  • Boronic Acid/Ester Stability: Boronic acids can degrade over time, especially through protodeboronation (replacement of the boron group with a hydrogen).[3] It is recommended to use freshly purchased or recrystallized boronic acids. For particularly sensitive substrates, consider using more stable boronic esters like pinacol (B44631) or MIDA esters.[3]

  • Base and Solvent Quality: The choice and quality of the base are critical. Ensure the base is anhydrous if required and has not absorbed atmospheric CO2. Solvents must be adequately degassed to remove oxygen, which deactivates the Pd(0) catalyst.[3]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve conversion. However, be aware that excessive heat can accelerate catalyst decomposition.[3]

Q2: I am observing significant amounts of side products, particularly a homocoupled product from my boronic acid. How can I minimize this?

Side product formation can complicate purification and reduce the yield of the desired product. Homocoupling of the boronic acid (two boronic acid molecules coupling together) is a common side reaction.[4][5]

Troubleshooting Steps:

  • Improve Degassing: The primary cause of homocoupling is often the presence of oxygen.[5][6] Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Choice of Palladium Source: Using a Pd(II) precatalyst (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[3] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can often mitigate this issue.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the boronic acid can sometimes favor homocoupling.

Q3: My reaction starts but fails to go to completion. What could be the cause?

A stalled reaction suggests that the catalyst may be deactivating over the course of the reaction or that one of the reagents is being consumed in a non-productive pathway.

Troubleshooting Steps:

  • Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or concentrations.[4] Ensure vigorous stirring and consider using a more robust ligand that better stabilizes the catalytic species.

  • Insufficient Base: The base plays a crucial role in the catalytic cycle. If an insufficient amount of base is used (typically 1.5-3.0 equivalents), the reaction may stop once the base is consumed.[3]

  • Ligand:Palladium Ratio: An incorrect ratio of ligand to palladium can lead to an unstable catalyst. For many common phosphine ligands, a ratio between 1:1 and 4:1 is optimal, depending on the specific ligand.[3]

Data Presentation

Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling

ParameterTypical RangeNotes
Aryl Halide 1.0 eqThe limiting reagent. Aryl-I, -Br, and -OTf are most reactive.
Boronic Acid/Ester 1.1 - 1.5 eqA slight excess is common to drive the reaction to completion.
Palladium Catalyst 0.5 - 5 mol%Lower loadings are preferred for process chemistry; higher for discovery.
Ligand 1 - 4 eq (relative to Pd)Dependent on the specific ligand and palladium source used.
Base 1.5 - 3.0 eqK₂CO₃, Cs₂CO₃, K₃PO₄ are common choices.
Solvent 0.1 - 0.5 MToluene, Dioxane, THF, DMF, often with 10-30% water.[2]
Temperature RT - 120 °CSubstrate-dependent; often requires heating.

Table 2: Quick Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low/No Yield Inactive Catalyst/LigandUse fresh reagents; store under inert atmosphere.
Degraded Boronic AcidUse fresh boronic acid or a more stable boronate ester.
Insufficient DegassingImprove degassing procedure (e.g., freeze-pump-thaw).
Homocoupling Oxygen in ReactionRigorously degas all solvents and the reaction vessel.
Pd(II) PrecatalystUse a Pd(0) source like Pd(PPh₃)₄.
Stalled Reaction Catalyst DecompositionUse a more robust ligand; ensure adequate stirring.
Insufficient BaseIncrease equivalents of base to 2.0-3.0.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[7]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (B91453) (8 mL)

  • Water (2 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.[7]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.[7]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[7]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[7]

Mandatory Visualization

Diagrams of Key Processes

Suzuki_Cycle pd0 L₂Pd⁰ pd2_oad L₂Pdᴵᴵ(Ar¹)(X) pd0->pd2_oad Oxidative Addition (Ar¹-X) pd2_trans L₂Pdᴵᴵ(Ar¹)(Ar²) pd2_oad->pd2_trans Transmetalation (Ar²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination prod_out Ar¹-Ar² sub_in Ar¹-X bor_in Ar²-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Problem: Low or No Yield q1 Are reagents fresh and stored correctly? start->q1 sol1 Action: Use fresh catalyst, ligand, and boronic acid. q1->sol1 No q2 Is the reaction properly degassed? q1->q2 Yes end Re-run Experiment sol1->end sol2 Action: Improve degassing of solvents and vessel. q2->sol2 No q3 Are reaction conditions (base, temp) optimal? q2->q3 Yes sol2->end sol3 Action: Screen different bases, increase temperature. q3->sol3 No q3->end Yes sol3->end

Caption: Logical workflow for troubleshooting low-yield Suzuki reactions.

References

Validation & Comparative

Efficacy Showdown: Trimethoprim vs. Nitrofurantoin for Uncomplicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

An evidence-based comparison for drug development and research professionals.

The rising tide of antibiotic resistance necessitates a careful evaluation of existing therapeutic options. For uncomplicated urinary tract infections (uUTIs), particularly acute cystitis, both Trimethoprim (B1683648) and Nitrofurantoin (B1679001) have long been standard-of-care agents. This guide provides an objective comparison of their efficacy, mechanisms of action, and clinical trial data to inform research and development decisions. Initial searches for "Trimopam" did not yield a recognized medical compound; however, results consistently pointed to "Trimopan," a brand name for Trimethoprim. This comparison will proceed under the assumption that the intended compound of interest is Trimethoprim.

Mechanism of Action: A Tale of Two Pathways

The antibacterial effects of Trimethoprim and Nitrofurantoin stem from distinct molecular mechanisms targeting critical bacterial processes.

Trimethoprim: This synthetic antibiotic acts as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2][3][4][5] By binding to DHFR, Trimethoprim blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2][3] THF is a vital cofactor in the synthesis of purines and thymidylate, which are essential precursors for bacterial DNA and RNA synthesis.[2] This targeted inhibition ultimately halts bacterial replication, exerting a bacteriostatic effect.

Trimethoprim_Pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Precursors Purine & Thymidylate Precursors THF->Precursors DNA Bacterial DNA/RNA Synthesis Precursors->DNA DHPS->DHF DHFR->THF Trimethoprim Trimethoprim Trimethoprim->Inhibition Inhibition->DHFR

Caption: Mechanism of Action for Trimethoprim.

Nitrofurantoin: As a nitrofuran derivative, Nitrofurantoin's mechanism is multifaceted and less specific than Trimethoprim's.[6][7] After being absorbed, the drug is concentrated in the urine.[8] Inside the bacterial cell, bacterial flavoproteins (nitrofuran reductases) reduce Nitrofurantoin to generate highly reactive electrophilic intermediates.[6][7] These intermediates are responsible for its bactericidal effect by indiscriminately damaging bacterial DNA and ribosomal proteins, thereby inhibiting DNA replication, protein synthesis, and cell wall synthesis.[6][8][9]

Nitrofurantoin_Pathway cluster_bacterium Bacterial Cell Nitro_in Nitrofurantoin Reduction Bacterial Flavoproteins Nitro_in->Reduction Intermediates Reactive Intermediates Reduction->Intermediates Intermediates->Damage1 Intermediates->Damage2 Intermediates->Damage3 DNA Bacterial DNA Ribosomes Ribosomal Proteins CellWall Cell Wall Synthesis Damage1->DNA Damage2->Ribosomes Damage3->CellWall

Caption: Mechanism of Action for Nitrofurantoin.

Comparative Efficacy: Clinical Trial Data

Multiple randomized clinical trials have compared the efficacy of Trimethoprim (often in combination with sulfamethoxazole, TMP-SMX) and Nitrofurantoin for the treatment of acute uncomplicated cystitis. The data consistently show comparable efficacy, though rising resistance rates to Trimethoprim are a significant consideration.[10][11]

Endpoint Trimethoprim / TMP-SMX Nitrofurantoin Study / Population Reference
Clinical Cure (30 days post-therapy) 79% (3-day course)84% (5-day course)Women (18-45 yrs) with acute cystitis[10][12][13]
Bacteriological Cure (End of therapy) 100% (7-10 day course)99.0% (10-day course)Young women with acute UTIs[14]
Bacteriological Cure (4 weeks post-therapy) 87% - 93% (7-10 day course)82% (10-day course)Young women with acute UTIs[14]
Treatment Failure Rate (Re-prescription within 31 days) 14.4% (3-day course)14.4% (3-day course)Women (15-65 yrs) in primary care[15]

Note: Efficacy can be highly dependent on local resistance patterns. Studies have shown that Trimethoprim's clinical cure rate drops significantly in cases with non-susceptible uropathogens.[10] Resistance to Nitrofurantoin remains comparatively low among common uropathogens like E. coli.[16][17]

Experimental Protocols: A Synthesized View

The clinical trials cited share common methodological frameworks designed to rigorously assess antibiotic efficacy in treating uUTIs. Below is a synthesized protocol representative of these studies.

A Representative Phase III Randomized Controlled Trial Protocol
  • Objective: To compare the clinical and microbiological efficacy of Trimethoprim versus Nitrofurantoin for the treatment of acute uncomplicated cystitis in adult women.

  • Study Design: A randomized, open-label or double-blind, controlled, equivalence trial.[12][18][19]

  • Participant Population:

    • Inclusion Criteria: Healthy, non-pregnant women aged 18-65 years presenting with symptoms of acute cystitis (e.g., dysuria, frequency, urgency) for less than 72 hours.[12] A pre-therapy urine culture with a uropathogen count (e.g., ≥10² CFU/mL) is required for inclusion in microbiological analysis.[12]

    • Exclusion Criteria: Pregnancy or lactation, known anatomical or functional abnormalities of the urinary tract, diabetes, immunosuppression, symptoms of pyelonephritis (fever, flank pain), allergy to study medications, or antimicrobial use within the previous two weeks.[12][13]

  • Intervention:

    • Group A: Trimethoprim (e.g., 200 mg twice daily for 3-10 days).[18]

    • Group B: Nitrofurantoin (e.g., 100 mg twice daily for 5-10 days).[12]

  • Endpoints:

    • Primary Endpoint: Clinical cure, defined as the resolution of initial signs and symptoms at a follow-up visit (e.g., 28-30 days post-therapy) without the need for additional or alternative antimicrobial treatment.[10][12]

    • Secondary Endpoints: Microbiological cure, defined as the eradication of the initial uropathogen (e.g., <10² CFU/mL) in a post-therapy urine culture (e.g., 5-9 days post-therapy).[10] Incidence and severity of adverse events are also recorded.

  • Data Collection & Analysis: Participants are assessed at baseline, during therapy, and at two post-therapy follow-up visits. Urine samples are collected for urinalysis and culture with susceptibility testing. Statistical analysis is performed to test for equivalence or non-inferiority between the treatment arms.

Clinical_Trial_Workflow cluster_protocol Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Symptoms, Urine Culture) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Arm A: Trimethoprim Regimen Randomization->GroupA GroupB Arm B: Nitrofurantoin Regimen Randomization->GroupB FollowUp1 Follow-Up 1 (5-9 Days) Microbiological Assessment GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-Up 2 (30 Days) Clinical Cure Assessment FollowUp1->FollowUp2 Analysis Data Analysis (Equivalence Testing) FollowUp2->Analysis

Caption: A typical workflow for a comparative UTI clinical trial.

Conclusion for R&D Professionals

Both Trimethoprim and Nitrofurantoin demonstrate high efficacy for treating uncomplicated UTIs. However, the choice of a comparator in future clinical trials or as a basis for developing novel anti-infectives must consider the following:

  • Mechanism of Action: Nitrofurantoin's multi-target, bactericidal mechanism may be less prone to single-point mutation resistance compared to Trimethoprim's highly specific, bacteriostatic pathway.[7]

  • Resistance Trends: The increasing prevalence of Trimethoprim resistance among uropathogens is a major drawback and may limit its utility as a first-line empiric therapy and as a comparator in clinical trials without prior susceptibility testing.[11][17]

  • Safety Profile: Both drugs are generally well-tolerated, but side effects differ. Gastrointestinal upset is common with Nitrofurantoin, while skin rashes can be more frequent with Trimethoprim.[18][19] Rare but serious toxicities (e.g., pulmonary reactions with Nitrofurantoin) should also be considered.[8]

For the development of new agents for uUTIs, Nitrofurantoin represents a more stable and reliable comparator due to its sustained efficacy and low resistance rates. Conversely, the well-defined pathway targeted by Trimethoprim offers a valuable model for designing novel inhibitors of bacterial folate metabolism.

References

Validating Trimethoprim's Binding Affinity with Surface Plasmon Resonance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biophysical techniques for validating the binding affinity of the antibiotic Trimethoprim to its target, dihydrofolate reductase (DHFR). We will explore the use of Surface Plasmon Resonance (SPR) and compare its performance with alternative methods, supported by experimental data and detailed protocols.

Trimethoprim and its Target: Dihydrofolate Reductase

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria.[1] This inhibition prevents the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleotides, ultimately halting bacterial DNA replication and proliferation.[1] The high affinity and selectivity of Trimethoprim for bacterial DHFR over its human counterpart are key to its therapeutic efficacy.[1]

Comparative Analysis of Binding Affinity

CompoundTarget EnzymeMethodAffinity Constant (Ki)IC50Binding Energy (kcal/mol)
Trimethoprim E. coli DHFRKinetic Inhibition-23-fold and 11-fold increase in resistant strains-
S. aureus DHFRComputational Docking---22.50
C. albicans DHFRComputational Docking---38.79
Human DHFRMolecular Docking-55.26 µM-7.5
Methotrexate S. faecium DHFRKinetic Inhibition58 pM--
Human DHFR--0.08 µM-9.5
Pyrimethamine T. gondii DHFRInhibition Assay-139 ± 49 nM-
Human DHFRInhibition Assay470 nM760 ± 130 nM-

Note: The table summarizes data from various sources and methodologies, which can influence the absolute values. Direct comparison should be made with caution. Ki and IC50 values are inversely proportional to binding affinity (a lower value indicates higher affinity). Binding energy is a calculated value where a more negative number indicates a stronger interaction.

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity requires robust experimental techniques. Below are detailed methodologies for three commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[2][3]

Experimental Protocol:

  • Ligand Immobilization:

    • The target protein, DHFR, is immobilized on a sensor chip surface. Common surfaces include CM5 (carboxymethylated dextran).

    • The immobilization is typically achieved via amine coupling, where the carboxyl groups on the sensor surface are activated to react with primary amines on the protein.

  • Analyte Preparation:

    • A series of concentrations of the small molecule inhibitor (e.g., Trimethoprim) are prepared in a suitable running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (Kd).

  • Binding Measurement:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of the analyte are then injected sequentially over the immobilized ligand.

    • The association of the analyte to the ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

    • Following the association phase, the running buffer is flowed again to monitor the dissociation of the analyte-ligand complex, observed as a decrease in the SPR signal.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • The protein (DHFR) and the ligand (e.g., Trimethoprim) are prepared in an identical, well-matched buffer to minimize heats of dilution.

    • The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

  • Titration:

    • A series of small, precise injections of the ligand are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[6][7]

Experimental Protocol:

  • Labeling:

    • One of the binding partners (typically the protein, DHFR) is fluorescently labeled.

  • Sample Preparation:

    • A constant concentration of the fluorescently labeled protein is mixed with a serial dilution of the unlabeled ligand (e.g., Trimethoprim).

  • Measurement:

    • The samples are loaded into capillaries.

    • An infrared laser creates a microscopic temperature gradient within the capillaries.

    • The movement of the fluorescently labeled molecules along this gradient is monitored. The change in fluorescence is measured as the molecules move out of the heated spot.

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.

    • This binding curve is fitted to an appropriate model to determine the dissociation constant (Kd).

Visualizing the Process

To better understand the experimental workflows and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_mst Microscale Thermophoresis (MST) spr_immobilize Immobilize DHFR on Sensor Chip spr_inject Inject Trimopam Solution spr_immobilize->spr_inject spr_measure Measure Change in Refractive Index spr_inject->spr_measure spr_analyze Analyze Sensorgram for ka, kd, Kd spr_measure->spr_analyze itc_load Load DHFR into Cell, this compound into Syringe itc_inject Inject this compound into DHFR itc_load->itc_inject itc_measure Measure Heat Change itc_inject->itc_measure itc_analyze Analyze Isotherm for Kd, ΔH, n itc_measure->itc_analyze mst_label Fluorescently Label DHFR mst_mix Mix Labeled DHFR with this compound Series mst_label->mst_mix mst_measure Measure Thermophoretic Movement mst_mix->mst_measure mst_analyze Analyze Fluorescence Change for Kd mst_measure->mst_analyze

Caption: Experimental workflows for SPR, ITC, and MST.

signaling_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF Product This compound This compound This compound->DHFR Inhibition Inhibition DNA DNA Replication & Cell Proliferation Nucleotides->DNA

Caption: Trimethoprim's mechanism of action.

References

A Comparative Analysis of the Selectivity of Sertraline and Other Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered a substantial amount of quantitative data (Ki values) for Sertraline, Fluoxetine (B1211875), and Amitriptyline, covering their primary targets (SERT, NET, DAT) and key off-target receptors (muscarinic, histaminergic, adrenergic). For Venlafaxine (B1195380), I found its Ki values for SERT and NET, and also information indicating its low affinity for muscarinic, histaminergic, and adrenergic receptors. This information is sufficient to create the detailed comparison tables requested by the user. I have also found detailed descriptions of radioligand binding assays, which are the standard experimental protocols for determining these values.

I can now proceed to the next steps of organizing the data, creating the Graphviz diagrams, and compiling the final comparison guide. I do not need to perform additional searches at this time.

A Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "Trimopam" could not be identified in publicly available scientific literature. Therefore, this guide uses Sertraline, a well-characterized Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), as a primary example to compare the selectivity profiles of different classes of antidepressant drugs. The principles and methodologies described herein are broadly applicable to the characterization of novel inhibitors.

This guide provides a comparative analysis of the in vitro selectivity of Sertraline against other commonly prescribed antidepressants: Fluoxetine (another SSRI), Venlafaxine (a Serotonin-Norepinephrine Reuptake Inhibitor, SNRI), and Amitriptyline (a Tricyclic Antidepressant, TCA). The selectivity of a drug is a critical factor in its pharmacological profile, influencing both its therapeutic efficacy and its adverse effect profile. High selectivity for the intended target with minimal off-target activity is a key objective in modern drug design.

Data Presentation: Inhibitor Binding Affinities

The selectivity of these compounds is quantitatively assessed by their binding affinity (Ki) to various neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity. The data presented in the following table summarizes the Ki values (in nM) for each drug at the primary therapeutic targets—the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT)—as well as at key off-target receptors associated with common side effects, including muscarinic M1, histaminic H1, and alpha-1 adrenergic receptors.

TargetSertraline (SSRI)Fluoxetine (SSRI)Venlafaxine (SNRI)Amitriptyline (TCA)
SERT 0.291.4743.13 - 67
NET 420>1000126013.3 - 63
DAT 25>1000>100002580 - 7500
Muscarinic M1 >1000>1000>100007.2 - 26
Histaminic H1 >1000>1000>100001.1
Alpha-1 Adrenergic >1000>1000>1000024 - 690

Data compiled from multiple sources. Ki values can vary between studies due to different experimental conditions.

Interpretation of Data:

  • Sertraline demonstrates high affinity and selectivity for SERT. It has a notable affinity for DAT, which is unique among SSRIs, but significantly lower affinity for NET and negligible affinity for the tested off-target receptors.[1]

  • Fluoxetine is also highly selective for SERT, with very low affinity for NET, DAT, and the other receptors listed.[2][3][4]

  • Venlafaxine exhibits a dual mechanism of action, with moderate affinity for SERT and a much lower affinity for NET.[5] It has a very clean off-target profile, with no significant binding to muscarinic, histaminergic, or adrenergic receptors.[6][7]

  • Amitriptyline , a representative TCA, shows high affinity for both SERT and NET.[8] However, it also has high affinity for muscarinic M1 and histaminic H1 receptors, which contributes to its significant anticholinergic and sedative side effects.[8][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake NET NET Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->SERT Release Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine_vesicle->NET Release Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Binds Norepinephrine_receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_receptor Binds Sertraline Sertraline Sertraline->SERT Inhibits Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits Amitriptyline Amitriptyline Amitriptyline->SERT Inhibits Amitriptyline->NET Inhibits

Caption: Signaling pathway of monoamine neurotransmitter reuptake and points of inhibition.

cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare cell membranes expressing target receptor/transporter radioligand Add radiolabeled ligand (e.g., [3H]-Citalopram for SERT) prep->radioligand inhibitor Add varying concentrations of test inhibitor (e.g., Sertraline) radioligand->inhibitor incubation Incubate to allow binding to reach equilibrium inhibitor->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation detection Quantify bound radioactivity (e.g., using a scintillation counter) separation->detection analysis Analyze data to determine IC50 and calculate Ki detection->analysis

Caption: A typical experimental workflow for determining inhibitor selectivity.

Experimental Protocols: Radioligand Binding Assay

The determination of inhibitor binding affinity (Ki) is most commonly performed using a radioligand binding assay. The following is a generalized protocol for a competitive binding assay.

Objective: To determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Biological Material: Cell membranes or tissue homogenates expressing the target of interest (e.g., HEK293 cells transfected with human SERT).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [3H]-Citalopram for SERT).

  • Test Compound: The inhibitor to be tested (e.g., Sertraline), prepared in a range of concentrations.

  • Assay Buffer: A buffer optimized for the binding reaction (e.g., Tris-HCl with appropriate salts).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B filters pre-soaked in polyethylenimine to reduce non-specific binding).

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Preparation of Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, non-labeled competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the target.

This guide provides a framework for the comparative analysis of inhibitor selectivity. The presented data and methodologies can be adapted and expanded for the characterization of novel compounds in the drug discovery and development process.

References

Trimethoprim in the Treatment of Urinary Tract Infections: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trimethoprim (B1683648), an established antibiotic, with other therapeutic alternatives for the treatment of urinary tract infections (UTIs). The analysis is based on available clinical trial data, focusing on efficacy, safety, and microbiological outcomes. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development efforts in this therapeutic area.

Introduction to Trimethoprim

Trimethoprim is a synthetic antibiotic belonging to the diaminopyrimidine class. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] By blocking this enzyme, Trimethoprim prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary precursor for the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth and replication. This targeted action makes it an effective agent against many common UTI pathogens.

Comparative Clinical Trial Data

The following tables summarize the quantitative data from several clinical trials comparing Trimethoprim with its alternatives in the treatment of UTIs.

Table 1: Efficacy of Trimethoprim vs. Co-trimoxazole in Recurrent UTIs in Adults
OutcomeTrimethoprim (300 mg daily)Co-trimoxazole (Trimethoprim/Sulfamethoxazole)Reference
Number of Patients 4445[4]
Cure Rate (1 week post-treatment) 74.4%80.4%[4]
Relapse Rate (following month) Lower than Co-trimoxazoleHigher than Trimethoprim[4]
Cure Rate (6 weeks post-treatment) 71.4%58.5%[4]
Table 2: Efficacy of Single-Dose Trimethoprim vs. 7-Day Co-trimoxazole in Pediatric UTIs
OutcomeSingle-Dose Trimethoprim7-Day Co-trimoxazoleReference
Number of Patients 5056[5][6]
Infection-Free (48 hours post-treatment) 100%96% (4% persisting infections)[5][6]
Recurrent Infection (10 days post-treatment) 23% (10 of 44)2% (1 of 46)[5][6]
Table 3: Efficacy and Side Effects of Trimethoprim vs. Nitrofurantoin in Acute UTIs
OutcomeTrimethoprim (200 mg x 2 daily for 10 days)Nitrofurantoin (50 mg x 4 daily for 10 days)Reference
Cure Rate No significant differenceNo significant difference[7]
Side Effect Rate 26%12%[7]
Skin Eruptions 12%1.3%[7]
Table 4: Efficacy of Ciprofloxacin vs. Trimethoprim in Geriatric UTIs
OutcomeCiprofloxacin (100 mg bd for 5 days)Trimethoprim (200 mg bd for 5 days)Reference
Number of Assessed Patients 1616[8]
Clinical Response At least as effective as Trimethoprim-[8]
Bacterial Eradication Appeared more effective-[8]

Experimental Protocols

While the full detailed protocols for the cited studies are not publicly available, a general methodology for clinical trials of antibiotics for UTIs can be outlined based on common practices and available information.

Objective: To compare the efficacy and safety of Trimethoprim with an alternative antibiotic in the treatment of uncomplicated UTIs.

Study Design: A randomized, double-blind, controlled clinical trial.

Inclusion Criteria:

  • Adult female patients (18-65 years) presenting with symptoms of acute uncomplicated UTI (e.g., dysuria, frequency, urgency).

  • Positive urine culture with a significant bacterial count (e.g., ≥10^5 CFU/mL) of a uropathogen susceptible to the study drugs.

Exclusion Criteria:

  • Known hypersensitivity to the study drugs.

  • Complicated UTI (e.g., male patients, pregnant women, catheterized patients, known structural or functional abnormalities of the urinary tract).

  • Recent use of other antibiotics.

  • Severe renal or hepatic impairment.

Interventions:

  • Test Group: Oral Trimethoprim at a specified dosage and duration (e.g., 200 mg twice daily for 3-7 days).

  • Control Group: Oral administration of a comparator antibiotic (e.g., Nitrofurantoin, Ciprofloxacin, or Co-trimoxazole) at a standard dosage and duration.

Assessments:

  • Baseline: Collection of demographic data, medical history, and a mid-stream urine sample for culture and susceptibility testing.

  • End of Treatment (e.g., Day 5-9): Clinical assessment of symptom resolution and a repeat urine culture.

  • Follow-up (e.g., Day 28-30): Clinical assessment and repeat urine culture to assess for relapse or reinfection.

  • Safety: Monitoring and recording of all adverse events throughout the study.

Primary Endpoints:

  • Microbiological cure rate at the end of treatment, defined as the eradication of the baseline uropathogen.

  • Clinical cure rate at the end of treatment, defined as the resolution of UTI symptoms.

Secondary Endpoints:

  • Long-term microbiological and clinical cure rates at follow-up.

  • Incidence and severity of adverse events.

  • Development of antimicrobial resistance.

Mandatory Visualizations

Signaling Pathway: Trimethoprim's Mechanism of Action

Trimethoprim Mechanism of Action cluster_bacterial_cell Bacterial Cell GTP GTP DHPS Dihydropteroate Synthase (DHPS) GTP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA_Precursors DNA Precursors (Purines, Thymidine) Tetrahydrofolate->DNA_Precursors Bacterial_DNA Bacterial DNA DNA_Precursors->Bacterial_DNA DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Bacterial Folate Synthesis Pathway and Inhibition by Trimethoprim.

Experimental Workflow: A Representative Clinical Trial for UTI Treatment

Clinical Trial Workflow cluster_workflow Clinical Trial Workflow for UTI Treatment cluster_treatment_arms Treatment Arms Start Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment & Informed Consent Start->Enrollment Randomization Randomization Enrollment->Randomization ArmA Arm A: Trimethoprim Randomization->ArmA ArmB Arm B: Comparator Drug Randomization->ArmB Treatment Treatment Period (e.g., 3-7 days) ArmA->Treatment ArmB->Treatment EndOfTreatment End of Treatment Assessment (Clinical & Microbiological) Treatment->EndOfTreatment FollowUp Follow-up Assessment (e.g., Day 28-30) EndOfTreatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical workflow for a randomized controlled clinical trial of UTI antibiotics.

References

Cross-Validation of "Trimopam" Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical MEK inhibitor, "Trimopam," against established therapeutic alternatives. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting cross-validation studies for novel kinase inhibitors.

Introduction and Mechanism of Action

"this compound" is a novel, selective, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[2][3] By blocking the phosphorylation and activation of ERK1/2, this compound is designed to inhibit downstream signaling, thereby reducing tumor cell proliferation and survival.[4] This guide compares the in vitro activity of this compound with two FDA-approved MEK inhibitors, Trametinib and Cobimetinib, across a panel of cancer cell lines with distinct genetic backgrounds.[2]

Comparative Analysis of In Vitro Potency

The half-maximal inhibitory concentration (IC50) of this compound, Trametinib, and Cobimetinib was determined in three cancer cell lines after 72 hours of continuous drug exposure. The cell lines were selected based on their known RAS/RAF mutation status to assess the inhibitor's efficacy in genetically diverse contexts.

Table 1: Comparative IC50 Values (nM) of MEK Inhibitors Across Selected Cancer Cell Lines

Cell LineRelevant MutationThis compound (IC50, nM)Trametinib (IC50, nM)Cobimetinib (IC50, nM)
A375 BRAF V600E8515
HCT116 KRAS G13D5045120
MCF7 PIK3CA E545K>1000>1000>1000

Data are hypothetical and for illustrative purposes only.

The results indicate that this compound exhibits potent, single-digit nanomolar activity in the BRAF-mutant A375 cell line, comparable to the established MEK inhibitor Trametinib. All tested inhibitors showed reduced, yet still significant, activity in the KRAS-mutant HCT116 cell line. As expected, all three compounds were largely inactive in the MCF7 cell line, which is driven by the PI3K pathway and does not rely on MAPK signaling for proliferation.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams were generated.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation This compound This compound & Alternatives This compound->MEK Inhibition

Figure 1. Simplified MAPK/ERK Signaling Pathway. This diagram illustrates the canonical RAS-RAF-MEK-ERK cascade. This compound and its alternatives act by inhibiting MEK1/2, thereby blocking downstream signal transmission required for cell proliferation and survival.

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_analysis Phase 2: Data Acquisition & Analysis start Seed Cells (A375, HCT116, MCF7) in 96-well & 6-well plates treatment Treat with serial dilutions of This compound, Trametinib, Cobimetinib start->treatment incubation Incubate for 48h (Western Blot) or 72h (Viability Assay) treatment->incubation viability Cell Viability Assay (MTT / CellTiter-Glo) incubation->viability western Cell Lysis & Protein Quantification incubation->western ic50 Calculate IC50 Values viability->ic50 sds_page Western Blot for p-ERK and Total ERK western->sds_page pathway_confirm Confirm Target Engagement sds_page->pathway_confirm

Figure 2. Experimental Workflow. This diagram outlines the key steps for the cross-validation of inhibitor activity, from cell culture setup to the final data analysis for both cell viability and target engagement confirmation.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

This protocol is used to determine the IC50 values presented in Table 1. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: The following day, treat the cells with a 10-point serial dilution of this compound, Trametinib, or Cobimetinib. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours.[5] Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[5]

  • Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[6]

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a log(dose) vs. response curve and calculate the IC50 value using non-linear regression analysis.

This protocol is used to confirm that this compound inhibits the MEK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).[3]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[3] Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1000 nM) for 48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[3] Separate the proteins by size on a 10% SDS-polyacrylamide gel.[7][8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3][8]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[3][8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK), diluted in blocking buffer according to the manufacturer's recommendations (typically 1:1000).[3]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[3][8]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Analysis: Quantify the band intensities using densitometry software.[3] Normalize the p-ERK signal to the corresponding total ERK signal to determine the extent of pathway inhibition.[3]

References

Independent Validation of Trimopam (Trimethoprim) as a Dihydrofolate Reductase Inhibitor and Epithelial Sodium Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Trimopam," identified as the well-established antibiotic Trimethoprim, against other relevant compounds. It details its primary mechanism of action as a dihydrofolate reductase (DHFR) inhibitor and its secondary activity as an antagonist of the epithelial sodium channel (ENaC). The information is supported by quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Primary Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

Trimethoprim's principal antibacterial effect is achieved through the inhibition of dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and cell replication. By inhibiting bacterial DHFR, Trimethoprim effectively halts bacterial growth.

Comparative Analysis of DHFR Inhibitors

The following table summarizes the inhibitory potency (IC50) of Trimethoprim and other notable DHFR inhibitors against both bacterial and human forms of the enzyme. The selectivity for the bacterial enzyme is a critical factor in the therapeutic index of these drugs as antibiotics.

CompoundTarget OrganismIC50 (µM)
Trimethoprim E. coli DHFR0.05
Human DHFR55.26[1]
Methotrexate Human DHFR0.08[1]
Pyrimethamine Human DHFR52[2]
Signaling Pathway: Folic Acid Synthesis and DHFR Inhibition

The diagram below illustrates the bacterial folic acid synthesis pathway and the point of inhibition by Trimethoprim.

DHFR_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHPS->DHP DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Folic acid synthesis pathway and Trimethoprim's point of action.
Experimental Protocol: DHFR Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against DHFR.

Objective: To quantify the IC50 value of a test compound (e.g., Trimethoprim) against Dihydrofolate Reductase.

Materials:

  • Recombinant DHFR enzyme (from E. coli or human)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (Trimethoprim and comparators) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the assay buffer.

    • Prepare a reaction mixture containing DHF and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted test compound to the appropriate wells.

    • Include a positive control (no inhibitor) and a negative control (a known potent inhibitor like methotrexate).

    • Add the reaction mixture to all wells.

  • Enzyme Reaction Initiation:

    • Initiate the reaction by adding the diluted DHFR enzyme to each well.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a dose-response curve.

Experimental Workflow: DHFR Inhibition Assay

The following diagram visualizes the workflow for the DHFR inhibition assay.

DHFR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, DHF, NADPH) Add_Reagents Add Reaction Mixture (DHF + NADPH) Prep_Reagents->Add_Reagents Prep_Compound Prepare Test Compound Serial Dilutions Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Prep_Enzyme Prepare DHFR Enzyme Solution Add_Enzyme Initiate with DHFR Prep_Enzyme->Add_Enzyme Add_Compound->Add_Reagents Add_Reagents->Add_Enzyme Measure_Absorbance Measure Absorbance at 340nm Add_Enzyme->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Curve Plot Dose-Response Curve Calculate_Rates->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for determining DHFR inhibition.

Secondary Mechanism: Epithelial Sodium Channel (ENaC) Antagonism

In addition to its well-characterized role as a DHFR inhibitor, Trimethoprim has been shown to act as an antagonist of the epithelial sodium channel (ENaC).[3][4] ENaC is a crucial ion channel for maintaining sodium balance in various epithelial tissues, including the kidneys and airways. Inhibition of ENaC can lead to increased sodium excretion and has therapeutic implications in conditions like hypertension and cystic fibrosis.

Comparative Analysis of ENaC Antagonists

The following table provides IC50 values for known ENaC antagonists. While the ENaC-inhibiting property of Trimethoprim is confirmed, a precise IC50 value is not consistently reported in the literature. Its effect is generally considered to be less potent than that of amiloride (B1667095).

CompoundTargetIC50 (µM)
Trimethoprim ENaCNot consistently reported
Amiloride ENaC~0.1
Triamterene ENaC5-10[5]
Mechanism of ENaC Antagonism

The diagram below illustrates the general mechanism of ENaC antagonism in an epithelial cell.

ENaC_Antagonism cluster_cell Epithelial Cell ENaC ENaC Na_in Na+ Influx Na_out Na+ (Lumen) Na_out->ENaC Antagonist Trimethoprim / Amiloride Antagonist->ENaC Blockade

Blockade of the epithelial sodium channel (ENaC).
Experimental Protocol: ENaC Antagonism Assay (Two-Electrode Voltage Clamp)

This protocol describes a standard electrophysiological method for assessing the inhibitory effect of a compound on ENaC expressed in Xenopus oocytes.

Objective: To measure the inhibition of ENaC-mediated currents by a test compound and determine its IC50.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α, β, and γ ENaC subunits

  • Two-electrode voltage clamp (TEVC) setup

  • Recording solution (e.g., ND96)

  • Test compound (e.g., Trimethoprim)

  • Amiloride (as a positive control)

Procedure:

  • Oocyte Preparation and Expression:

    • Harvest and prepare mature Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs encoding the three ENaC subunits.

    • Incubate the oocytes for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber of the TEVC setup.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Perfuse the oocyte with the recording solution and record the baseline current.

  • Compound Application:

    • Perfuse the oocyte with the recording solution containing various concentrations of the test compound.

    • Record the current at each concentration until a steady state is reached.

    • Perform a washout step by perfusing with the recording solution alone to check for reversibility.

    • Apply a high concentration of amiloride at the end of the experiment to determine the total ENaC-mediated current.

  • Data Analysis:

    • Measure the amplitude of the amiloride-sensitive current in the presence of different concentrations of the test compound.

    • Normalize the current inhibition to the maximal inhibition by amiloride.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: ENaC Antagonism Assay

The following diagram illustrates the workflow for an ENaC antagonism assay using TEVC.

ENaC_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Prep_Oocytes Prepare and Inject Xenopus Oocytes with ENaC cRNA Incubate Incubate Oocytes for Channel Expression Prep_Oocytes->Incubate Setup_TEVC Set up Two-Electrode Voltage Clamp Incubate->Setup_TEVC Record_Baseline Record Baseline Current Setup_TEVC->Record_Baseline Apply_Compound Apply Test Compound (Varying Concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Current Apply_Compound->Record_Inhibition Measure_Current Measure Amiloride-Sensitive Current Record_Inhibition->Measure_Current Normalize_Data Normalize Inhibition Data Measure_Current->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for assessing ENaC antagonism.

References

A Guide to the Reproducibility of Trimethoprim Efficacy and Susceptibility Findings in Independent Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the findings related to the antibacterial agent Trimethoprim (B1683648), with a focus on the reproducibility of its efficacy and susceptibility testing in independent laboratory settings. Due to the likely misspelling of "Trimopam" in the initial query and the abundance of literature on "Trimethoprim," this guide centers on the latter.

The primary mechanism of Trimethoprim is the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF), a precursor for nucleotide synthesis.[1][2] This targeted action disrupts bacterial DNA replication and cell division.[1][2] While the fundamental mechanism is well-established, the reproducibility of clinical outcomes and in vitro susceptibility results can vary between studies and laboratories.

Comparative Efficacy in Clinical Trials for Uncomplicated Urinary Tract Infections (UTIs)

Trimethoprim, often in combination with sulfamethoxazole (B1682508) (TMP-SMX), has been a standard therapy for uncomplicated UTIs. However, rising resistance has led to numerous comparative studies. The following tables summarize findings from independent clinical trials comparing Trimethoprim (or TMP-SMX) with other antibiotics and placebo.

Table 1: Comparison of Clinical and Bacteriological Cure Rates of Trimethoprim and Trimethoprim-Sulfamethoxazole (TMP-SMX) vs. Alternatives in the Treatment of Uncomplicated UTIs

Treatment GroupNumber of PatientsClinical Cure Rate (%)Bacteriological Cure Rate (%)Recurrence Rate (%)Study
Trimethoprim (400 mg/day for 14 days)5092.0100 (at end of therapy)Not specifiedIravani et al.[3]
Sulfisoxazole (2.0 g/day for 14 days)5092.0100 (at end of therapy)Not specifiedIravani et al.[3]
Trimethoprim (200 mg/day for 10 days)12089.098.2 (1 week post-therapy)Not specifiedIravani et al.[3]
Sulfisoxazole (2.0 g/day for 10 days)11190.098.0 (1 week post-therapy)Not specifiedIravani et al.[3]
Single-dose Trimethoprim50Not specified100 (at 48 hours)23 (at 10 days)Nolan et al.[4][5]
7-day course Co-trimoxazole56Not specified96 (at 48 hours)2 (at 10 days)Nolan et al.[4][5]
TMP-SMX (postcoital)16Not specifiedInfection rate: 0.3 per patient-year12.5Stapleton et al.[6]
Placebo (postcoital)11Not specifiedInfection rate: 3.6 per patient-year81.8Stapleton et al.[6]
TMP, TMP-SMZ, or NitrofurantoinNot specifiedInfection rate: 0.015 per patient-yearNot specifiedNot specifiedStamm et al.[7]
PlaceboNot specifiedInfection rate: 2.8 per patient-yearNot specifiedNot specifiedStamm et al.[7]

Note: Cure rates and recurrence rates are reported at different time points across studies, highlighting a challenge in direct comparison and reproducibility of outcomes. A systematic review of uncomplicated UTI clinical trials found significant heterogeneity in reported outcomes.[8]

Inter-Laboratory Reproducibility of Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is fundamental for guiding antibiotic therapy. However, studies have shown variability in Trimethoprim susceptibility results across different laboratories and testing methods.

Table 2: Inter-Laboratory and Inter-Method Variability in Trimethoprim-Sulfamethoxazole (SXT) MIC Testing

OrganismMethods ComparedNumber of IsolatesKey Findings on ReproducibilityStudy
Staphylococcus spp.Agar (B569324) dilution, Broth microdilution, Broth macrodilution567Category agreement ranged from 94.9% to 98.6%. 27 strains resistant by broth macrodilution were susceptible by broth microdilution.[9]Griffith et al.[9]
Streptococcus pneumoniaeE-test vs. Broth microdilution (reference)743Significant inter-laboratory variability was observed. Agreement within 1 log₂ dilution was 69.3% on sheep blood-supplemented agar and 76.9% with horse blood.[10]Doern et al.

These findings underscore the importance of standardized protocols for susceptibility testing to ensure reproducible results that can reliably inform clinical decisions.

Experimental Protocols

Protocol for Broth Microdilution MIC Testing

This protocol is a generalized procedure based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

1. Inoculum Preparation:

  • Select three to five isolated colonies of the test organism from an 18- to 24-hour agar plate.
  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of Trimethoprim.
  • Perform serial twofold dilutions of the Trimethoprim stock solution in a 96-well microtiter plate containing the appropriate broth to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of Trimethoprim that completely inhibits visible growth of the organism as detected by the unaided eye.[12]
  • For Trimethoprim, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the growth control due to potential trailing endpoints.[12]

Visualizations

Signaling Pathway: Trimethoprim Mechanism of Action

Trimethoprim_Mechanism cluster_folate_pathway Bacterial Folate Synthesis Pathway Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA, Amino Acids) Tetrahydrofolate->Nucleotide_Synthesis DHFR->Tetrahydrofolate Catalyzes Trimethoprim Trimethoprim Trimethoprim->DHFR Competitively Inhibits

Caption: Competitive inhibition of bacterial Dihydrofolate Reductase (DHFR) by Trimethoprim.

Experimental Workflow: Broth Microdilution MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Bacterial Colonies B Prepare 0.5 McFarland Standard Inoculum A->B C Dilute Inoculum to Final Concentration B->C E Inoculate Microtiter Plate C->E D Prepare Serial Dilutions of Trimethoprim D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Growth F->G H Determine Lowest Concentration with No Visible Growth (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

References

Meta-Analysis of "Trimethoprim" Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical data suggests that the query for "Trimopam" likely contains a typographical error and refers to the well-documented antibiotic, Trimethoprim. This guide therefore presents a meta-analysis of preclinical studies on Trimethoprim, offering a comparative overview for researchers, scientists, and drug development professionals.

Trimethoprim is a synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. This inhibition prevents the production of tetrahydrofolic acid, an essential precursor for the synthesis of nucleotides and ultimately, bacterial DNA and proteins. Due to its targeted mechanism, Trimethoprim is frequently used in the treatment of various bacterial infections, most notably urinary tract infections. It is often administered in combination with sulfamethoxazole (B1682508), which targets an earlier step in the same metabolic pathway, creating a synergistic antibacterial effect.

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies involving Trimethoprim, providing a comparative look at its efficacy against different bacterial strains and in combination with other agents.

Table 1: In Vitro Efficacy of Trimethoprim and Comparators against Escherichia coli

Compound/CombinationBacterial StrainMIC (µg/mL)Experimental ConditionsReference
TrimethoprimK1 E. coli0.06Standard broth microdilution[1]
Trimethoprim/SulfamethoxazoleK1 E. coli0.06/1.14Standard broth microdilution[1]
TrimethoprimE. coli K-12~0.2Sub-MIC, pH 7
TrimethoprimE. coli K-12~0.2Sub-MIC, pH 5
TrimethoprimPediatric E. coli isolatesNot specified (70% susceptibility)Disk diffusion[2]
Trimethoprim/SulfamethoxazolePediatric E. coli isolatesNot specified (70% susceptibility)Disk diffusion[2]
SulfamethoxazolePediatric E. coli isolatesNot specified (56.9% susceptibility)Disk diffusion[2]

Table 2: In Vivo Efficacy of Trimethoprim in Animal Models of Infection

Animal ModelInfection ModelTreatmentKey FindingsReference
Infant RatBacteremia and Meningitis (E. coli)Trimethoprim/SulfamethoxazoleSignificantly greater bacterial clearance from blood and CSF compared to ampicillin (B1664943) or chloramphenicol.[1]
MouseUrinary Tract Infection (Uropathogenic E. coli)10 days of Trimethoprim/SulfamethoxazoleReduced urinary recurrences and eradicated fecal colonization.[3]
MouseUrinary Tract Infection (Uropathogenic E. coli)3 days of Trimethoprim/SulfamethoxazoleNo effect on urinary recurrences over 28 days.[3]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration is adjusted to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

  • Antimicrobial Agent Dilution: A serial dilution of the antimicrobial agent (e.g., Trimethoprim) is prepared in the broth medium in a microtiter plate. This creates a range of concentrations to be tested.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells with no antimicrobial agent are also included.

  • Incubation: The microtiter plate is incubated under specific conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Animal Model of Urinary Tract Infection

This experimental workflow is designed to evaluate the in vivo efficacy of antimicrobial agents in treating urinary tract infections.

  • Animal Preparation: Female mice are typically used for this model. They are anesthetized prior to the procedure.

  • Bacterial Inoculation: A known concentration of a uropathogenic bacterial strain (e.g., E. coli) is instilled directly into the bladder of the mice via a catheter inserted through the urethra.

  • Infection Confirmation: After a set period (e.g., 24 hours), urine samples are collected to confirm the establishment of the infection by measuring the bacterial load (CFU/mL).

  • Treatment Administration: The infected mice are divided into treatment and control groups. The treatment group receives the antimicrobial agent (e.g., Trimethoprim/Sulfamethoxazole) via a specific route (e.g., oral gavage) and dosage regimen. The control group receives a placebo.

  • Efficacy Assessment: At various time points during and after treatment, urine and bladder tissue samples are collected to determine the bacterial load. This allows for the assessment of bacterial clearance and recurrence rates.

Visualizations

Trimethoprim_Mechanism_of_Action PABA p-Aminobenzoic acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase Substrate DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHF_Synthase Inhibits

Caption: Mechanism of action of Trimethoprim and Sulfamethoxazole.

Experimental_Workflow_UTI_Model cluster_pre_treatment Infection Establishment cluster_treatment Treatment Phase cluster_post_treatment Efficacy Assessment Animal_Prep Animal Preparation (Anesthesia) Inoculation Bacterial Inoculation (Intra-urethral) Animal_Prep->Inoculation Confirmation Infection Confirmation (Urine Culture) Inoculation->Confirmation Grouping Group Allocation (Treatment vs. Control) Confirmation->Grouping Treatment_Admin Treatment Administration Grouping->Treatment_Admin Sampling Sample Collection (Urine, Bladder) Treatment_Admin->Sampling Analysis Bacterial Load Analysis (CFU Counting) Sampling->Analysis

Caption: Workflow for a preclinical urinary tract infection animal model.

References

Safety Operating Guide

Proper Disposal of Trimopam (Trimethoprim) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Trimopam (Trimethoprim) waste in research and development settings.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a dopamine (B1211576) receptor agonist also known by its chemical name, Trimethoprim. Adherence to these procedures is critical for minimizing risks and maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound, or Trimethoprim, is classified as harmful if swallowed.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for the specific formulation of this compound being used.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances. While this compound is not currently listed as a federally controlled substance, state and local regulations may vary and should be consulted.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures the complete destruction of the compound and compliance with all applicable regulations.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound (Trimethoprim)," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Waste Storage

  • Secure Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Follow Institutional Guidelines: Adhere to your institution's policies regarding the maximum volume of waste and the maximum duration it can be stored in the laboratory before being collected by a licensed waste disposal vendor.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

  • Licensed Vendor: The EHS department will coordinate with a licensed hazardous waste management company for proper transportation and disposal, typically via high-temperature incineration.

Step 4: Decontamination

  • Surface Cleaning: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent, such as ethanol (B145695) or methanol, followed by a thorough wash with soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, such as wipes and paper towels, that are contaminated with this compound must also be disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
Hazard Classification Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2][4]
Personal Protective Equipment Gloves, safety glasses, lab coat[1][3]
Primary Disposal Method High-temperature incineration by a licensed vendorGeneral Pharmaceutical Waste Guidelines
Storage of Waste Designated, secure, and well-ventilated areaInstitutional EHS Policy

Experimental Protocols

No specific experimental protocols for the chemical inactivation of this compound for disposal purposes are readily available in the provided search results. The standard and recommended procedure is collection and subsequent destruction by a licensed hazardous waste facility.

Disposal Workflow Diagram

start Start: this compound Waste Generation segregate Step 1: Segregate and Collect Waste in Labeled Hazardous Waste Container start->segregate store Step 2: Store Sealed Container in Designated Satellite Accumulation Area segregate->store contact_ehs Step 3: Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Licensed Vendor Collects Waste for High-Temperature Incineration contact_ehs->disposal decontaminate Step 4: Decontaminate Surfaces and Equipment disposal->decontaminate dispose_cleaning Dispose of Contaminated Cleaning Materials as Hazardous Waste decontaminate->dispose_cleaning end End: Proper Disposal Complete dispose_cleaning->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Trimopam (Trimethoprim)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Trimopam (Trimethoprim) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.

Hazard Identification and Safety Precautions

This compound, a brand name for the antibiotic Trimethoprim, is harmful if swallowed and may cause an allergic skin reaction. It is crucial to handle this compound with care, adhering to the safety precautions outlined below.

Quantitative Data Summary

ParameterValueReference
Oral LD50 (Rat)>2000 mg/kgSafety Data Sheet
Storage Temperature20°C to 25°C (68°F to 77°F)[1]
Permissible Temperature Excursions15°C to 30°C (59°F to 86°F)[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety GlassesANSI Z87.1-compliant safety glasses with side shields
Skin and Body Protection Lab CoatStandard laboratory coat
Respiratory Protection RespiratorA NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station before beginning work.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust. Handle in a well-ventilated area or under a chemical fume hood.

  • Weigh the compound in a designated area, taking care to minimize dust generation.

  • Use dedicated spatulas and glassware.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Unused Product:

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.

  • Do not dispose of down the drain or with household garbage.

  • Consult with your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

2. Contaminated Materials:

  • All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste.

  • Place these materials in a sealed, labeled container for hazardous waste disposal.

3. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Puncture and dispose of the empty container in accordance with institutional and local regulations.

Experimental Protocols: Quantification of Trimethoprim

The following provides a detailed methodology for a common experiment involving the quantification of Trimethoprim, adapted from published research.

Objective: To determine the concentration of Trimethoprim in a solution using UV-Vis spectrophotometry.

Materials:

  • Trimethoprim standard

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Trimethoprim standard.

    • Dissolve the standard in a small amount of methanol in a 100 mL volumetric flask.

    • Bring the solution to volume with deionized water and mix thoroughly.

  • Preparation of Working Standard Solutions:

    • Create a series of dilutions from the stock solution to prepare working standards of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) in deionized water.

  • Sample Preparation:

    • Dissolve the unknown sample containing Trimethoprim in deionized water to an estimated concentration within the range of the working standards.

  • Spectrophotometric Analysis:

    • Set the UV-Vis spectrophotometer to a wavelength of 271 nm (the approximate λmax of Trimethoprim).

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each working standard and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the working standards.

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the mechanism of action of Trimethoprim, which involves the inhibition of the bacterial folic acid synthesis pathway.

Trimethoprim_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis THF->DNA This compound This compound (Trimethoprim) This compound->Inhibition Inhibition->DHFR caption This compound inhibits bacterial DNA synthesis by blocking Dihydrofolate Reductase.

Caption: this compound's mechanism of action.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.